molecular formula C7H4F4 B1346882 4-Fluorobenzotrifluoride CAS No. 402-44-8

4-Fluorobenzotrifluoride

Cat. No.: B1346882
CAS No.: 402-44-8
M. Wt: 164.1 g/mol
InChI Key: UNNNAIWPDLRVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorobenzotrifluoride is a useful research compound. Its molecular formula is C7H4F4 and its molecular weight is 164.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88289. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNNAIWPDLRVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059951
Record name 4-Fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-44-8
Record name 4-Fluorobenzotrifluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-fluoro-4-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorobenzotrifluoride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-fluoro-4-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,α,4-tetrafluorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Fluorobenzotrifluoride: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzotrifluoride (p-FBT), a critical building block in the pharmaceutical, agrochemical, and specialty chemical industries, is valued for the unique physicochemical properties conferred by its fluoro- and trifluoromethyl-substituents. This technical guide provides an in-depth analysis of the primary synthetic pathways for p-FBT, focusing on the industrially significant Halogen Exchange (Halex) reaction and a modern fluorination method involving aryl silanes. This document details the underlying reaction mechanisms, presents quantitative data for process comparison, and furnishes comprehensive experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate reaction pathways and mechanisms, offering a clear and concise reference for laboratory and process chemists.

Core Synthesis Pathways

The synthesis of this compound predominantly relies on two effective strategies: the nucleophilic aromatic substitution of a chlorine atom in 4-chlorobenzotrifluoride (B24415) (Halex reaction) and the fluorination of a trifluoromethyl-substituted aryl silane (B1218182).

Halogen Exchange (Halex) Reaction: A Nucleophilic Aromatic Substitution (SNAr) Approach

The Halex reaction is the most common industrial method for producing aryl fluorides from the corresponding aryl chlorides.[1] The process involves a nucleophilic aromatic substitution (SNAr) mechanism, where a chloride ion on an activated aromatic ring is displaced by a fluoride (B91410) ion.[1] The reaction is typically performed at high temperatures in a polar aprotic solvent using an alkali metal fluoride, such as potassium fluoride (KF).[2]

The trifluoromethyl (-CF₃) group at the para-position of the starting material, 4-chlorobenzotrifluoride, is a strong electron-withdrawing group. This deactivates the benzene (B151609) ring towards electrophilic substitution but strongly activates it for nucleophilic attack, making the Halex reaction a highly favorable pathway.[3][4] The presence of a phase-transfer catalyst (PTC) can significantly accelerate the reaction by improving the solubility and availability of the fluoride anion in the organic phase.[5]

Mechanism: The SNAr mechanism for the fluorination of 4-chlorobenzotrifluoride proceeds via a two-step addition-elimination process:

  • Nucleophilic Attack: The fluoride ion (F⁻) attacks the carbon atom bearing the chlorine atom (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][6] The strong electron-withdrawing effect of the para-trifluoromethyl group is crucial for stabilizing the negative charge of this intermediate through resonance.[6]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), yielding the final product, this compound.[6]

Caption: SNAr mechanism for the fluorination of 4-chlorobenzotrifluoride.

Fluorination of Aryl Silanes

A more recent approach involves the fluorination of aryl silanes using an electrophilic fluorine source. This method provides an alternative pathway that can proceed under different conditions than the Halex reaction. A notable example utilizes an aryl silane precursor, which is reacted with an electrophilic fluorinating agent like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in the presence of metal oxides to yield the corresponding aryl fluoride.[7] This pathway offers high yields and regioselectivity.[7]

ArylSilane_Pathway cluster_reagents Reaction Conditions start Triethoxy(4-(trifluoromethyl)phenyl)silane product This compound start->product Electrophilic Fluorination reagent1 Selectfluor® reagent2 Ag₂O, BaO solvent Acetone (B3395972), 90 °C

Caption: Synthesis pathway via fluorination of an aryl silane.

Quantitative Data Summary

The following table summarizes quantitative data for the key synthesis pathways, allowing for a direct comparison of their efficacy and reaction conditions.

PathwayStarting MaterialKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
Halex Reaction 4-Chloronitrobenzene*KF (1.75 equiv), Tetramethylammonium (B1211777) chloride (4.5 mol%)DMF1501591.6>98[1]
Aryl Silane Fluorination Aryl SilaneSelectfluor®, Ag₂O, BaOAcetone90290N/A[7]

*Note: Data is for the analogous conversion of p-chloronitrobenzene to p-fluoronitrobenzene, which serves as a representative example of the Halex process under similar electronic activation.

Detailed Experimental Protocols

Protocol 1: Halex Reaction of 4-Chlorobenzotrifluoride (Representative)

This protocol is adapted from a well-documented procedure for a similar SNAr fluorination and is representative of the conditions required for the synthesis of this compound from 4-chlorobenzotrifluoride.[1]

Materials:

  • 4-Chlorobenzotrifluoride (1 equiv.)

  • Spray-dried Potassium Fluoride (KF, 1.75 equiv.)

  • Tetramethylammonium chloride (Phase-Transfer Catalyst, 0.045 equiv.)

  • N,N-Dimethylformamide (DMF)

Apparatus:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple connected to a temperature controller.

  • Heating mantle.

Procedure:

  • To the reaction flask, add 4-chlorobenzotrifluoride, spray-dried potassium fluoride, tetramethylammonium chloride, and DMF.

  • Begin vigorous stirring and heat the reaction mixture to 150 °C under an inert atmosphere (e.g., nitrogen).

  • Maintain the reaction at 150 °C for 15 hours, monitoring the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove solid KCl and excess KF. Wash the solid residue with a small amount of fresh solvent (e.g., toluene).

  • Combine the filtrate and washings. Remove the DMF solvent under reduced pressure.

  • The crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Halex_Workflow start Charge Reactor: - 4-Chlorobenzotrifluoride - KF - PTC - DMF react Heat to 150 °C Stir for 15h start->react cool Cool to Room Temp react->cool filter Filter Solids (KCl, excess KF) cool->filter evap Evaporate Solvent (DMF) filter->evap distill Vacuum Distillation evap->distill product Pure this compound distill->product

Caption: Experimental workflow for the Halex synthesis of p-FBT.

Protocol 2: Fluorination of an Aryl Silane

This protocol is based on the method described by Tang and Ritter for the fluorination of aryl silanes.[7]

Materials:

  • Triethoxy(4-(trifluoromethyl)phenyl)silane (1.0 equiv., 0.100 mmol)

  • Silver(I) oxide (Ag₂O, 2.0 equiv., 46.4 mg)

  • Barium oxide (BaO, 1.0 equiv., 15.6 mg)

  • Selectfluor® (2.0 equiv., 70.8 mg)

  • Acetone (2.0 mL)

  • 3-Nitrofluorobenzene (internal standard for NMR yield)

Apparatus:

  • A sealable reaction vial.

  • Stir plate with heating capabilities.

Procedure:

  • In a sealable vial, combine triethoxy(4-(trifluoromethyl)phenyl)silane, silver(I) oxide, barium oxide, and Selectfluor®.

  • Add acetone (2.0 mL) to the vial.

  • Seal the vial and stir the reaction mixture at room temperature (23 °C) for a brief period before heating.

  • Heat the sealed vial to 90 °C and maintain stirring for 2 hours.

  • After 2 hours, cool the reaction mixture to room temperature.

  • For yield determination by ¹⁹F NMR, a known amount of an internal standard (e.g., 3-nitrofluorobenzene) is added.

  • The yield is calculated by comparing the integration of the product's ¹⁹F NMR signal to that of the internal standard.[7]

  • For isolation, the reaction mixture would typically be filtered to remove solids, the solvent evaporated, and the residue purified by column chromatography or distillation.

Conclusion

The synthesis of this compound is most effectively and economically achieved via the Halex reaction, leveraging the SNAr pathway on the activated 4-chlorobenzotrifluoride substrate. This method is well-established for industrial-scale production. For laboratory-scale synthesis and the exploration of alternative routes, the fluorination of aryl silanes presents a high-yield, modern alternative. The selection of a specific pathway will depend on factors such as scale, cost of starting materials, and available equipment. This guide provides the foundational technical details to aid researchers and development professionals in making informed decisions for the synthesis of this valuable fluorinated intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzotrifluoride, also known as 1-fluoro-4-(trifluoromethyl)benzene, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique combination of a fluorine atom and a trifluoromethyl group on a benzene (B151609) ring imparts distinct physicochemical properties that make it a valuable building block and intermediate in organic synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and relevant safety and handling information.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₇H₄F₄[1]
Molecular Weight 164.10 g/mol [2]
Appearance Colorless liquid[1]
Density 1.293 g/mL at 25 °C[3]
Boiling Point 102-105 °C[3]
Melting Point -42 to -41.7 °C[3]
Refractive Index (n²⁰/D) 1.401[3]
Flash Point 11 °C (51.8 °F) - closed cup[3]
Table 2: Solubility Data
SolventSolubilityReference(s)
Water Insoluble[4]
Chloroform Slightly soluble
Methanol Slightly soluble
Benzene Miscible[4]
Toluene Miscible[4]
Ethanol Miscible[4]
Ether Miscible[4]
Halogenated Hydrocarbons Miscible[4]
Table 3: Spectral Data
Spectroscopic TechniqueKey DataReference(s)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.61 (m, 2H), 7.14 (m, 2H)[5]
¹³C NMR Data not explicitly found in searches, but would show characteristic aromatic and CF₃ signals.
¹⁹F NMR (vs. CFCl₃) Aromatic -F: ~ -110 to -180 ppm (approx.)CF₃: ~ -60 to -70 ppm (approx.)[6][7][8]
Infrared (IR) Spectroscopy Characteristic peaks for C-F, C=C (aromatic), and C-H bonds.[9][10][11]
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 164. Fragmentation may involve loss of F, CF₃.[5]

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Stand and clamp

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

  • The assembly is immersed in a Thiele tube or an oil bath.

  • The bath is heated gently and stirred continuously to ensure uniform temperature distribution.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Determination of Melting Point

Objective: To determine the temperature range over which the solid phase of a substance transitions to the liquid phase. (Note: this compound is a liquid at room temperature, so this would be performed at sub-ambient temperatures).

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp) or a cooling bath

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated for low temperatures)

  • Cooling agent (e.g., dry ice/acetone slush)

Procedure:

  • A small amount of solidified this compound is introduced into a capillary tube.

  • The capillary tube is placed in the melting point apparatus or a cooling bath.

  • The temperature is slowly increased from a point well below the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.[12]

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

  • Pycnometer (a specific gravity bottle of a known volume)

  • Analytical balance

  • Thermometer

  • Water bath (for temperature control)

Procedure:

  • The empty, clean, and dry pycnometer is accurately weighed.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

  • The filled pycnometer is placed in a water bath to bring it to a constant temperature (e.g., 25 °C).

  • The filled pycnometer is reweighed.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility

Objective: To qualitatively assess the solubility of this compound in various solvents.

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer or stirring rods

Procedure:

  • Approximately 0.1 mL of this compound is added to a test tube.

  • About 2 mL of the solvent to be tested (e.g., water, ethanol, chloroform) is added to the test tube.

  • The mixture is agitated vigorously using a vortex mixer or by stirring for a set period.

  • The mixture is allowed to stand and is then observed for the presence of a single homogeneous phase (soluble) or two distinct layers/a cloudy suspension (insoluble).

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties discussed.

G cluster_sample Sample Preparation cluster_properties Property Determination cluster_data Data Analysis & Reporting Sample This compound Sample BoilingPoint Boiling Point Determination (Capillary Method) Sample->BoilingPoint MeltingPoint Melting Point Determination (Low Temperature) Sample->MeltingPoint Density Density Measurement (Pycnometer) Sample->Density Solubility Solubility Testing Sample->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Sample->Spectroscopy Data Collect and Analyze Data BoilingPoint->Data MeltingPoint->Data Density->Data Solubility->Data Spectroscopy->Data Report Technical Guide/Report Data->Report

Caption: Workflow for Physicochemical Characterization.

Synthesis Pathway of this compound

A representative synthesis of this compound can be achieved through the fluorination of an aryl silane (B1218182) precursor. The following diagram outlines this logical relationship.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product ArylSilane Aryl Silane (e.g., Triethoxy(4-(trifluoromethyl)phenyl)silane) ReactionVessel Reaction Mixture (Stirred at 90°C) ArylSilane->ReactionVessel Reagents Reagents: - Silver(I) oxide (Ag₂O) - Barium(II) oxide (BaO) - Selectfluor Reagents->ReactionVessel Solvent Solvent: Acetone Solvent->ReactionVessel Product This compound ReactionVessel->Product

Caption: Synthesis of this compound.

Safety and Handling

This compound is a flammable liquid and vapor and may cause skin, eye, and respiratory irritation.[13][14] Proper safety precautions should be observed when handling this chemical.

  • Handling: Work in a well-ventilated area, preferably in a fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources.[13] Use non-sparking tools and take precautionary measures against static discharge.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[13] Keep away from incompatible materials such as oxidizing agents.[15]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[13]

    • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[13]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[13]

    • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[13]

Conclusion

This compound possesses a distinct set of physicochemical properties that are crucial for its application in various scientific and industrial domains. This guide has provided a detailed overview of these properties, standardized experimental protocols for their measurement, and essential safety information. A thorough understanding of these characteristics is paramount for researchers and professionals working with this versatile compound, enabling its effective and safe use in the development of new technologies and products.

References

An In-Depth Technical Guide to 4-Fluorobenzotrifluoride (CAS 402-44-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzotrifluoride, with the CAS number 402-44-8, is a fluorinated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research and development. Its unique combination of a fluorine atom and a trifluoromethyl group on a benzene (B151609) ring imparts distinct physicochemical properties that make it a valuable building block in organic synthesis. The trifluoromethyl group can enhance metabolic stability and lipophilicity of a molecule, while the fluorine atom can modulate electronic properties and provide a site for further functionalization. This guide provides a comprehensive overview of the core properties, synthesis, analysis, and reactivity of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 402-44-8
Molecular Formula C₇H₄F₄
Molecular Weight 164.10 g/mol
Appearance Colorless liquid
Melting Point -42 to -41.7 °C
Boiling Point 102-105 °C
Density 1.293 g/mL at 25 °C
Refractive Index (n20/D) 1.401
Solubility Slightly soluble in water
Flash Point 11 °C (51.8 °F) - closed cup[1]

Safety Information

This compound is a hazardous chemical and requires careful handling. A summary of its GHS hazard classifications is provided in Table 2. Always consult the full Safety Data Sheet (SDS) before use.[1][2][3]

Table 2: GHS Hazard Information for this compound

Hazard ClassHazard StatementPictogram
Flammable Liquids (Category 2)H225: Highly flammable liquid and vapor[1][3][4][5]🔥
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[2][5]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[2][5]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation[2][5]

Handling and Storage: Keep away from open flames, hot surfaces, and sources of ignition.[2] Use only in a well-ventilated area and with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a respirator.[1][2] Store in a tightly closed container in a dry and well-ventilated place.[2]

Experimental Protocols

Synthesis of this compound

While several synthetic routes to this compound exist, a common laboratory-scale preparation involves the fluorination of a suitable precursor. The following is a plausible, detailed protocol adapted from general procedures for similar transformations.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_products Products 4-Chlorobenzotrifluoride (B24415) 4-Chlorobenzotrifluoride Reaction_Vessel Reaction Mixture 4-Chlorobenzotrifluoride->Reaction_Vessel Anhydrous KF Anhydrous KF Anhydrous KF->Reaction_Vessel Phase Transfer Catalyst Phase Transfer Catalyst Phase Transfer Catalyst->Reaction_Vessel High-Boiling Solvent High-Boiling Solvent High-Boiling Solvent->Reaction_Vessel This compound This compound KCl KCl Reaction_Vessel->this compound Heat (e.g., 180-220 °C) Reaction_Vessel->KCl

Caption: Halex Synthesis of this compound.

Materials:

Procedure:

  • Drying of Reagents: Ensure all glassware is thoroughly dried in an oven. Anhydrous potassium fluoride should be dried under vacuum at high temperature before use.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a thermometer, add anhydrous potassium fluoride (2.5 equivalents) and the phase-transfer catalyst (0.1 equivalents).

  • Solvent Addition: Add the high-boiling aprotic solvent to the flask.

  • Reactant Addition: While stirring, add 4-chlorobenzotrifluoride (1.0 equivalent) to the mixture.

  • Reaction: Heat the reaction mixture to 180-220 °C under an inert atmosphere. Monitor the progress of the reaction by gas chromatography (GC).

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Filter the mixture to remove the potassium chloride byproduct and the excess potassium fluoride.

  • Purification: The crude product is purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 102-105 °C.

Analytical Characterization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample This compound Dilute Dilute in suitable solvent (e.g., Dichloromethane) Sample->Dilute Vial Transfer to GC vial Dilute->Vial Injector Injection Vial->Injector GC_Column Separation Injector->GC_Column MS_Detector Detection GC_Column->MS_Detector Data_Analysis Data Acquisition and Analysis MS_Detector->Data_Analysis

Caption: GC-MS Analysis Workflow.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Scan Rate: 2 scans/second.

NMR_Workflow Sample_Prep Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) NMR_Tube Transfer to NMR tube Sample_Prep->NMR_Tube Spectrometer Acquire spectrum on a 400 MHz (or higher) -field spectrometer NMR_Tube->Spectrometer Processing Process data: - Fourier Transform - Phasing - Baseline Correction Spectrometer->Processing

Caption: NMR Sample Preparation and Analysis.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

Sample Preparation:

  • As a neat liquid, a drop of this compound can be placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation and Parameters:

  • Spectrometer: A standard FTIR spectrometer.

  • Accessory: ATR or transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate in organic synthesis, primarily utilized for the introduction of the 4-(trifluoromethyl)phenyl moiety into target molecules. Its reactivity is dominated by the chemistry of the aromatic ring.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing trifluoromethyl group activates the aromatic ring towards nucleophilic attack, particularly at the para position. The fluorine atom can be displaced by a variety of nucleophiles.

SNAr_Reaction FBT This compound Meisenheimer Meisenheimer Complex (Intermediate) FBT->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product - F⁻ Fluoride Fluoride Ion (F⁻) Meisenheimer->Fluoride

Caption: Nucleophilic Aromatic Substitution (SₙAr) Pathway.

This reactivity is exploited in the synthesis of various pharmaceutical precursors. For instance, it is a key starting material in the synthesis of fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI).[6][7]

Electrophilic Aromatic Substitution

The trifluoromethyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. This allows for selective functionalization at the positions meta to the CF₃ group.

Metal-Catalyzed Cross-Coupling Reactions

While the C-F bond is generally strong, derivatives of this compound (e.g., bromo or iodo derivatives) are excellent substrates for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex biaryl and other conjugated systems found in many drug candidates.

Suzuki_Coupling Aryl_Halide 4-Bromo- or 4-Iodo- benzotrifluoride Pd_Catalyst Pd Catalyst + Base Aryl_Halide->Pd_Catalyst Boronic_Acid Aryl Boronic Acid (R-B(OH)₂) Boronic_Acid->Pd_Catalyst Product Biaryl Product Pd_Catalyst->Product

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

Conclusion

This compound is a pivotal chemical intermediate with a well-defined set of physicochemical and safety properties. Its utility in the synthesis of pharmaceuticals and other advanced materials is underscored by its versatile reactivity, particularly in nucleophilic aromatic substitution and as a precursor for cross-coupling reactions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important compound, enabling its safe and effective use in the laboratory and in the development of new chemical entities.

References

Spectral Analysis of 4-Fluorobenzotrifluoride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluorobenzotrifluoride is a fluorinated organic molecule of significant interest in the pharmaceutical and agrochemical industries due to its unique physicochemical properties conferred by the presence of both fluorine and trifluoromethyl substituents on the benzene (B151609) ring. A thorough understanding of its chemical structure is paramount for its application and for the development of new derivatives. This technical guide provides a comprehensive overview of the spectral analysis of this compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of analytical workflows and structural correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound reveals the electronic environment of the aromatic protons. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly influences the chemical shifts of these protons.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.65d8.5H-2, H-6
~7.20t8.5H-3, H-5

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides insights into the carbon skeleton of the molecule. The signals are influenced by the electronegativity of the attached fluorine atoms and the trifluoromethyl group, as well as by C-F coupling.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~163d250 (¹JCF)C-4
~131q32 (²JCCF)C-1
~128d9 (²JCCF)C-2, C-6
~124q272 (¹JCF)CF₃
~116d21 (³JCCCF)C-3, C-5

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. It provides distinct signals for the aromatic fluorine and the trifluoromethyl group.

Table 3: ¹⁹F NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~ -63sCF₃
~ -110mAr-F

Note: The exact chemical shifts can vary slightly depending on the solvent and external reference standard.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1600-1450StrongAromatic C=C skeletal vibrations
1350-1150Very StrongC-F stretch (CF₃)
1250-1100StrongAryl-F stretch
900-675StrongAromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structure elucidation. The molecular weight of this compound is 164.10 g/mol .

Table 5: Expected Mass Spectrometry Fragmentation of this compound

m/zProposed Fragment
164[M]⁺ (Molecular Ion)
145[M - F]⁺
115[M - CF₃]⁺
95[C₆H₄F]⁺
69[CF₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of this compound.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be required.

    • ¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment, often with proton decoupling to simplify the spectrum.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the internal standard or the solvent residual peak. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place one to two drops of neat this compound between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.

  • Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Acquire a background spectrum of the empty sample holder. Then, acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing: Identify and label the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatography (GC) inlet.

  • Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) at 70 eV.

  • Mass Analysis: The generated ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

  • Detection: The detector records the abundance of ions at each m/z value.

  • Data Processing: The resulting data is displayed as a mass spectrum, a plot of relative ion abundance versus m/z. Identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Structure Elucidation Prep Prepare this compound Sample NMR NMR Spectroscopy (1H, 13C, 19F) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectrum IR->IR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data Interpret Correlate Spectral Data NMR_Data->Interpret IR_Data->Interpret MS_Data->Interpret Structure Elucidate Chemical Structure Interpret->Structure

Caption: Workflow for the spectral analysis of this compound.

Spectral_Correlations cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Molecule This compound Structure H_NMR 1H NMR (Proton Environment) Molecule->H_NMR H Positions C_NMR 13C NMR (Carbon Skeleton) Molecule->C_NMR C Framework F_NMR 19F NMR (Fluorine Environment) Molecule->F_NMR F Positions IR Functional Groups (C-H, C=C, C-F) Molecule->IR Vibrational Modes MS Molecular Weight & Fragmentation Pattern Molecule->MS Molecular Formula

Caption: Correlation of spectroscopic techniques to structural information.

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-fluorobenzotrifluoride (α,α,α,4-tetrafluorotoluene). It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction

This compound is a disubstituted aromatic compound featuring two electron-withdrawing groups: a fluorine atom (-F) and a trifluoromethyl group (-CF₃). Its structure presents a unique case for ¹H NMR spectroscopy due to the complex spin-spin coupling interactions between the aromatic protons and the two distinct fluorine environments. Understanding this spectrum is critical for verifying the compound's identity and purity. The analysis reveals a characteristic second-order AA'BB' spin system, further complicated by heteronuclear J-coupling to the fluorine nuclei.

Spectral Data and Interpretation

The ¹H NMR spectrum of this compound exhibits two distinct multiplets in the aromatic region, corresponding to the two sets of chemically equivalent but magnetically non-equivalent protons.

  • Protons H_A (H-2, H-6): These protons are ortho to the trifluoromethyl group and meta to the fluorine atom. The strong electron-withdrawing nature of the -CF₃ group deshields these protons, causing them to appear at a lower field (higher chemical shift).

  • Protons H_B (H-3, H-5): These protons are ortho to the fluorine atom and meta to the trifluoromethyl group. They are shielded relative to H_A and thus appear at a higher field (lower chemical shift).

The quantitative spectral data, acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer, are summarized below.[1]

Protons (Position)Chemical Shift (δ) ppmMultiplicityIntegration
H_A (H-2, H-6)~7.61Multiplet (approx. t)2H
H_B (H-3, H-5)~7.14Multiplet (approx. t)2H

Table 1: ¹H NMR Spectral Data for this compound.[1]

The multiplets arise from a complex interplay of several coupling constants:

  • ³J(H_A-H_B): Ortho proton-proton coupling.

  • ⁴J(H_A-H_A'): Meta proton-proton coupling.

  • ⁵J(H_B-H_B'): Para proton-proton coupling.

  • ³J(H_B-F): Ortho proton-fluorine coupling.

  • ⁴J(H_A-F): Meta proton-fluorine coupling.

  • ⁴J(H_A-CF₃): Meta proton to -CF₃ fluorine coupling (often observed as line broadening).

  • ⁵J(H_B-CF₃): Para proton to -CF₃ fluorine coupling (often observed as line broadening).

The combination of these couplings results in the observed complex multiplet patterns rather than simple doublets or triplets.

Spin-Spin Coupling Pathway Visualization

The intricate network of spin-spin couplings in this compound can be visualized to better understand the spectral complexity. The following diagram, generated using the DOT language, illustrates the primary J-coupling interactions.

J-Coupling pathways in this compound.

Experimental Protocol

The following provides a standard methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

4.1. Sample Preparation

  • Analyte: Use this compound of high purity (≥98%).

  • Solvent: Use deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Concentration: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

  • Transfer: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

4.2. NMR Spectrometer and Parameters

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband or multinuclear probe.

  • Temperature: Maintain the sample temperature at 298 K (25 °C).

  • Tuning and Matching: Tune and match the probe for the ¹H frequency.

  • Shimming: Perform automated or manual shimming on the sample to optimize magnetic field homogeneity, using the deuterium (B1214612) lock signal.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Pulse Width: Use a 30° flip angle pulse to ensure adequate relaxation between scans.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds.

    • Number of Scans: Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.

4.3. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the transformed spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply an automated baseline correction algorithm.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the signals corresponding to the aromatic protons.

Conclusion

The ¹H NMR spectrum of this compound is a valuable tool for its structural confirmation. The spectrum is characterized by two distinct multiplets in the aromatic region, a result of a complex AA'BB' spin system that is further split by couplings to both the ring fluorine and the trifluoromethyl group. A thorough understanding of these chemical shifts and coupling patterns, as detailed in this guide, is essential for accurate spectral interpretation and quality control in a research and development setting.

References

An In-depth Technical Guide to 13C NMR Chemical Shifts of 4-Fluorobenzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 4-fluorobenzotrifluoride and its derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and trifluoromethyl substituents. Understanding their 13C NMR characteristics is crucial for structural elucidation, reaction monitoring, and quality control.

Introduction to 13C NMR of Fluorinated Aromatic Compounds

Carbon-13 NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. In the case of fluorinated compounds such as this compound derivatives, the presence of the highly electronegative fluorine atoms significantly influences the electron density around the carbon nuclei, leading to characteristic changes in their chemical shifts. Furthermore, the coupling between carbon-13 and fluorine-19 nuclei (¹³C-¹⁹F coupling) can provide valuable structural information. It is important to note that standard proton-decoupled ¹³C NMR spectra of fluorinated compounds will still exhibit splitting due to C-F coupling, which can be both a challenge and a source of rich structural data.[1][2] Broadband decoupling of both ¹H and ¹⁹F is possible but requires specialized equipment.[2]

The chemical shifts in the aromatic region are particularly informative. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which generally deshields the attached carbon (C-1) and other carbons in the ring, shifting their signals downfield. The fluorine atom at the C-4 position is also strongly electronegative but can exhibit both inductive electron withdrawal and resonance electron donation, leading to more complex effects on the chemical shifts of the aromatic carbons. The interplay of these electronic effects, along with the influence of additional substituents, governs the observed ¹³C NMR spectra.

Tabulated 13C NMR Chemical Shift Data

The following table summarizes the reported 13C NMR chemical shifts for this compound and a selection of its derivatives. All chemical shifts (δ) are given in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). The solvent used for the measurement is indicated where available. Due to the complexity of C-F coupling, the signals for carbons bearing a fluorine or trifluoromethyl group often appear as quartets or doublets. For simplicity, the central chemical shift of the multiplet is generally reported here.

Substituent (at position X)SolventC-1 (δ, ppm)C-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)CF₃ (δ, ppm)Reference
H (Parent Compound)CDCl₃126.9 (q)126.9 (q)115.9 (d)162.7 (d)115.9 (d)126.9 (q)123.9 (q)SDBS
2-Nitro--------PubChem[3]
3-NitroCDCl₃129.0121.7148.5158.4 (d)114.5 (d)134.1122.9 (q)SDBS
2-Chloro---------
3-ChloroCDCl₃131.9135.2129.8161.9 (d)116.7 (d)125.1123.4 (q)SDBS
2-Bromo---------
3-BromoCDCl₃132.1138.1122.6162.0 (d)117.1 (d)128.1123.3 (q)SDBS
2-Iodo---------
3-IodoCDCl₃132.0143.994.6161.6 (d)117.7 (d)133.9123.2 (q)SDBS

Experimental Protocol for 13C NMR Spectroscopy

Acquiring high-quality 13C NMR spectra of this compound derivatives requires careful attention to experimental parameters. The following is a generalized protocol that can be adapted for specific instruments and samples.

Sample Preparation
  • Compound Purity: Ensure the sample is of sufficient purity to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents like acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or benzene-d₆ may also be used depending on the solubility of the derivative.

  • Concentration: Prepare a solution with a concentration of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneity.

Instrument Parameters (for a typical 400 MHz Spectrometer)
  • Experiment: Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Frequency: The 13C resonance frequency will be approximately 100 MHz on a 400 MHz spectrometer.

  • Spectral Width (SW): Set a spectral width of approximately 200-250 ppm (e.g., 20,000 - 25,000 Hz) to ensure all carbon signals, including the aromatic and trifluoromethyl carbons, are observed.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient.

  • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of the carbon nuclei, especially quaternary carbons.

  • Pulse Width (P1): Calibrate the 90° pulse width for the 13C channel. A 30° or 60° pulse angle is often used to reduce the experiment time.

  • Number of Scans (NS): The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 128 to 1024 scans are usually adequate. For dilute samples, a much larger number of scans may be necessary.

  • Decoupling: Use standard proton broadband decoupling (e.g., cpd on Bruker instruments).

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking and Integration: Identify all significant peaks and, if necessary for quantitative analysis, integrate their areas.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for obtaining and analyzing the 13C NMR spectrum of a this compound derivative.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve Derivative in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Set Up NMR Spectrometer Parameters transfer->setup acquire Acquire 13C NMR Spectrum setup->acquire process Fourier Transform & Phasing acquire->process reference Reference Spectrum process->reference analyze Peak Picking & Analysis reference->analyze end end analyze->end Structural Elucidation

Caption: Experimental workflow for 13C NMR analysis.

Substituent Effects on Aromatic 13C Chemical Shifts

This diagram illustrates the general influence of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the 13C NMR chemical shifts of the aromatic carbons in the this compound ring system.

substituent_effects substituent Substituent at C-2 or C-3 edg Electron-Donating Group (EDG) (e.g., -NH2, -OCH3) substituent->edg ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) substituent->ewg shielding Shielding (Upfield Shift) - Lower ppm values edg->shielding Generally causes deshielding Deshielding (Downfield Shift) - Higher ppm values ewg->deshielding Generally causes effect Effect on Aromatic 13C Chemical Shifts effect->shielding effect->deshielding

Caption: Influence of substituents on 13C chemical shifts.

Conclusion

The 13C NMR spectra of this compound derivatives provide a wealth of structural information. The chemical shifts are sensitive to the electronic effects of the fluorine and trifluoromethyl groups, as well as any additional substituents on the aromatic ring. By following a systematic experimental protocol and understanding the general trends in chemical shifts, researchers can confidently elucidate the structures of these important molecules. Further investigation into a wider range of derivatives will continue to refine our understanding and predictive capabilities in this area of NMR spectroscopy.

References

Quantum Chemical Blueprint: A Technical Guide to 4-Fluorobenzotrifluoride Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations used to elucidate the molecular properties of 4-fluorobenzotrifluoride. This compound, a key building block in the synthesis of pharmaceuticals and agrochemicals, possesses a unique electronic structure arising from the interplay of the electron-withdrawing trifluoromethyl group and the electronegative fluorine atom on the phenyl ring. Understanding its conformational preferences, vibrational modes, and electronic characteristics through computational methods is paramount for predicting its reactivity and designing novel derivatives with enhanced biological activity.

Core Molecular Properties: A Computational Perspective

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful and cost-effective means to predict a wide range of molecular properties with a high degree of accuracy. For this compound, these calculations provide fundamental insights into its geometry, stability, and spectroscopic signatures.

Data Presentation

Table 1: Optimized Molecular Geometry (Illustrative)

ParameterBond/AngleCalculated Value
Bond LengthC-C (aromatic)~1.39 Å
C-H~1.08 Å
C-CF3~1.50 Å
C-F (trifluoromethyl)~1.34 Å
C-F (phenyl)~1.35 Å
Bond AngleC-C-C (aromatic)~120°
H-C-C~120°
C-C-CF3~121°
F-C-F (trifluoromethyl)~108°
Dihedral AngleF-C-C-F (phenyl)0° (planar)

Table 2: Calculated Rotational Constants (Illustrative, based on Trifluorobenzene)

Rotational ConstantCalculated Value (GHz)
A2.57
B1.22
C0.83

Table 3: Calculated Vibrational Frequencies (Representative)

Vibrational ModeFrequency (cm⁻¹)Description
ν(C-H)3100 - 3000Aromatic C-H stretch
ν(C=C)1600 - 1450Aromatic ring stretch
ν(C-F)1250 - 1000C-F stretch (trifluoromethyl and phenyl)
δ(C-H)1200 - 1000In-plane C-H bend
γ(C-H)900 - 675Out-of-plane C-H bend

Table 4: Calculated Electronic Properties (Representative)

PropertyValue (eV)
Highest Occupied Molecular Orbital (HOMO) Energy-7.5 to -6.5
Lowest Unoccupied Molecular Orbital (LUMO) Energy-1.5 to -0.5
HOMO-LUMO Gap6.0 to 5.0

Experimental Protocols: A Methodological Framework

The following section details the standard computational methodologies employed for the quantum chemical calculations of this compound and similar molecules. These protocols are based on widely accepted practices in the field of computational chemistry.

Geometry Optimization

The initial step in any quantum chemical calculation is to determine the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface.

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

  • Choice of Method and Basis Set: Density Functional Theory (DFT) is the most common method for these types of calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that provides a good balance between accuracy and computational cost. A Pople-style basis set, such as 6-311++G(d,p), is typically employed. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the description of bonding.

  • Optimization Algorithm: A quasi-Newton algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is used to iteratively adjust the atomic coordinates to minimize the total electronic energy of the molecule.

  • Convergence Criteria: The optimization is considered converged when the forces on each atom and the change in energy between successive steps fall below predefined thresholds.

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed to confirm that the structure is a true minimum on the potential energy surface and to predict the vibrational spectrum.

  • Hessian Matrix Calculation: The second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated at the optimized geometry.

  • Frequency Determination: Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes.

  • Characterization of Stationary Points: The absence of imaginary frequencies confirms that the optimized structure is a local minimum. The presence of one imaginary frequency indicates a transition state.

  • Spectral Prediction: The calculated frequencies and their corresponding infrared (IR) intensities and Raman activities can be used to simulate the theoretical IR and Raman spectra of the molecule.

Electronic Property Calculations

The electronic properties of the molecule, such as the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity.

  • Single-Point Energy Calculation: A single-point energy calculation is performed at the optimized geometry using the same DFT method and basis set.

  • Orbital Energy Extraction: The energies of all molecular orbitals, including the HOMO and LUMO, are obtained from the output of the calculation.

  • HOMO-LUMO Gap Calculation: The energy difference between the HOMO and LUMO is calculated. This gap is an indicator of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability, while a small gap indicates that the molecule is more reactive.

Visualizing the Computational Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the quantum chemical calculations described above.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output Initial_Structure Initial 3D Structure of This compound Geometry_Optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Initial_Structure->Geometry_Optimization Frequency_Calculation Vibrational Frequency Analysis Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Calculation Geometry_Optimization->Electronic_Properties Optimized_Geometry Optimized Geometry (Bond Lengths, Angles) Geometry_Optimization->Optimized_Geometry Vibrational_Frequencies Vibrational Frequencies (IR/Raman Spectra) Frequency_Calculation->Vibrational_Frequencies HOMO_LUMO HOMO/LUMO Energies & Gap Electronic_Properties->HOMO_LUMO

Caption: Computational workflow for determining molecular properties.

Signaling_Pathway_Analogy cluster_inputs Inputs Molecular_Structure Molecular Structure Calculated_Properties Calculated Properties Molecular_Structure->Calculated_Properties influences Computational_Method Computational Method (DFT/B3LYP) Computational_Method->Calculated_Properties determines Basis_Set Basis Set (6-311++G(d,p)) Basis_Set->Calculated_Properties refines

Caption: Interrelationship of inputs for accurate property calculation.

The Dual Nature of a Powerhouse Substituent: An In-depth Technical Guide to the Electronic and Steric Effects of the Trifluoromethyl Group in 4-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl (CF₃) group stands as a cornerstone in modern medicinal chemistry and materials science, prized for its ability to profoundly modulate molecular properties. When incorporated into an aromatic system, particularly in conjunction with other functional groups, its influence becomes a delicate interplay of potent electronic withdrawal and significant steric demand. This guide provides a comprehensive technical analysis of these effects as exemplified by 4-fluorobenzotrifluoride, a key building block in the synthesis of various pharmaceuticals.

Quantitative Analysis of Electronic and Steric Parameters

To understand the impact of the trifluoromethyl group, it is essential to quantify its electronic and steric properties. These are typically described by Hammett, Taft, and Charton parameters, which provide a standardized measure of a substituent's influence on a molecule's reactivity and conformation.

Electronic Effects: A Strong Electron-Withdrawing Influence

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] This is primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms. This effect is quantified by the Hammett substituent constant (σ), which is a measure of the electronic influence of a substituent on the reactivity of a reaction center.

Table 1: Hammett and Related Electronic Parameters

ParameterSubstituentValueInterpretation
Hammett Constant (σp) -CF₃+0.54Strong electron-withdrawing effect through induction.
-F+0.06Weak electron-withdrawing effect, with competing inductive withdrawal and resonance donation.
Field/Inductive Effect (F) -CF₃+0.38Strong inductive electron withdrawal.
-F+0.45Very strong inductive electron withdrawal.
Resonance Effect (R) -CF₃+0.16Weak resonance-withdrawing effect.
-F-0.39Strong resonance electron donation.

The positive σp value for the trifluoromethyl group indicates its strong ability to withdraw electron density from the aromatic ring, thereby increasing the acidity of benzoic acids or decreasing the rates of electrophilic aromatic substitution.[2]

Steric Effects: A Bulky Yet Compact Group

The steric bulk of a substituent plays a critical role in determining molecular conformation and can influence reaction rates by hindering the approach of a reactant. The Taft steric parameter (Es) and the Charton steric parameter (ν) are commonly used to quantify these effects.

Table 2: Steric Parameters for the Trifluoromethyl Group

ParameterSubstituentValueInterpretation
Taft Steric Parameter (Es) -CF₃-1.16Significant steric hindrance, greater than a methyl group (-1.24 for Me is a historical anomaly in the scale, a more negative value indicates greater bulk).
Charton Steric Parameter (ν) -CF₃0.83Moderate steric size, comparable to an ethyl group.

While the trifluoromethyl group is larger than a hydrogen or fluorine atom, its steric profile is often described as "compactly bulky." This is because the C-F bonds are relatively short and the fluorine atoms are held in a tight conical arrangement.[3]

Experimental Protocols for Characterizing Electronic and Steric Effects

The quantitative data presented above are determined through a variety of experimental and computational techniques. The following sections detail the methodologies for some of the key experiments.

Determination of Hammett Constants using ¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of a nucleus. The chemical shift of a ¹⁹F nucleus is particularly sensitive to changes in electron density, making ¹⁹F NMR an excellent method for determining Hammett constants.[4][5]

Protocol for Hammett Plot Construction using ¹⁹F NMR:

  • Sample Preparation: A series of para-substituted fluorobenzenes, including this compound, are prepared at a standard concentration (e.g., 0.1 M) in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The ¹⁹F NMR spectrum of each sample is acquired on a high-resolution NMR spectrometer. The chemical shift of the fluorine atom is recorded relative to an internal standard (e.g., trifluorotoluene).

  • Data Analysis: The chemical shifts of the substituted fluorobenzenes are compared to that of unsubstituted fluorobenzene. The difference in chemical shift (Δδ) is directly proportional to the Hammett substituent constant (σ) of the substituent.

  • Hammett Plot Construction: A plot of Δδ versus the known σ values for a range of substituents is constructed. The resulting linear correlation can then be used to determine the σ value for a new substituent, such as the trifluoromethyl group.

Computational Chemistry for Probing Electronic and Steric Properties

Density Functional Theory (DFT) and other ab initio methods are invaluable for calculating a wide range of molecular properties, including bond lengths, bond angles, molecular orbital energies, and electrostatic potential maps.[6][7]

Protocol for Computational Analysis of this compound:

  • Structure Optimization: The 3D structure of this compound is built using a molecular modeling software package. The geometry is then optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)). This process finds the lowest energy conformation of the molecule.[6]

  • Property Calculation: Once the geometry is optimized, various electronic properties can be calculated. This includes:

    • Molecular Orbital (MO) Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are calculated to understand the molecule's electronic transitions and reactivity.

    • Molecular Electrostatic Potential (MEP) Map: The MEP is calculated and mapped onto the electron density surface of the molecule. This visualization reveals the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule, providing insights into its intermolecular interactions.[8][9][10]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to quantify the charge distribution on each atom, providing a more detailed picture of the electronic effects.

  • Data Extraction: Key data points such as bond lengths, bond angles, dihedral angles, and atomic charges are extracted from the output files for analysis and comparison.

Single-Crystal X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles.

Protocol for X-ray Crystallography of a this compound Derivative:

  • Crystal Growth: High-quality single crystals of a suitable derivative of this compound are grown. This is often the most challenging step and can be achieved through techniques like slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data, yielding precise atomic coordinates.

  • Data Analysis: Bond lengths, bond angles, and intermolecular interactions are analyzed from the refined crystal structure. This data provides direct experimental evidence for the steric and electronic effects of the substituents.

Visualizing the Impact of Electronic and Steric Effects

Graphviz diagrams can be used to visualize complex relationships, from reaction workflows to the interplay of molecular properties.

Synthesis of Fluoxetine: A Reaction Workflow

This compound is a key starting material in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine. The following workflow illustrates a common synthetic route.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound SNAr Reaction SNAr Reaction This compound->SNAr Reaction 3-Chloro-N-methyl-3-phenylpropan-1-amine 3-Chloro-N-methyl-3-phenylpropan-1-amine 3-Chloro-N-methyl-3-phenylpropan-1-amine->SNAr Reaction NaH, DMSO Fluoxetine Fluoxetine SNAr Reaction->Fluoxetine

Synthesis of Fluoxetine from this compound.
Interplay of Electronic and Steric Effects in Molecular Interactions

The electronic and steric properties of the trifluoromethyl group in this compound dictate its interactions with other molecules, such as receptors or reactants.

G cluster_effects Intrinsic Properties cluster_interactions Influence on Molecular Interactions This compound This compound Electronic Effects Electronic Effects This compound->Electronic Effects Steric Effects Steric Effects This compound->Steric Effects Strong Inductive Withdrawal (-I) Strong Inductive Withdrawal (-I) Electronic Effects->Strong Inductive Withdrawal (-I) Altered Aromatic Pi-System Altered Aromatic Pi-System Electronic Effects->Altered Aromatic Pi-System Moderate Bulk Moderate Bulk Steric Effects->Moderate Bulk Increased Electrophilicity of Ring Increased Electrophilicity of Ring Strong Inductive Withdrawal (-I)->Increased Electrophilicity of Ring Receptor Binding Receptor Binding Altered Aromatic Pi-System->Receptor Binding Pi-stacking interactions Increased Electrophilicity of Ring->Receptor Binding Dipole-dipole interactions Conformational Restriction Conformational Restriction Moderate Bulk->Conformational Restriction Hindrance to Ortho Substitution Hindrance to Ortho Substitution Moderate Bulk->Hindrance to Ortho Substitution Conformational Restriction->Receptor Binding Shape complementarity Reaction Selectivity Reaction Selectivity Hindrance to Ortho Substitution->Reaction Selectivity

Influence of Electronic and Steric Effects on Molecular Interactions.

Conclusion

The trifluoromethyl group in this compound exerts a powerful combination of electronic and steric effects that are fundamental to its utility in drug design and synthesis. Its strong electron-withdrawing nature significantly alters the electronic landscape of the aromatic ring, influencing its reactivity and intermolecular interactions. Simultaneously, its moderate steric bulk imposes conformational constraints and directs the regioselectivity of chemical reactions. A thorough understanding of these dual properties, quantified by parameters and characterized by the experimental and computational methods outlined in this guide, is crucial for the rational design of new molecules with tailored properties for a wide range of applications.

References

Solubility of Organic Compounds in 4-Fluorobenzotrifluoride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of organic compounds in 4-fluorobenzotrifluoride (4-FBT), a solvent of increasing interest in organic synthesis and pharmaceutical sciences. Due to its unique properties, including moderate polarity and high stability, 4-FBT presents a valuable alternative to conventional solvents. This document outlines the physicochemical properties of 4-FBT, presents detailed experimental protocols for solubility determination, and includes representative solubility data for various classes of organic compounds.

Introduction to this compound as a Solvent

This compound, also known as p-chlorobenzotrifluoride (PCBTF), is an aromatic compound characterized by the presence of a trifluoromethyl group and a fluorine atom on the benzene (B151609) ring. Its chemical structure imparts a unique combination of properties, making it an effective solvent for a range of organic molecules.[1] While specific quantitative solubility data is not extensively available in public literature, its utility as a solvent in organic reactions suggests good solvency for many nonpolar and moderately polar organic compounds.

Physicochemical Properties of this compound:

PropertyValue
CAS Number 402-44-8[2][3]
Molecular Formula C₇H₄F₄[2][3]
Molecular Weight 164.1 g/mol [2][3]
Appearance Colorless liquid
Density 1.293 g/mL at 25 °C[2][3]
Boiling Point 102-105 °C[2][3]
Melting Point -42 to -41.7 °C[2][3]
Solubility in Water Slightly soluble[2][3]
Solubility in Other Solvents Slightly soluble in Chloroform and Methanol[2][3]

Principles of Solubility in this compound

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of this compound, arising from the electronegative fluorine and trifluoromethyl groups, allows it to dissolve a range of solutes. Its aromatic character also contributes to its ability to solvate other aromatic compounds through π-π stacking interactions. Generally, organic compounds with low to moderate polarity are expected to exhibit good solubility in 4-FBT. Highly polar compounds with strong hydrogen bonding networks and ionic compounds are expected to have limited solubility.

Quantitative Solubility Data

Table 1: Representative Solubility of Organic Compounds in this compound at 25 °C

Compound ClassExample CompoundExpected Solubility ( g/100 mL)Notes
Alkanes Hexane> 50Nonpolar compounds are generally highly soluble.
Aromatics Toluene> 50Aromatic nature of the solvent favors solubility.
Halogenated Aromatics Chlorobenzene> 50Similar polarity and structure lead to high solubility.
Ethers Diethyl ether> 40Moderately polar ethers are expected to be soluble.
Ketones Acetone> 30Polarity is suitable for good solubility.
Esters Ethyl acetate> 30Moderately polar esters should dissolve well.
Alcohols Ethanol10 - 20Hydrogen bonding of alcohols may limit solubility compared to less polar compounds.
Carboxylic Acids Benzoic Acid5 - 10Increased polarity and hydrogen bonding decrease solubility.
Amides Benzamide1 - 5Strong hydrogen bonding significantly reduces solubility.
Pharmaceuticals Ibuprofen15 - 25A moderately polar drug molecule with aromatic character.
Pharmaceuticals Atorvastatin< 1A more complex and polar drug molecule.

Note: The values in this table are estimations based on the physicochemical properties of this compound and general solubility principles. Experimental verification is necessary for precise solubility determination.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of a solid organic compound in this compound. This method is based on the widely used shake-flask method.[4]

Materials and Equipment
  • Test compound (solid)

  • This compound (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_solution Prepare supersaturated mixture equilibration Equilibrate at constant temperature prep_solution->equilibration weigh_compound Weigh excess compound weigh_compound->prep_solution add_solvent Add known volume of 4-FBT add_solvent->prep_solution sampling Withdraw aliquot equilibration->sampling filtration Filter the aliquot sampling->filtration dilution Dilute the filtrate filtration->dilution analysis Analyze by HPLC/GC dilution->analysis calculation Calculate solubility analysis->calculation calibration Prepare calibration curve calibration->calculation

Caption: Experimental workflow for determining the solubility of an organic compound in this compound.

Detailed Procedure
  • Preparation of Supersaturated Solution: Accurately weigh an amount of the solid test compound that is known to be in excess of its expected solubility and add it to a vial.

  • Addition of Solvent: Add a precise volume of this compound to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The temperature should be controlled and recorded.

  • Sampling: After equilibration, stop the shaking and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Dilution: Accurately weigh the filtered aliquot. Dilute the filtrate with a suitable solvent (in which both the compound and 4-FBT are soluble) to a concentration that falls within the linear range of the analytical method.

  • Analysis: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of the test compound.

  • Calibration: Prepare a series of standard solutions of the test compound of known concentrations in the same diluent used for the sample. Analyze these standards to generate a calibration curve.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility.

Logical Relationships in Solubility Determination

The process of determining and applying solubility data involves a logical progression from initial assessment to final application in research and development.

logical_relationships cluster_assessment Initial Assessment cluster_experimental Experimental Verification cluster_application Application lit_review Literature Review solubility_prediction Predict Approximate Solubility lit_review->solubility_prediction property_analysis Analyze Physicochemical Properties property_analysis->solubility_prediction exp_protocol Develop Experimental Protocol solubility_prediction->exp_protocol solubility_measurement Measure Solubility exp_protocol->solubility_measurement data_analysis Analyze Data solubility_measurement->data_analysis process_dev Process Development data_analysis->process_dev formulation Formulation Studies process_dev->formulation synthesis Organic Synthesis process_dev->synthesis

Caption: Logical flow from solubility prediction to experimental determination and application.

Conclusion

This compound is a promising solvent for a variety of organic compounds, particularly those with low to moderate polarity. While comprehensive quantitative solubility data is currently limited, the experimental protocols outlined in this guide provide a robust framework for researchers to determine these values for their specific compounds of interest. The continued investigation into the solvent properties of 4-FBT will undoubtedly expand its applications in the fields of chemical synthesis and pharmaceutical development.

References

An In-depth Technical Guide to the Reactivity and Functional Group Compatibility of 4-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzotrifluoride, also known as α,α,α,4-tetrafluorotoluene, is a key fluorinated building block in modern organic synthesis. Its utility is prominent in the pharmaceutical, agrochemical, and materials science sectors.[1][2] The molecule's reactivity is dictated by the interplay of two powerful electron-withdrawing groups, a fluorine atom and a trifluoromethyl (CF₃) group, attached to an aromatic ring. This guide provides a comprehensive overview of the reactivity, functional group compatibility, and synthetic applications of this compound, complete with experimental protocols and quantitative data.

The trifluoromethyl group is exceptionally stable and strongly electron-withdrawing through inductive effects, while the fluorine atom is also inductively withdrawing but can act as a weak π-donor through resonance.[1] This electronic profile deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution, making this compound a versatile synthon for introducing the trifluoromethylphenyl moiety.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 402-44-8[2][3]
Molecular Formula C₇H₄F₄[2][3]
Molecular Weight 164.10 g/mol [2]
Appearance Clear, colorless liquid[3]
Melting Point -42 to -41.7 °C[2]
Boiling Point 102-105 °C[2]
Density 1.293 g/mL at 25 °C[2]
Refractive Index (n₂₀/D) 1.401[2]

Reactivity of the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound is profoundly influenced by its substituents, leading to distinct outcomes in electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

Both the fluorine and trifluoromethyl groups are deactivating towards electrophilic aromatic substitution due to their strong electron-withdrawing inductive effects. The CF₃ group is a strong meta-director, while the fluorine atom is an ortho-, para-director. In cases of competing directing effects, the substitution pattern is often dictated by a combination of electronic and steric factors. For this compound, electrophilic attack occurs predominantly at the position ortho to the fluorine atom and meta to the trifluoromethyl group (C2 position).[1]

Figure 1: Directing effects in the electrophilic aromatic substitution of this compound.

Table 2: Representative Electrophilic Aromatic Substitution Reactions

ReactionReagents and ConditionsMajor ProductYieldReference(s)
NitrationHNO₃, H₂SO₄, 40-80 °C4-Chloro-3-nitrobenzotrifluoride*80-88%[2]

*Data for the analogous nitration of 4-chlorobenzotrifluoride, which shows the same regioselectivity.

Nucleophilic Aromatic Substitution (NAS)

The potent electron-withdrawing nature of the trifluoromethyl group strongly activates the aromatic ring for nucleophilic aromatic substitution, particularly at the para position. This makes the fluorine atom at the C4 position an excellent leaving group.[4] This reactivity is a cornerstone of its utility, allowing for the facile introduction of oxygen, nitrogen, and sulfur nucleophiles.[2][5]

Table 3: Representative Nucleophilic Aromatic Substitution Reactions

NucleophileReagents and ConditionsProductYieldReference(s)
Methoxide (B1231860)NaOCH₃, Methanol (B129727), Reflux4-MethoxybenzotrifluorideHigh[5][6]
Phenoxide4-Methoxyphenol, K₂CO₃, DMSO, 140 °C4-(4-Methoxyphenoxy)benzotrifluoride**~50% (crude)[4][7]
AminesVarious amines, Base4-Aminobenzotrifluoride derivativesGood to High[8]
ThiolsThiophenolates, Solvent4-(Thiophenyl)benzotrifluorideGood-

***Data for the analogous reaction with 4-fluorobenzaldehyde.

Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is significantly stronger and less reactive than C-Cl, C-Br, or C-I bonds, this compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These transformations typically require specialized, electron-rich phosphine (B1218219) ligands and more forcing conditions to achieve oxidative addition of the C-F bond to the palladium center.[9][10]

Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst/Ligand/Base SystemYieldReference(s)
Suzuki-MiyauraArylboronic acidsPd(OAc)₂ / SPhos / K₃PO₄Moderate to Good[9][10]
Buchwald-HartwigPrimary/Secondary AminesPd(0) or Pd(II) / Biarylphosphine / Strong Base (e.g., NaOtBu)Varies[10][11]

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is renowned for its high stability and is generally unreactive under most standard organic synthesis conditions. The C-F bonds are exceptionally strong, making transformations of the CF₃ group challenging.

  • Hydrolysis: Hydrolysis of a CF₃ group to a carboxylic acid (COOH) is possible but requires harsh conditions, such as fuming sulfuric acid, and is not a common laboratory transformation.

  • Reduction: The CF₃ group is resistant to reduction by common hydride reagents like sodium borohydride (B1222165) (NaBH₄) and even stronger reagents like lithium aluminum hydride (LiAlH₄) under typical conditions.

  • Selective C-F Activation: Recent advances in organometallic chemistry have enabled selective single C-F bond functionalization of trifluoromethylarenes, but these methods often require specialized reagents and are not yet routine.

Functional Group Compatibility

The robust nature of this compound makes it compatible with a wide range of functional groups and reaction conditions, enhancing its utility as a building block.

Table 5: Functional Group and Reagent Compatibility

Reagent ClassReagent Example(s)Compatibility/Outcome
Reducing Agents NaBH₄Compatible: No reaction with the aromatic ring or CF₃ group.
LiAlH₄Generally Compatible: Highly stable, reduction of the CF₃ group is not observed under standard conditions.[12][13][14][15]
Oxidizing Agents PCC, PDCCompatible: The aromatic ring and CF₃ group are inert to these mild oxidants.[16][17][18]
Jones Reagent (CrO₃/H₂SO₄)Compatible: The aromatic core is resistant to oxidation under Jones conditions.[19]
KMnO₄Compatible: The aromatic ring itself is not oxidized, though benzylic C-H bonds would be.
Acids HCl, H₂SO₄ (non-fuming)Compatible: Stable under typical acidic workup and reaction conditions.
Bases NaOH, K₂CO₃, NaHCompatible (at low temp): Stable to common bases, but can undergo NAS at elevated temperatures if a nucleophile is present.
Organometallics Grignard, OrganolithiumsIncompatible: May react via metal-halogen exchange or nucleophilic attack.

Experimental Protocols

Protocol 1: Electrophilic Aromatic Substitution - Nitration

This protocol is representative of the nitration of an activated benzotrifluoride (B45747) derivative and can be adapted for this compound to yield 4-fluoro-2-nitrobenzotrifluoride.

  • Materials:

    • This compound (1.0 eq.)

    • Concentrated Nitric Acid (≥90%, 1.5 eq.)

    • Concentrated Sulfuric Acid (98%)

    • Ice-water bath

    • Dichloromethane (B109758) or Ether

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (approx. 2-3 volumes relative to the substrate).

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add this compound (1.0 eq.) to the cooled sulfuric acid with stirring.

    • Add concentrated nitric acid (1.5 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10-15 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Extract the aqueous mixture with dichloromethane or ether (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

cluster_workflow Experimental Workflow: Nitration A 1. Cool H₂SO₄ (0-5 °C) B 2. Add 4-FBT (Substrate) A->B C 3. Add HNO₃ dropwise (T < 15 °C) B->C D 4. Stir at RT (1-2 h) C->D E 5. Quench on ice D->E F 6. Extract with organic solvent E->F G 7. Wash & Dry F->G H 8. Concentrate & Purify G->H

Figure 2: Experimental workflow for the nitration of this compound.
Protocol 2: Nucleophilic Aromatic Substitution - Alkoxylation

This protocol is adapted from procedures for the reaction of activated aryl fluorides with alkoxides.[7]

  • Materials:

    • This compound (1.0 eq.)

    • Sodium methoxide (1.2 eq., either as solid or a solution in methanol)

    • Anhydrous Methanol or DMSO

    • Reflux condenser and inert atmosphere setup (e.g., Nitrogen or Argon)

  • Procedure:

    • To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, add anhydrous methanol (or DMSO).

    • Add sodium methoxide (1.2 eq.) and stir until dissolved (if starting from solid).

    • Add this compound (1.0 eq.) to the solution.

    • Heat the reaction mixture to reflux (for methanol, ~65 °C) or an appropriate temperature (e.g., 100-140 °C for DMSO).

    • Monitor the reaction by TLC or GC until the starting material is consumed (typically several hours).

    • Cool the reaction to room temperature and carefully quench by adding water.

    • Extract the product with an organic solvent like ethyl acetate (B1210297) or ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 4-methoxybenzotrifluoride by distillation or column chromatography.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

This general protocol is based on established methods for the coupling of challenging aryl fluorides.[9]

  • Materials:

    • This compound (1.0 eq.)

    • Arylboronic acid (1.2-1.5 eq.)

    • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

    • SPhos (4-10 mol%) or other suitable biarylphosphine ligand

    • Potassium phosphate (B84403) (K₃PO₄, 2.0-3.0 eq.), finely ground

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

    • Schlenk flask or sealed reaction vial

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq.).

    • Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired biaryl product.

cluster_workflow Workflow: Suzuki-Miyaura Coupling A 1. Add Reactants, Catalyst, Ligand & Base to Flask B 2. Purge with Inert Gas A->B C 3. Add Degassed Solvent B->C D 4. Heat with Stirring (100-120 °C) C->D E 5. Monitor Reaction (TLC, GC-MS) D->E F 6. Cool & Workup (Extraction) E->F G 7. Purify (Chromatography) F->G

Figure 3: Generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its distinct reactivity, characterized by a deactivated ring prone to regioselective electrophilic substitution and an activated site for nucleophilic aromatic substitution, provides chemists with a powerful tool for constructing complex molecules. The exceptional stability of the trifluoromethyl group ensures its compatibility with a broad array of reaction conditions, allowing it to be carried through multi-step syntheses. This guide provides the foundational knowledge and practical protocols for researchers to effectively harness the synthetic potential of this compound in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for 4-Fluorobenzotrifluoride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-fluorobenzotrifluoride (also known as α,α,α,4-tetrafluorotoluene) as a solvent in a variety of organic reactions. Its unique combination of properties, including moderate polarity, a relatively low boiling point, and high stability, makes it a valuable alternative to more conventional solvents.

Properties of this compound as a Solvent

This compound is a colorless liquid with a distinct aromatic odor. Its physical and chemical properties make it a versatile solvent for a range of organic transformations.[1][2] It is particularly noted for its ability to dissolve both organic molecules and some fluorinated compounds, rendering it useful in fluorous synthesis. The trifluoromethyl group enhances its stability and reactivity in certain contexts.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number402-44-8[3]
Molecular FormulaC₇H₄F₄[3]
Molecular Weight164.1 g/mol [3]
Boiling Point102-105 °C[1]
Melting Point-42 to -41.7 °C[1]
Density1.293 g/mL at 25 °C[1]
Refractive Indexn20/D 1.401[1]
SolubilitySlightly soluble in water; soluble in chloroform (B151607) and methanol[1]

Below is a diagram illustrating the key properties of this compound that are advantageous for its use as a solvent.

G solvent This compound prop1 Moderate Polarity solvent->prop1 prop2 High Stability solvent->prop2 prop3 Relatively Low Boiling Point (102-105 °C) solvent->prop3 prop4 Good Solubility for Organic Compounds solvent->prop4 prop5 Inertness in a Range of Reactions solvent->prop5 prop6 Potential for Fluorous Synthesis solvent->prop6

Caption: Key Solvent Properties of this compound.

Applications in Organic Reactions

While this compound is often utilized as a reactant or building block, its properties make it a suitable solvent for various transformations, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Its inertness under many reaction conditions prevents unwanted side reactions, and its boiling point is convenient for reactions requiring moderate heating.

Palladium-Catalyzed Cross-Coupling Reactions

Benzotrifluoride (BTF) and its derivatives are recognized as effective solvents for a wide range of chemical reactions, including those catalyzed by transition metals.[4] Although specific data for this compound is less common, its structural similarity to BTF suggests comparable performance. These solvents are generally more environmentally friendly than many chlorinated or aromatic counterparts.[4]

Table 2: Comparison of Solvents in Palladium-Catalyzed Cross-Coupling Reactions (General Observations)

Reaction TypeCommon SolventsPotential Advantages of this compound
Suzuki-Miyaura CouplingToluene, Dioxane, THFHigher boiling point than THF, potentially better solubility for some substrates, greener alternative.
Heck ReactionDMF, Acetonitrile, TolueneInertness, ease of removal due to moderate boiling point.
Buchwald-Hartwig AminationToluene, DioxaneCan be a good alternative for substrates with poor solubility in less polar solvents.

Below is a generalized workflow for employing this compound in a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine aryl halide, coupling partner, palladium catalyst, ligand, and base in a reaction vessel. add_solvent Add this compound as the solvent. start->add_solvent degas Degas the reaction mixture. add_solvent->degas heat Heat the reaction to the desired temperature (typically 80-120 °C). degas->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor cool Cool the reaction mixture. monitor->cool extract Perform aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate). cool->extract purify Purify the crude product by column chromatography or recrystallization. extract->purify

Caption: General Workflow for a Pd-Catalyzed Cross-Coupling Reaction.

Nucleophilic Aromatic Substitution (SNAr)

This compound has been used in the synthesis of various compounds via nucleophilic aromatic substitution reactions, often as a reactant. However, its polar nature and ability to dissolve a variety of nucleophiles and electrophiles make it a suitable medium for such transformations.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and reaction conditions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • This compound (5 mL)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.

  • Add this compound (5 mL) via syringe.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Heck Reaction

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 mmol)

  • This compound (5 mL)

  • Standard laboratory glassware

Procedure:

  • In a sealed reaction tube, combine the aryl halide, alkene, palladium catalyst, and ligand.

  • Add this compound (5 mL) followed by the base.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solids and wash with a small amount of this compound.

  • The filtrate can be concentrated and the residue purified by column chromatography.

The following diagram illustrates the decision-making process for selecting this compound as a solvent.

G start Reaction requires a solvent q1 Are common solvents (Toluene, THF, Dioxane) proving problematic (e.g., low solubility, side reactions)? start->q1 q2 Does the reaction require moderate heating (80-120 °C)? q1->q2 Yes other_solvent Continue with standard solvents q1->other_solvent No q3 Is a relatively inert and non-participating solvent needed? q2->q3 Yes q2->other_solvent No use_solvent Consider using this compound q3->use_solvent Yes q3->other_solvent No

Caption: Solvent Selection Logic for this compound.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions. It can cause skin and eye irritation.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound presents itself as a viable and often advantageous solvent for a range of organic reactions. Its unique properties can lead to improved reaction outcomes, particularly in cases where common solvents are suboptimal. The provided protocols serve as a starting point for the exploration of this versatile solvent in synthetic chemistry. Further optimization for specific applications is encouraged to fully harness its potential.

References

Application Notes and Protocols for 4-Fluorobenzotrifluoride in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-fluorobenzotrifluoride as a versatile reagent in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring, facilitating the displacement of the fluoride (B91410) ion by a wide range of nucleophiles. This reactivity makes this compound a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Reaction Principle

The nucleophilic aromatic substitution of this compound proceeds via a bimolecular addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, which is rendered electrophilic by the para-trifluoromethyl group. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing trifluoromethyl group. In the final step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The high electronegativity of fluorine makes it an excellent leaving group in this activated system.

SNAr_Mechanism reagents This compound + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Resonance Stabilized) reagents->meisenheimer Addition product Substituted Product + F⁻ meisenheimer->product Elimination

Caption: General mechanism of SNAr with this compound.

Applications in Synthesis

The SNAr reactions of this compound are widely employed in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. A notable application is in the synthesis of precursors for selective serotonin (B10506) reuptake inhibitors (SSRIs) like fluoxetine.

Experimental Protocols

The following sections provide detailed protocols for the reaction of this compound with various classes of nucleophiles.

Protocol 1: Reaction with Oxygen Nucleophiles (O-Arylation)

This protocol details the synthesis of diaryl ethers, which are important structural motifs in many biologically active compounds. The example provided is the reaction with a substituted phenol (B47542).

Reaction Scheme:

This compound + Phenol Derivative → 4-(Phenoxy)benzotrifluoride Derivative

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-nitrophenol)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • To the stirring solution, add this compound (1.2 eq).

  • Heat the reaction mixture to the specified temperature (see Table 1) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

O_Arylation_Workflow start Combine Phenol and K₂CO₃ in DMF add_reagent Add this compound start->add_reagent react Heat and Monitor by TLC add_reagent->react workup Cool, Quench with Water, and Extract react->workup purify Dry, Concentrate, and Purify workup->purify product Final Product purify->product

Caption: Experimental workflow for O-arylation.

Table 1: Reaction of this compound with Oxygen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-NitrophenolK₂CO₃DMF100685Theoretical
PhenolK₂CO₃DMF1201278Theoretical
Protocol 2: Reaction with Nitrogen Nucleophiles (N-Arylation)

This protocol outlines a general procedure for the synthesis of N-aryl amines, which are common scaffolds in medicinal chemistry. The synthesis of a key intermediate for Linezolid, an antibiotic, from a related difluoro-nitrobenzene provides a relevant model.[1][2]

Reaction Scheme:

This compound + Amine → 4-(Amino)benzotrifluoride Derivative

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Sodium Carbonate (Na₂CO₃) or other suitable base

  • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the amine (1.2 eq) to the solution.

  • Add the base (1.5 eq) to the reaction mixture.

  • Heat the mixture to the specified temperature (see Table 2) and stir for the indicated time. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

N_Arylation_Workflow start Dissolve this compound in Solvent add_reagents Add Amine and Base start->add_reagents react Heat and Monitor Reaction add_reagents->react workup Cool, Quench, and Extract react->workup purify Dry, Concentrate, and Purify workup->purify product Final Product purify->product

Caption: Experimental workflow for N-arylation.

Table 2: Reaction of this compound with Nitrogen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
MorpholineNa₂CO₃-786>98[1]
PiperidineK₂CO₃DMSO100892Theoretical
AnilineK₃PO₄MeCN801288Theoretical
Protocol 3: Reaction with Sulfur Nucleophiles (S-Arylation)

This protocol describes the synthesis of aryl thioethers. A relevant example is the reaction of octafluorotoluene (B1221213) with phenothiazine, which proceeds with high regioselectivity.[3]

Reaction Scheme:

This compound + Thiol → 4-(Thio)benzotrifluoride Derivative

Materials:

  • This compound

  • Thiol (e.g., Thiophenol)

  • Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Dichloromethane

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq) suspended in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add the thiol (1.1 eq). Stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

S_Arylation_Workflow start Prepare Thiolate with NaH in THF add_reagent Add this compound Solution start->add_reagent react Warm to RT and Monitor add_reagent->react workup Quench with NH₄Cl and Extract react->workup purify Dry, Concentrate, and Purify workup->purify product Final Product purify->product

Caption: Experimental workflow for S-arylation.

Table 3: Reaction of this compound with Sulfur Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolNaHTHFrt490Theoretical
Benzyl MercaptanNaHTHFrt685Theoretical
PhenothiazineK₂CO₃DMF60-96[3]

Note: The yields and reaction conditions in the tables are based on literature reports for similar substrates and theoretical knowledge of SNAr reactions and may require optimization for specific applications.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions: A Focus on Fluorinated Substrates

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Use of 4-Fluorobenzotrifluoride as a Solvent:

Extensive literature searches did not yield specific protocols or application notes detailing the use of this compound as a primary solvent for Suzuki-Miyaura coupling reactions. While this compound is utilized in organic synthesis, particularly in the preparation of various fluorinated compounds, its application as a solvent in palladium-catalyzed cross-coupling reactions is not well-documented in the provided search results.[1][2][3] The physicochemical properties of this compound, such as its boiling point of 102-105 °C and its slight solubility in water, suggest it could potentially be used in high-temperature reactions.[1][2] However, without experimental data, its compatibility with common Suzuki-Miyaura catalyst systems and its influence on reaction kinetics and yields remain unknown.

The following application notes and protocols are therefore focused on a well-established and challenging related reaction: the Suzuki-Miyaura coupling of aryl fluorides. This provides a robust framework for researchers working with fluorinated molecules in cross-coupling chemistry.

Application Note: Suzuki-Miyaura Coupling of Aryl Fluorides

The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[4][5] While aryl chlorides, bromides, and iodides are common substrates, the use of aryl fluorides is of increasing interest due to the low cost and wide availability of fluoroaromatic compounds.[4] However, the high bond dissociation energy of the C-F bond presents a significant challenge, necessitating the use of specialized and highly active catalyst systems.[4]

This protocol details a robust method for the Suzuki-Miyaura coupling of 4-fluorobenzoic acid with various arylboronic acids. The conditions outlined below have been optimized to facilitate the activation of the inert C-F bond, leading to good to excellent yields of the corresponding biaryl products.[4] This methodology is particularly relevant for applications in medicinal chemistry and materials science, where fluorinated biaryl scaffolds are of significant interest.

Key Experimental Workflow

The general workflow for the Suzuki-Miyaura coupling of an aryl fluoride (B91410) involves the careful setup of the reaction under an inert atmosphere, followed by heating and monitoring, and finally, a standard aqueous workup and purification.

G reagents 1. Reagent Preparation (Aryl Fluoride, Boronic Acid, Catalyst, Ligand, Base) setup 2. Reaction Setup (Inert Atmosphere, Solvent Addition) reagents->setup reaction 3. Reaction (Heating & Stirring) setup->reaction monitoring 4. Monitoring (TLC, GC/MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Workup (Quenching, Extraction) monitoring->workup Upon completion purification 6. Purification (Column Chromatography) workup->purification product 7. Product Analysis purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid with an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.[4]

Materials:

  • 4-Fluorobenzoic Acid

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane (B91453)/water (4:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 4-fluorobenzoic acid (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq.).[4]

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.[4]

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.[4]

  • Purification: Concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired biaryl carboxylic acid.[4]

Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pdii Ar-Pd(II)L₂-F pd0->pdii Oxidative Addition (Ar-F) pdii_ar Ar-Pd(II)L₂-Ar' pdii->pdii_ar Transmetalation (Ar'B(OH)₂) pdii_ar->pd0 Reductive Elimination product Ar-Ar' pdii_ar->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of an aryl fluoride.

Data Presentation

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various aryl fluorides with arylboronic acids. Please note that yields are highly dependent on the specific substrates and optimization of reaction conditions.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-Fluorobenzoic acidPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O11085[4]
24-Fluorotoluene4-Methoxyphenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene/H₂O10092[6]
31-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (heterogeneous)-K₂CO₃DMF/H₂O110>95[7]
42-FluoropyridinePhenylboronic acidNi(cod)₂ (10)PCy₃ (20)K₃PO₄Dioxane10078[7][8]

Note: The data in this table is compiled from various sources for illustrative purposes and may not represent directly comparable experiments.

Conclusion

While the use of this compound as a solvent for Suzuki-Miyaura reactions is not documented in the provided literature, the fundamental principles and protocols for the coupling of challenging fluorinated substrates are well-established. The provided protocol for the coupling of 4-fluorobenzoic acid serves as a valuable starting point for researchers interested in the synthesis of fluorinated biaryl compounds. Further research into the application of novel fluorinated solvents like this compound could open new avenues in cross-coupling chemistry.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 4-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from 4-fluorobenzotrifluoride and its structural analogs. The trifluoromethyl group, a key feature of these starting materials, is a bioisostere for various functional groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Introduction to this compound in Medicinal Chemistry

This compound and its derivatives are versatile building blocks in the synthesis of a wide range of pharmaceuticals. The presence of both fluorine and a trifluoromethyl group on the benzene (B151609) ring offers unique reactivity and imparts desirable properties to the final active pharmaceutical ingredient (API). Nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon is a common synthetic strategy, facilitated by the electron-withdrawing nature of the trifluoromethyl group. These intermediates are crucial in the synthesis of drugs for treating conditions such as cancer, autoimmune diseases, and depression.

Synthesis of Bicalutamide Intermediates

Bicalutamide is a non-steroidal anti-androgen used in the treatment of prostate cancer. A key intermediate in its synthesis is N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide, which is prepared from precursors derived from this compound analogs.

Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile (B20432)

4-Amino-2-(trifluoromethyl)benzonitrile is a critical precursor for Bicalutamide. One synthetic approach involves a multi-step process starting from m-trifluoromethyl fluorobenzene (B45895).[1][2]

Reaction Pathway:

G A m-Trifluoromethyl fluorobenzene B 4-Fluoro-2-(trifluoromethyl) bromobenzene A->B Bromination (Dibromohydantoin, H₂SO₄, HOAc) C 4-Fluoro-2-(trifluoromethyl) benzonitrile (B105546) B->C Cyanation (CuCN, Quinoline) D 4-Amino-2-(trifluoromethyl) benzonitrile C->D Aminolysis (NH₃, Ethanol)

Caption: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile.

Experimental Protocol: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

  • Bromination: To a reactor charged with m-trifluoromethyl fluorobenzene (250 kg) and glacial acetic acid (100 kg), add sulfuric acid (44 kg). Heat the mixture to reflux and add dibromohydantoin (235 kg) in portions over 6.5 hours. After the reaction, wash the mixture with an ice-water solution to obtain 4-fluoro-2-(trifluoromethyl)bromobenzene.[1]

  • Cyanation: In a separate reactor, charge quinoline (B57606) (310 kg) and cuprous cyanide (132 kg). Heat to reflux and add the 4-fluoro-2-(trifluoromethyl)bromobenzene from the previous step. Maintain reflux for 22 hours. The resulting 4-fluoro-2-(trifluoromethyl)benzonitrile (B106677) is isolated by steam distillation.[1]

  • Aminolysis: Dissolve the 4-fluoro-2-(trifluoromethyl)benzonitrile in ethanol (B145695) (440 kg) and charge with liquefied ammonia (B1221849) (34 kg) in a sealed reactor. Heat to 122°C for 10 hours. The crude product is then purified by recrystallization from toluene (B28343) to yield 4-amino-2-(trifluoromethyl)benzonitrile.[1]

Quantitative Data:

StepProductStarting MaterialReagentsYieldPurity
14-Fluoro-2-(trifluoromethyl)bromobenzenem-Trifluoromethyl fluorobenzeneDibromohydantoin, H₂SO₄, HOAc--
24-Fluoro-2-(trifluoromethyl)benzonitrile4-Fluoro-2-(trifluoromethyl)bromobenzeneCuCN, Quinoline--
34-Amino-2-(trifluoromethyl)benzonitrile4-Fluoro-2-(trifluoromethyl)benzonitrileNH₃, Ethanol, Toluene73-75% (overall)>99%
Synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide

This intermediate is formed by the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with methacryloyl chloride.[3][4]

Experimental Workflow:

G A Dissolve 4-amino-2- trifluoromethylbenzonitrile in N,N-dimethylacetamide B Add methacryloyl chloride dropwise at room temperature A->B C Monitor reaction by TLC B->C D Dilute with ethyl acetate (B1210297) and wash with NaHCO₃ and brine C->D E Dry organic layer and concentrate D->E F Purify by column chromatography E->F

Caption: Workflow for N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide synthesis.

Experimental Protocol: Synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide

  • Dissolve 4-amino-2-trifluoromethylbenzonitrile (3.4 mmol) in N,N-dimethylacetamide (14 mL) under a nitrogen atmosphere.[3]

  • Slowly add methacryloyl chloride (2.63 mL, 27.16 mmol) dropwise over 10 minutes.[3]

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) for 3 hours or until completion.[3]

  • Upon completion, dilute the reaction mixture with ethyl acetate (100 mL).[3]

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (3 x 25 mL) and cold brine (4 x 50 mL).[3]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography to obtain N-(4-cyano-3-trifluoromethylphenyl)methacrylamide as a white solid.[3]

Quantitative Data:

ProductStarting MaterialReagentsYieldPurity
N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide4-Amino-2-(trifluoromethyl)benzonitrileMethacryloyl chloride, N,N-dimethylacetamide95%High (confirmed by ¹H-NMR)

Synthesis of Leflunomide (B1674699)

Leflunomide is an isoxazole (B147169) derivative with immunosuppressive properties used to treat rheumatoid arthritis. It is synthesized from 4-trifluoromethylaniline, a derivative of this compound.[5][6]

Reaction Pathway:

G A 5-Methylisoxazole-4-carboxylic acid B 5-Methylisoxazole-4-carboxylic acid chloride A->B Chlorination (Thionyl chloride, DMF, Toluene) C Leflunomide B->C N-acylation (4-Trifluoromethylaniline, Dimethoxyethane)

Caption: Synthesis of Leflunomide.

Experimental Protocol: Synthesis of Leflunomide

  • Chlorination: In a suitable reactor, suspend 5-methylisoxazole-4-carboxylic acid in toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) followed by thionyl chloride (1.0 to 1.1 molar equivalents) at 20-30°C. Heat the mixture to 60-70°C for 5-10 hours to form 5-methylisoxazole-4-carboxylic acid chloride.[6]

  • N-acylation: Cool the reaction mixture containing the acid chloride to 0°C. Add an equimolar amount of 4-trifluoromethylaniline dropwise at 0-10°C. Stir the resulting mixture at this temperature for 2 hours, then allow it to warm to 25-30°C and stir for an additional 4 hours. The product, Leflunomide, precipitates and can be isolated by filtration.[5][6]

Quantitative Data:

ProductStarting MaterialReagentsYieldPurity (by HPLC)
Leflunomide5-Methylisoxazole-4-carboxylic acid, 4-TrifluoromethylanilineThionyl chloride, DMF, Toluene, Dimethoxyethane68% (overall)99.8%

Synthesis of (S)-Fluoxetine Intermediate

(S)-Fluoxetine, an antidepressant, can be synthesized using an intermediate derived from this compound through a nucleophilic aromatic substitution reaction.[7][8][9]

Reaction Pathway:

G A 3-(Methylamino)-1-phenylpropanol B Deprotonated Intermediate A->B Deprotonation (Strong Base, e.g., NaH) C (S)-Fluoxetine B->C SₙAr Reaction (this compound)

Caption: Key step in the synthesis of (S)-Fluoxetine.

Experimental Protocol: Synthesis of Fluoxetine (B1211875) Free Base

  • In a suitable solvent such as N,N-dimethylacetamide, react 3-(methylamino)-1-phenylpropanol with a strong base like sodium hydride to form the corresponding alkoxide.[8]

  • Add this compound to the reaction mixture. The reaction proceeds via nucleophilic aromatic substitution to yield the fluoxetine free base.[8][9]

  • The fluoxetine free base can then be converted to its hydrochloride salt by treatment with anhydrous HCl in a suitable solvent like ether or toluene.[7][8]

Quantitative Data:

ProductStarting MaterialReagentsYieldPurity
Fluoxetine3-(Methylamino)-1-phenylpropanolNaH, this compound--
Fluoxetine HClFluoxetine Free BaseHCl-High (after recrystallization)

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All chemical syntheses should be performed in a controlled laboratory setting with appropriate safety precautions. Reaction conditions may need to be optimized for specific laboratory setups and scales.

References

4-Fluorobenzotrifluoride: A Key Building Block for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluorobenzotrifluoride and its derivatives have emerged as crucial structural motifs in the development of a wide range of modern agrochemicals. The unique physicochemical properties imparted by the trifluoromethyl (-CF3) and fluoro (-F) groups, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes, make these compounds highly valuable in the design of potent and effective pesticides, herbicides, and fungicides. This application note will delve into the synthesis and application of two prominent agrochemicals derived from this compound building blocks: the fungicide mefentrifluconazole (B3027861) and the insecticide flonicamid (B1672840). Detailed experimental protocols, quantitative data, and mechanistic pathways are provided to aid researchers and professionals in the field of agrochemical development.

Agrochemical Profile 1: Mefentrifluconazole (Fungicide)

Mefentrifluconazole is a broad-spectrum triazole fungicide that provides excellent control against a variety of fungal diseases in crops.[1][2] Its synthesis utilizes a substituted this compound derivative as a key starting material.

Biological Activity and Mode of Action

Mefentrifluconazole is a demethylation inhibitor (DMI) that targets the C14-demethylase enzyme (CYP51) in the fungal ergosterol (B1671047) biosynthesis pathway.[1][3] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity, leading to fungal cell death.[1][2] This targeted mode of action provides high efficacy against a range of fungal pathogens.

Mefentrifluconazole_Mode_of_Action Fungal Cell Membrane Fungal Cell Membrane Disrupted Membrane Integrity Disrupted Membrane Integrity Fungal Cell Membrane->Disrupted Membrane Integrity Fungal Cell Death Fungal Cell Death Disrupted Membrane Integrity->Fungal Cell Death

Quantitative Biological Activity of Mefentrifluconazole
Fungal PathogenEC50 (mg/L)Reference
Sclerotium rolfsii (mycelial growth)0.21 (mean)[4]
Colletotrichum scovillei (mycelial growth)0.462 (mean)[5][6]
Colletotrichum scovillei (germ tube elongation)0.359 (mean)[5][6]
Botrytis cinerea (mycelial growth)0.124 (mean)
Botrytis cinerea (germ tube elongation)0.015 (mean)
Fusarium pseudograminearum1.06 (mean)[6]
Synthesis of Mefentrifluconazole

The synthesis of mefentrifluconazole begins with 2-bromo-5-fluorobenzotrifluoride (B1268043), a derivative of this compound. The overall synthetic workflow is depicted below.

Mefentrifluconazole_Synthesis 2-Bromo-5-fluorobenzotrifluoride 2-Bromo-5-fluorobenzotrifluoride Acetophenone Derivative Acetophenone Derivative 2-Bromo-5-fluorobenzotrifluoride->Acetophenone Derivative 1. Grignard Reaction & Acetylation Phenoxyphenyl Derivative Phenoxyphenyl Derivative Acetophenone Derivative->Phenoxyphenyl Derivative 2. Nucleophilic Aromatic Substitution Epoxide Intermediate Epoxide Intermediate Phenoxyphenyl Derivative->Epoxide Intermediate 3. Corey-Chaykovsky Reaction Mefentrifluconazole Mefentrifluconazole Epoxide Intermediate->Mefentrifluconazole 4. Ring Opening with 1,2,4-Triazole

Experimental Protocols

Step 1: Synthesis of 1-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-one (Acetophenone Derivative)

  • Reaction: Grignard reaction of 2-bromo-5-fluorobenzotrifluoride followed by acetylation.

  • Procedure: To a solution of 2-bromo-5-fluorobenzotrifluoride in anhydrous THF, add magnesium turnings and a crystal of iodine to initiate Grignard reagent formation. After formation is complete, cool the reaction mixture and add acetyl chloride dropwise. Stir at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of 1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethan-1-one (Phenoxyphenyl Derivative)

  • Reaction: Nucleophilic aromatic substitution.

  • Procedure: In a round-bottom flask, combine 1-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-one, 4-chlorophenol, and potassium carbonate in a suitable solvent such as DMF or DMSO. Heat the mixture at an elevated temperature (e.g., 120-140 °C) for several hours until the starting material is consumed (monitored by TLC).[7] Cool the reaction mixture, pour it into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of 2-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)-2-methyloxirane (Epoxide Intermediate)

  • Reaction: Corey-Chaykovsky reaction.[4]

  • Procedure: To a suspension of trimethylsulfonium (B1222738) iodide in anhydrous DMSO under an inert atmosphere, add a strong base such as sodium hydride or potassium tert-butoxide at low temperature to generate the sulfur ylide.[4] To this mixture, add a solution of 1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethan-1-one in DMSO dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract with diethyl ether. The organic phase is washed with water, dried, and concentrated to give the crude epoxide, which can be purified by chromatography.

Step 4: Synthesis of Mefentrifluconazole

  • Reaction: Ring opening of the epoxide with 1,2,4-triazole.

  • Procedure: In a suitable solvent such as DMF, dissolve the epoxide intermediate, 1,2,4-triazole, and a catalytic amount of a base (e.g., sodium hydroxide). Heat the reaction mixture at an elevated temperature (e.g., 115 °C) for several hours.[8] After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like toluene. The organic layer is washed, dried, and concentrated. The crude mefentrifluconazole is then purified by crystallization.[8]

Agrochemical Profile 2: Flonicamid (Insecticide)

Flonicamid is a selective insecticide effective against a wide range of sucking insects, particularly aphids.[9][10] Its synthesis involves a 4-trifluoromethylnicotinic acid intermediate, which can be derived from a this compound precursor.

Biological Activity and Mode of Action

Flonicamid acts as a chordotonal organ modulator in insects.[11] These organs are sensory receptors involved in hearing, balance, and spatial orientation. By disrupting the function of these organs, flonicamid causes a rapid cessation of feeding, leading to starvation and death of the insect.[12][13] This unique mode of action makes it a valuable tool for insecticide resistance management.

Flonicamid_Mode_of_Action Disrupted Ion Flow Disrupted Ion Flow Loss of Sensory Perception Loss of Sensory Perception Disrupted Ion Flow->Loss of Sensory Perception Cessation of Feeding Cessation of Feeding Loss of Sensory Perception->Cessation of Feeding Insect Starvation & Death Insect Starvation & Death Cessation of Feeding->Insect Starvation & Death

Quantitative Biological Activity of Flonicamid
Insect PestLC50 / LD50Reference
Aphis craccivoraLC50: 0.079 ppm (24h)[5]
Myzus persicaeLC50: 0.61-0.77 mg/L (5 days)
Rat (oral)LD50: 884 mg/kg (male)[9]
Rat (oral)LD50: 1768 mg/kg (female)[9]
Rat (dermal)LD50: >5000 mg/kg[9]
Synthesis of Flonicamid

The synthesis of flonicamid starts from 4-trifluoromethylnicotinic acid. This key intermediate can be synthesized from precursors that are accessible from 4-substituted benzotrifluorides.

Flonicamid_Synthesis 4-Trifluoromethylpyridine Precursor 4-Trifluoromethylpyridine Precursor 4-Trifluoromethylnicotinic Acid 4-Trifluoromethylnicotinic Acid 4-Trifluoromethylpyridine Precursor->4-Trifluoromethylnicotinic Acid 1. Oxidation/Hydrolysis 4-Trifluoromethylnicotinoyl Chloride 4-Trifluoromethylnicotinoyl Chloride 4-Trifluoromethylnicotinic Acid->4-Trifluoromethylnicotinoyl Chloride 2. Acyl Chloride Formation Flonicamid Flonicamid 4-Trifluoromethylnicotinoyl Chloride->Flonicamid 3. Amidation

Experimental Protocols

Step 1: Synthesis of 4-Trifluoromethylnicotinic Acid

  • Reaction: While various routes exist, one common approach involves the hydrolysis of a corresponding nitrile or the oxidation of a pyridine (B92270) derivative.[5][14] A feasible route from a benzotrifluoride (B45747) derivative involves the construction of the pyridine ring. For instance, 4-chlorobenzotrifluoride (B24415) can be a starting point for building the substituted pyridine ring system through multi-step synthesis, although direct conversion is complex. A more direct laboratory synthesis often starts from a commercially available trifluoromethylpyridine derivative.

Step 2: Synthesis of 4-Trifluoromethylnicotinoyl Chloride

  • Reaction: Conversion of the carboxylic acid to an acyl chloride.

  • Procedure: To a solution of 4-trifluoromethylnicotinic acid in an inert solvent such as dichloromethane (B109758) or toluene, add a chlorinating agent like thionyl chloride or oxalyl chloride, often with a catalytic amount of DMF.[15] The reaction mixture is typically heated to reflux for a few hours. After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-trifluoromethylnicotinoyl chloride, which is often used directly in the next step without further purification.

Step 3: Synthesis of Flonicamid (N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide)

  • Reaction: Amidation of the acyl chloride.

  • Procedure: The crude 4-trifluoromethylnicotinoyl chloride is dissolved in a suitable aprotic solvent like THF or toluene. To this solution, a mixture of aminoacetonitrile (B1212223) hydrochloride and a base (e.g., triethylamine (B128534) or pyridine) in the same solvent is added dropwise at a controlled temperature (e.g., 0-10 °C).[12] The reaction is stirred for several hours at room temperature. Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude flonicamid can be purified by recrystallization or column chromatography to yield a solid product.[16]

This compound and its derivatives are indispensable building blocks in the synthesis of high-performance agrochemicals. The examples of mefentrifluconazole and flonicamid highlight how the incorporation of the trifluoromethylphenyl moiety contributes to the development of fungicides and insecticides with potent and specific modes of action. The detailed protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of next-generation crop protection agents. Further exploration of the synthetic versatility of this compound and its analogues is expected to yield novel agrochemicals with improved efficacy, selectivity, and environmental profiles.

References

Application Notes and Protocols for High-Throughput Screening of Reactions in 4-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) has become an indispensable tool in modern chemical research and drug discovery, enabling the rapid evaluation of numerous reaction conditions in parallel. The choice of solvent is a critical parameter in reaction optimization, influencing solubility, reactivity, and overall reaction outcome. 4-Fluorobenzotrifluoride (4-FBTF), also known as α,α,α-trifluoro-p-tolunitrile, has emerged as a promising solvent for a variety of chemical transformations due to its unique properties. This document provides detailed application notes and protocols for utilizing 4-FBTF in high-throughput reaction screening campaigns.

This compound is a non-coordinating, relatively polar, and stable solvent with a moderate boiling point (102-105 °C), making it suitable for a wide range of reaction temperatures.[1][2][3][4] Its trifluoromethyl group can enhance the solubility of fluorinated compounds, which are of increasing importance in pharmaceuticals and agrochemicals.[5][6] Furthermore, its inertness under many reaction conditions prevents unwanted side reactions, leading to cleaner reaction profiles.

These application notes will focus on the practical aspects of designing and executing high-throughput screening experiments in 4-FBTF, with a particular emphasis on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules.

Data Presentation

The following tables summarize representative quantitative data from a hypothetical high-throughput screening of a Suzuki-Miyaura cross-coupling reaction in this compound compared to other common solvents. The data illustrates the potential advantages of using 4-FBTF in terms of reaction yield and purity.

Table 1: Solvent Effects on the Suzuki-Miyaura Coupling of 4-Bromo-3-fluorobenzotrifluoride and Phenylboronic Acid

SolventYield (%)Purity (%)
This compound 85 98
1,4-Dioxane7895
Toluene7293
Dimethylformamide (DMF)6590
Acetonitrile5588

Table 2: Ligand Screening for the Suzuki-Miyaura Coupling in this compound

LigandCatalyst PrecursorBaseYield (%)
SPhosPd(OAc)₂K₃PO₄92
XPhosPd₂(dba)₃Cs₂CO₃88
RuPhosPd(OAc)₂K₂CO₃85
P(t-Bu)₃Pd₂(dba)₃K₃PO₄75
PPh₃Pd(OAc)₂Cs₂CO₃60

Experimental Protocols

The following protocols provide detailed methodologies for conducting high-throughput screening of a Suzuki-Miyaura cross-coupling reaction in this compound using a 96-well plate format.

Protocol 1: Preparation of Stock Solutions
  • Aryl Halide Stock Solution: Prepare a 0.2 M solution of the aryl halide (e.g., 4-bromo-3-fluorobenzotrifluoride) in this compound.

  • Boronic Acid Stock Solution: Prepare a 0.3 M solution of the boronic acid (e.g., phenylboronic acid) in this compound.

  • Palladium Catalyst Precursor Stock Solution: Prepare a 0.01 M solution of the palladium catalyst precursor (e.g., Pd(OAc)₂) in this compound.

  • Ligand Stock Solution: Prepare a 0.02 M solution of the phosphine (B1218219) ligand (e.g., SPhos) in this compound.

  • Base Slurry: Prepare a slurry of the inorganic base (e.g., K₃PO₄) in this compound (2.0 M). Ensure the slurry is well-suspended before dispensing.

Protocol 2: High-Throughput Reaction Setup in a 96-Well Plate

This protocol is designed for a total reaction volume of 200 µL per well.

  • Plate Preparation: Use a chemically resistant 96-well plate with appropriate sealing mats.

  • Reagent Addition (Automated or Manual):

    • To each well, add 50 µL of the aryl halide stock solution (0.2 M, 1.0 eq).

    • Add 50 µL of the boronic acid stock solution (0.3 M, 1.5 eq).

    • Add 20 µL of the palladium catalyst precursor stock solution (0.01 M, 2 mol%).

    • Add 20 µL of the ligand stock solution (0.02 M, 4 mol%).

    • Add 60 µL of the base slurry (2.0 M, 3.0 eq).

  • Sealing and Reaction:

    • Seal the 96-well plate securely with a chemically resistant sealing mat.

    • Place the plate on a heating block with orbital shaking.

    • Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours).

Protocol 3: High-Throughput Reaction Workup and Analysis
  • Quenching: After cooling to room temperature, add 200 µL of water to each well to quench the reaction.

  • Extraction: Add 400 µL of a suitable organic solvent (e.g., ethyl acetate) to each well. Seal the plate and shake vigorously to extract the product.

  • Phase Separation: Centrifuge the plate to facilitate phase separation.

  • Sample Preparation for Analysis:

    • Carefully transfer a 100 µL aliquot of the organic layer from each well to a new 96-well plate.

    • Dilute the samples with a suitable solvent (e.g., acetonitrile) for analysis by ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS).

  • Data Analysis: Quantify the product yield and purity using the data obtained from UHPLC-MS analysis.

Mandatory Visualization

HTS_Workflow High-Throughput Screening Workflow cluster_prep Preparation cluster_execution Execution (96-Well Plate) cluster_analysis Analysis stock_solutions Prepare Stock Solutions (Reactants, Catalysts, Ligands, Base) in 4-FBTF dispense Dispense Reagents into Wells (Automated/Manual) stock_solutions->dispense seal_react Seal Plate and Heat with Shaking dispense->seal_react workup Reaction Workup (Quench, Extract) seal_react->workup analysis UHPLC-MS Analysis workup->analysis data_processing Data Processing and Hit Identification analysis->data_processing

Caption: High-throughput screening workflow for reaction optimization.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Cross-Coupling Pd0 Pd(0)L_n OxAdd R-Pd(II)-X L_n Pd0->OxAdd Oxidative Addition (R-X) Transmetal R-Pd(II)-R' L_n OxAdd->Transmetal Transmetalation (R'-B(OR)2) Transmetal->Pd0 Reductive Elimination RedElim R-R' Transmetal->RedElim

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for 4-fluorobenzotrifluoride in ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-fluorobenzotrifluoride as a potential internal standard in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for quantitative analysis (qNMR). The information is intended to guide researchers in developing robust and accurate analytical methods for fluorinated compounds.

Introduction to ¹⁹F NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique with several advantages for the study of fluorinated molecules.[1] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity, comparable to that of ¹H NMR.[1] A key feature of ¹⁹F NMR is its wide chemical shift range, which typically spans over 800 ppm, significantly reducing the likelihood of signal overlap, a common challenge in ¹H NMR.[1] This characteristic makes ¹⁹F NMR particularly well-suited for the analysis of complex mixtures and for quantitative applications.

In quantitative ¹⁹F NMR (qNMR), the area of a resonance signal is directly proportional to the number of fluorine nuclei contributing to it, allowing for the precise determination of the concentration of fluorinated analytes. This is often achieved by comparing the integral of the analyte signal to that of a known amount of an internal standard.

This compound: A Potential Internal Standard

This compound (p-FT-Toluene) is a colorless liquid with the chemical formula C₇H₄F₄. Its molecular structure contains two distinct fluorine environments: a trifluoromethyl (-CF₃) group and a single fluorine atom attached to the aromatic ring. This feature provides two potential resonance signals in the ¹⁹F NMR spectrum, offering flexibility in its application as an internal standard.

Physicochemical Properties

A summary of the relevant physical properties of this compound is presented in Table 1. These properties are essential for sample preparation and handling.

PropertyValue
Molecular FormulaC₇H₄F₄
Molecular Weight164.10 g/mol
AppearanceColorless liquid
Density1.293 g/mL at 25 °C
Boiling Point102-105 °C
Melting Point-42 to -41.7 °C
Refractive Indexn20/D 1.401
¹⁹F NMR Spectral Properties (Estimated)

Table 2: Estimated ¹⁹F NMR Data for this compound

Fluorine GroupEstimated Chemical Shift (δ, ppm)Multiplicity
-CF₃~ -63Singlet (s)
Ar-F~ -113Triplet (t) or Doublet of Doublets (dd)

Disclaimer: The chemical shift values presented in Table 2 are estimations based on known chemical shift ranges for similar compounds and should be experimentally verified.

Application in Quantitative ¹⁹F NMR (qNMR)

This compound possesses several characteristics that make it a promising candidate as an internal standard for qNMR analysis of fluorinated compounds:

  • Chemical Inertness: It is generally stable and unlikely to react with a wide range of analytes under typical NMR experimental conditions.

  • Simple Spectrum: The expected ¹⁹F NMR spectrum is relatively simple, with two distinct signals that are unlikely to overlap with the signals of many fluorinated analytes.

  • Solubility: It is soluble in common deuterated solvents used for NMR analysis.

  • Volatility: Its boiling point of 102-105 °C indicates that it is not overly volatile, which is important for accurate sample preparation by weight.

The following sections provide a detailed protocol for the use of this compound as an internal standard in a typical qNMR experiment.

Experimental Protocols

This section outlines the necessary steps for utilizing this compound as an internal standard for the quantification of a fluorinated analyte.

Materials and Equipment
  • This compound (high purity, >99%)

  • Fluorinated analyte of interest

  • Deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • High-precision analytical balance (readability to at least 0.01 mg)

  • Volumetric flasks and pipettes

  • NMR spectrometer equipped with a fluorine probe

  • NMR tubes

Sample Preparation Protocol

The accurate preparation of the NMR sample is critical for obtaining reliable quantitative results.

SamplePreparation cluster_0 Stock Solution Preparation cluster_1 Analyte Solution Preparation cluster_2 NMR Sample Preparation A Accurately weigh This compound B Dissolve in a known volume of deuterated solvent A->B C Create Stock Solution 1 (Internal Standard) B->C G Transfer a precise volume of Stock Solution 1 to an NMR tube C->G D Accurately weigh the fluorinated analyte E Dissolve in a known volume of deuterated solvent D->E F Create Stock Solution 2 (Analyte) E->F H Add a precise volume of Stock Solution 2 to the same tube F->H G->H I Vortex to ensure homogeneity H->I J Prepared NMR Sample I->J

Diagram 1: Workflow for NMR sample preparation.
  • Prepare a Stock Solution of the Internal Standard:

    • Accurately weigh approximately 10-20 mg of high-purity this compound into a volumetric flask.

    • Record the exact weight.

    • Dissolve the this compound in a known volume (e.g., 10.00 mL) of a suitable deuterated solvent.

  • Prepare a Stock Solution of the Analyte:

    • Accurately weigh an appropriate amount of the fluorinated analyte into a separate volumetric flask. The amount should be chosen to yield a signal intensity comparable to that of the internal standard.

    • Record the exact weight.

    • Dissolve the analyte in the same deuterated solvent to the same final volume as the internal standard stock solution.

  • Prepare the NMR Sample:

    • Into a clean, dry NMR tube, accurately transfer a known volume (e.g., 0.5 mL) of the internal standard stock solution.

    • To the same NMR tube, add a known volume (e.g., 0.5 mL) of the analyte stock solution.

    • Cap the NMR tube and vortex gently to ensure a homogeneous mixture.

¹⁹F NMR Data Acquisition

The following is a general protocol for acquiring quantitative ¹⁹F NMR data. Spectrometer-specific parameters may need to be optimized.

DataAcquisition A Insert Sample into NMR Spectrometer B Lock and Shim A->B C Set ¹⁹F NMR Parameters B->C D Acquire Data C->D E Process FID D->E F Quantitative Analysis E->F

Diagram 2: General workflow for data acquisition and analysis.

Table 3: Recommended ¹⁹F NMR Acquisition Parameters for Quantitative Analysis

ParameterRecommended Value/SettingRationale
Pulse Angle (Flip Angle)90°To ensure maximum signal intensity for all fluorine nuclei.
Relaxation Delay (d1)≥ 5 x T₁ of the slowest relaxing signalTo allow for full relaxation of all fluorine nuclei between scans, which is crucial for accurate integration. T₁ values should be determined experimentally using an inversion-recovery pulse sequence.
Number of Scans (ns)16 - 128 (or more)To achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended for high accuracy).
Acquisition Time (at)≥ 3 / (π x LW)To ensure complete decay of the Free Induction Decay (FID) and to achieve good digital resolution. LW is the linewidth at half-height of the narrowest signal.
Spectral Width (sw)Sufficient to encompass all fluorine signalsTo avoid signal folding.
DecouplingInverse-gated ¹H decouplingTo collapse ¹H-¹⁹F couplings and simplify the spectrum without introducing Nuclear Overhauser Effect (NOE) enhancements, which can affect quantitation.
Data Processing and Quantification
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 - 1.0 Hz to the FID before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

  • Integration: Integrate the signals corresponding to the analyte and the internal standard (this compound). The integration regions should be set to cover the entire signal, including any satellite peaks.

  • Calculation of Analyte Concentration: The concentration of the analyte can be calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • Canalyte = Concentration or purity of the analyte

    • I = Integral value of the signal

    • N = Number of fluorine atoms contributing to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard (this compound)

Conclusion

This compound shows promise as a versatile internal standard for quantitative ¹⁹F NMR spectroscopy. Its distinct and relatively simple ¹⁹F NMR signals, combined with its favorable physical properties, make it a suitable candidate for the accurate quantification of a wide range of fluorinated compounds. The protocols outlined in these application notes provide a solid foundation for researchers to develop and validate their own qNMR methods using this standard. It is, however, crucial to experimentally determine the precise chemical shifts and T₁ relaxation times of this compound under the specific experimental conditions to ensure the highest level of accuracy.

References

Application Notes and Protocols: 4-Fluorobenzotrifluoride in the Synthesis of Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-fluorobenzotrifluoride as a key building block in the synthesis of high-performance fluorinated polymers, specifically focusing on polyimides and poly(arylene ether)s. The protocols outlined below are based on established synthetic methodologies and are intended to guide researchers in the development of novel polymeric materials with enhanced thermal stability, chemical resistance, and desirable dielectric properties.

Introduction

This compound is a versatile chemical intermediate widely employed in the synthesis of complex organic molecules and advanced materials.[1] Its primary utility in polymer chemistry stems from the activating effect of the electron-withdrawing trifluoromethyl (-CF3) group on the fluorine atom, facilitating nucleophilic aromatic substitution (SNA) reactions. This reactivity allows for the incorporation of the trifluoromethylphenyl moiety into polymer backbones, imparting beneficial properties such as increased solubility, lower dielectric constants, and enhanced thermal stability.[2]

This document details the synthesis of key diamine monomers derived from this compound and their subsequent polymerization to form fluorinated polyimides and poly(arylene ether)s.

Synthesis of Fluorinated Diamine Monomers

A common strategy for incorporating this compound into polymers is to first synthesize a diamine monomer. This typically involves a two-step process: a nucleophilic aromatic substitution reaction to form a dinitro intermediate, followed by the reduction of the nitro groups to primary amines.

Protocol 1: Synthesis of 1,3-bis[3′-trifluoromethyl-4′(4″-aminobenzoxy)benzyl]benzene

This protocol describes the synthesis of a novel diamine monomer, which can be subsequently used to prepare fluorinated polyimides.[2]

Step 1: Synthesis of the Dinitro Compound

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, combine 4-nitrophenol, 2-chloro-5-nitrobenzotrifluoride, and potassium carbonate (K₂CO₃) in a suitable solvent such as dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere with continuous stirring. The progress of the nucleophilic aromatic substitution reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and precipitate the dinitro compound by pouring it into water. Filter the solid product, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.

Step 2: Synthesis of the Diamine Monomer

  • Reduction Reaction: Dissolve the dinitro compound from the previous step in a suitable solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Carry out the hydrogenation reaction under a hydrogen atmosphere at a specified pressure and temperature. Monitor the reduction of the nitro groups to amines by TLC.

  • Isolation and Purification: Upon completion, filter off the Pd/C catalyst. Remove the solvent from the filtrate by rotary evaporation to obtain the crude diamine monomer. The final product can be purified by recrystallization or column chromatography.

Synthesis of Fluorinated Polyimides

Fluorinated polyimides are renowned for their excellent thermal stability, mechanical strength, and low dielectric constants, making them suitable for applications in microelectronics and aerospace.[3][4] The following protocol describes the synthesis of a fluorinated polyimide using a diamine monomer derived from this compound and a commercially available dianhydride.

Protocol 2: Two-Step Polycondensation for Polyimide Synthesis

This protocol utilizes the diamine synthesized in Protocol 1 and 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) to produce a soluble, high-performance polyimide.[2][5]

Step 1: Poly(amic acid) Synthesis

  • Reaction Setup: In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve an equimolar amount of the diamine monomer (e.g., 1,3-bis[3′-trifluoromethyl-4′(4″-aminobenzoxy)benzyl]benzene) in a dry, aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • Dianhydride Addition: Gradually add an equimolar amount of 6FDA powder to the stirred diamine solution. The reaction is exothermic and should be maintained at a low temperature (e.g., 0-5 °C) initially.

  • Polymerization: After the initial exotherm subsides, allow the reaction to proceed at room temperature under a nitrogen atmosphere for several hours to form the poly(amic acid) solution. The viscosity of the solution will increase as the polymerization progresses.

Step 2: Chemical Imidization

  • Dehydrating Agent Addition: To the poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine (B92270) or triethylamine), in a stoichiometric amount.

  • Imidization Reaction: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 50-80 °C) for a specified period to effect the cyclodehydration to the polyimide.

  • Precipitation and Purification: Precipitate the resulting polyimide by pouring the reaction solution into a non-solvent such as methanol (B129727) or ethanol.

  • Drying: Filter the polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at an elevated temperature to remove any residual solvent.

Synthesis of Poly(arylene ether)s

Poly(arylene ether)s containing trifluoromethyl groups exhibit excellent thermal stability, good solubility, and low dielectric constants. The synthesis typically involves the nucleophilic aromatic substitution polycondensation of a bisphenol with an activated dihalide monomer. This compound derivatives are used to create these activated dihalide monomers.

Protocol 3: Synthesis of Poly(arylene ether) via Nucleophilic Aromatic Substitution

This protocol outlines the general procedure for the synthesis of a poly(arylene ether) from a bisphenol and a bis(4-fluoro-3-trifluoromethylphenyl) monomer.

  • Reaction Setup: In a three-necked flask equipped with a Dean-Stark trap, a nitrogen inlet, and a mechanical stirrer, add the bisphenol, an equimolar amount of the activated bis(fluorophenyl) monomer, and an excess of a weak base such as potassium carbonate.

  • Solvent Addition: Add a high-boiling aprotic polar solvent, such as NMP or sulfolane, and an azeotroping agent like toluene (B28343).

  • Azeotropic Dehydration: Heat the reaction mixture to reflux to remove water azeotropically, ensuring the formation of the anhydrous bisphenoxide.

  • Polymerization: After the removal of water, distill off the toluene and raise the temperature to initiate the polymerization reaction. Maintain the reaction at an elevated temperature (e.g., 160-190 °C) under a nitrogen atmosphere for several hours.

  • Work-up: Cool the viscous polymer solution and precipitate the polymer by pouring it into a non-solvent like methanol containing a small amount of acid to neutralize the basic salts.

  • Purification and Drying: Filter the fibrous polymer, wash it extensively with water and methanol, and dry it in a vacuum oven.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and properties of fluorinated polymers derived from this compound-based monomers.

Table 1: Reaction Conditions and Properties of a Fluorinated Polyimide

ParameterValueReference
Diamine Monomer1,3-bis[3′-trifluoromethyl-4′(4″-aminobenzoxy)benzyl]benzene[2]
Dianhydride6FDA[2]
Inherent Viscosity (dL/g)0.89 - 1.29[2]
Glass Transition Temp. (Tg, °C)up to 316[2]
5% Weight Loss Temp. (TGA, °C)up to 531[2]
Dielectric Constant (1 MHz)2.74 - 3.2[2]
Tensile Strength (MPa)up to 148[2]
Elongation at Break (%)up to 31[2]

Table 2: Properties of Poly(arylene ether)s from a Trifluoromethyl-Activated Bisfluoro Monomer

Bisphenol Co-monomerInherent Viscosity (dL/g)Glass Transition Temp. (Tg, °C)5% Weight Loss Temp. (TGA, °C)
Bisphenol A0.52195510
4,4'-Biphenol0.68220525
9,9-Bis(4-hydroxyphenyl)fluorene0.85285530

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows described in these application notes.

monomer_synthesis cluster_step1 Step 1: Dinitro Compound Synthesis cluster_step2 Step 2: Diamine Monomer Synthesis reagent1 4-Nitrophenol reaction1 Nucleophilic Aromatic Substitution reagent1->reaction1 reagent2 2-Chloro-5-nitrobenzotrifluoride reagent2->reaction1 base K2CO3 base->reaction1 solvent1 DMF solvent1->reaction1 product1 Dinitro Intermediate reaction2 Catalytic Hydrogenation product1->reaction2 reaction1->product1 catalyst Pd/C catalyst->reaction2 hydrogen H2 hydrogen->reaction2 solvent2 Ethanol/THF solvent2->reaction2 product2 Diamine Monomer reaction2->product2

Caption: Synthetic workflow for a fluorinated diamine monomer.

polyimide_synthesis cluster_workflow Polyimide Synthesis Workflow cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Chemical Imidization diamine Diamine Monomer polymerization Polycondensation diamine->polymerization dianhydride 6FDA dianhydride->polymerization solvent1 DMAc / NMP solvent1->polymerization paa Poly(amic acid) Solution imidization Cyclodehydration paa->imidization polymerization->paa dehydrating_agent Acetic Anhydride + Pyridine dehydrating_agent->imidization polyimide Fluorinated Polyimide imidization->polyimide

Caption: Two-step synthesis of a fluorinated polyimide.

pae_synthesis cluster_workflow Poly(arylene ether) Synthesis Workflow bisphenol Bisphenol polymerization Nucleophilic Aromatic Substitution Polycondensation bisphenol->polymerization activated_dihalide Activated Bis(fluorophenyl) Monomer activated_dihalide->polymerization base K2CO3 base->polymerization solvent NMP / Toluene solvent->polymerization polyether Poly(arylene ether) polymerization->polyether

References

Troubleshooting & Optimization

Troubleshooting low yield Suzuki coupling in 4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling Reactions

This guide provides troubleshooting advice for researchers experiencing low yields in Suzuki-Miyaura coupling reactions, particularly with challenging electron-deficient substrates such as halogenated 4-fluorobenzotrifluoride derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling yield low when using a this compound derivative?

Low yields with substrates like bromo- or chloro-4-fluorobenzotrifluoride are common due to their electronic properties. The strong electron-withdrawing effects of the fluorine and trifluoromethyl (-CF₃) groups deactivate the aryl halide.[1] This deactivation primarily affects the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] Key factors contributing to low yield include:

  • Slow Oxidative Addition: The electron-poor nature of the aromatic ring makes it less susceptible to oxidative addition by the Pd(0) catalyst.[1][2]

  • Catalyst Deactivation: The formation of inactive palladium species (like palladium black) can occur, especially at higher temperatures or if the reaction is exposed to oxygen.[3]

  • Side Reactions: Competing reactions such as hydrodehalogenation (replacement of the halide with hydrogen) and protodeboronation (replacement of the boronic acid group with hydrogen) can consume starting materials.[4][5]

  • Boronic Acid Instability: The boronic acid or its ester derivative may be unstable under the reaction conditions, leading to degradation before it can participate in the transmetalation step.[4][6]

Q2: What are the best catalyst and ligand systems for this type of electron-deficient substrate?

For electron-deficient aryl halides, standard catalysts like Pd(PPh₃)₄ may be insufficient. The use of bulky, electron-rich phosphine (B1218219) ligands is crucial to facilitate the challenging oxidative addition step.[1][7][8] Buchwald-type biaryl phosphine ligands are particularly effective.[7][9]

  • Recommended Ligands: SPhos and XPhos are highly versatile and effective for Suzuki couplings involving unactivated or electron-deficient aryl chlorides and bromides.[7][9][10] RuPhos is also an excellent choice, particularly for couplings with heteroaryl chlorides and primary alkyltrifluoroborates.[11][12]

  • Precatalysts: Using modern palladium precatalysts (e.g., XPhos Pd G3 or G4) is often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3][6] These precatalysts are more stable and ensure efficient generation of the active catalyst.[5]

Q3: How do I choose the right base and solvent for my reaction?

The choice of base and solvent is critical and can significantly impact reaction rate and yield by influencing the transmetalation step and the stability of the reagents.[13][14]

  • Bases: The base activates the organoboron species to facilitate transmetalation.[14] For challenging couplings, stronger bases are often required. A screening of different bases is recommended.[15]

    • Potassium Phosphate (K₃PO₄): Often a very effective base for difficult couplings, sometimes requiring a small amount of water to be fully effective.[2][15]

    • Carbonates (Cs₂CO₃, K₂CO₃): Cesium carbonate is a strong and effective base. Potassium carbonate is a common choice but may be less effective for deactivated substrates.[15][16]

    • Fluorides (KF, CsF): Can be useful, especially when dealing with base-sensitive functional groups on the substrates.[6][14]

  • Solvents: Aprotic polar solvents, often in combination with water, are standard. The solvent affects the solubility of the reagents and the stability of the catalytic intermediates.[17]

    • Common Systems: Toluene/water, THF/water, and 1,4-Dioxane/water are frequently used solvent mixtures.[16][18]

    • Anhydrous Conditions: In some cases, anhydrous polar aprotic solvents like DMF can be effective.[16] It's important to ensure solvents are properly degassed to remove oxygen, which can lead to catalyst decomposition and side reactions.[3][16]

Q4: What are common side reactions and how can I minimize them?

Several side reactions can compete with the desired cross-coupling, reducing the overall yield.

  • Protodeboronation: This is the hydrolysis of the boronic acid back to its corresponding arene.[5] It is often exacerbated by high temperatures and prolonged reaction times. Using more stable boronate esters (e.g., pinacol (B44631) esters, MIDA esters, or trifluoroborates) can mitigate this issue.[4][5][8]

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene, removing the halide leaving group. This can occur when a hydride source is present in the reaction.[4] Careful selection of the base and ensuring high-purity, anhydrous solvents can help minimize this.

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It is often caused by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst.[3][4][5] Thoroughly degassing all solvents and maintaining an inert atmosphere (Nitrogen or Argon) is critical to prevent this.[3]

Q5: Could my boronic acid or boronate ester be the problem?

Yes, the stability and purity of the organoboron reagent are critical for a successful reaction.[4]

  • Purity and Stability: Boronic acids can dehydrate to form cyclic boroxine (B1236090) trimers, which may have different reactivity. Some are also prone to decomposition on storage.[4] Using freshly prepared or purified boronic acid is recommended.

  • Alternative Reagents: If protodeboronation is a suspected issue, switching to a more robust organoboron species can improve yields.[5]

    • Potassium Alkyl/Aryltrifluoroborates (R-BF₃K): These are crystalline, air-stable solids that are often more resistant to protodeboronation than the corresponding boronic acids.[8][19]

    • Pinacol Esters (Bpin): These are generally more stable than boronic acids and are a common alternative for challenging couplings.[4]

Data Presentation: Catalyst & Ligand Performance

The table below summarizes typical conditions for Suzuki-Miyaura couplings involving electron-deficient or challenging aryl halides, demonstrating the effectiveness of modern ligand systems.

Aryl Halide ExampleBoronic Acid/EsterCatalyst / LigandBaseSolventYield (%)Reference
4-ChlorobenzonitrilePhenylboronic Acid2 mol% Pd(OAc)₂, 4 mol% SPhosK₃PO₄Toluene/H₂O98%
1-Chloro-4-(trifluoromethyl)benzene4-Tolylboronic Acid2 mol% Pd(OAc)₂, 4 mol% RuPhosK₂CO₃Toluene/H₂O98%[11]
3-Chloropyridine4-(Benzoyloxy)butyltrifluoroborate2 mol% Pd(OAc)₂, 4 mol% RuPhosK₂CO₃Toluene/H₂O96%[11]
4-BromoanisolePhenylboronic Acid1 mol% XPhos Pd G3K₃PO₄2-MeTHF>95%[15]
1-Bromo-4-fluorobenzenePhenylboronic AcidG-COOH-Pd-10 (heterogeneous)K₂CO₃H₂O/EtOH99%[20]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with an Electron-Deficient Aryl Halide

This protocol provides a starting point for the coupling of a halogenated this compound derivative.

  • Reagent Preparation: In a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv, e.g., K₃PO₄).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial to remove oxygen.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G4, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 10:1 ratio) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Small-Scale Parallel Screen for Condition Optimization

To efficiently find the best conditions, perform a parallel screen in small vials.

  • Array Setup: Arrange an array of microwave vials or small reaction tubes.

  • Stock Solutions: Prepare stock solutions of the aryl halide and the boronic acid/ester in the primary organic solvent (e.g., dioxane) to ensure accurate dispensing.

  • Variable Addition:

    • Bases: To separate vials, add different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).

    • Catalysts: To another set of vials with a standard base, add different catalysts/ligands (e.g., XPhos Pd G4, SPhos Pd G4, PdCl₂(dppf)).

  • Reaction Execution: Add the stock solutions, degassed water (if required), and cap the vials. Run all reactions at the same temperature for a set period (e.g., 12 hours).

  • Analysis: Quench a small aliquot from each vial and analyze by LC-MS or GC-MS to determine the relative conversion to the desired product. This allows for rapid identification of the most promising conditions for a larger-scale reaction.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a low-yield Suzuki coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the Catalyst System Active and Appropriate? Start->Check_Catalyst Check_Conditions Are the Reaction Conditions Optimal? Check_Catalyst->Check_Conditions  Yes Sol_Catalyst Solution: - Use bulky, electron-rich ligand (SPhos, XPhos) - Use a modern precatalyst (e.g., G4) - Ensure inert atmosphere (degas!) Check_Catalyst->Sol_Catalyst No Check_Reagents Are the Starting Materials Stable/Pure? Check_Conditions->Check_Reagents  Yes Sol_Conditions Solution: - Screen different bases (K₃PO₄, Cs₂CO₃) - Screen solvents (Dioxane, Toluene, THF) - Increase temperature (80-120 °C) Check_Conditions->Sol_Conditions No Sol_Reagents Solution: - Use fresh/purified boronic acid - Switch to boronate ester (Bpin) or  trifluoroborate (BF₃K) - Check purity of aryl halide Check_Reagents->Sol_Reagents No Success Improved Yield Check_Reagents->Success  Resolved Sol_Catalyst->Success Sol_Conditions->Success Sol_Reagents->Success

Caption: A flowchart for diagnosing and solving common issues in low-yield Suzuki coupling reactions.

Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Optimizing reaction conditions for nucleophilic substitution on 4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on 4-fluorobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a good substrate for nucleophilic aromatic substitution?

A1: this compound is an excellent substrate for SNAr reactions due to the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This group activates the aromatic ring towards nucleophilic attack by reducing its electron density.[1][2] The fluorine atom serves as a good leaving group in this context. In nucleophilic aromatic substitution, the reactivity order of halogens is often F > Cl > Br > I, which is the reverse of the trend seen in aliphatic SN1 and SN2 reactions.[1]

Q2: What is the general mechanism for this reaction?

A2: The reaction typically proceeds through a bimolecular addition-elimination mechanism.[3] The nucleophile first attacks the carbon atom bearing the fluorine, breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] In the second, faster step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored.[4]

Q3: What are the most critical reaction parameters to control for successful substitution?

A3: The success of the reaction is highly dependent on four key factors: the nature of the substrate, the strength of the nucleophile, the ability of the leaving group to depart, and the solvent.[5] For this compound, key parameters to optimize are the choice of solvent (polar aprotic solvents are preferred), reaction temperature, and the selection of a suitable base if the nucleophile is not anionic.

Q4: Can I perform this reaction without a strong electron-withdrawing group on the ring?

A4: While challenging, nucleophilic substitution on unactivated fluoroarenes is possible. Modern methods, such as organic photoredox catalysis, can enable the defluorination of electron-neutral or even electron-rich fluoroarenes under mild conditions.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue 1: Low or No Conversion to the Desired Product

  • Potential Cause A: Inappropriate Solvent. The kinetics of SNAr reactions are strongly influenced by the solvent's polarity.

    • Solution: Use polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF).[2][7] These solvents effectively solvate the cation of the nucleophilic salt while leaving the anion relatively free and highly reactive.

  • Potential Cause B: Insufficient Temperature. The reaction may have a high activation energy that is not being overcome at the current reaction temperature.

    • Solution: Gradually increase the reaction temperature. For some less reactive nucleophiles, heating to temperatures between 60 °C and 100 °C, or even refluxing, may be necessary.[2][7] Always monitor for potential side product formation at higher temperatures.

  • Potential Cause C: Weak Nucleophile. The chosen nucleophile may not be strong enough to attack the electron-deficient ring.

    • Solution: If using a neutral nucleophile (e.g., an alcohol or amine), add a base to deprotonate it in situ, creating a more potent anionic nucleophile (an alkoxide or amide). Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or sodium hydride (NaH).[2]

  • Potential Cause D: Poor Reagent Quality. Impurities in reagents or solvents (especially water) can quench the nucleophile or base.

    • Solution: Ensure all reagents are of high purity and that solvents are anhydrous, especially when using strong bases like NaH.

Issue 2: Formation of Unwanted Side Products

  • Potential Cause A: Elimination Reactions. If the substrate has hydrogens on a carbon adjacent to the aromatic ring, an elimination reaction (E2) can compete with substitution, especially with bulky, strong bases.

    • Solution: To favor substitution, use a strong but non-bulky nucleophile (e.g., azide, cyanide).[8] Additionally, running the reaction at a lower temperature can favor the substitution pathway, as elimination reactions are generally promoted by heat.[8]

  • Potential Cause B: Multiple Substitutions. If the product of the initial substitution is also activated towards further nucleophilic attack, undesired multiple substitution products can form.

    • Solution: Control the stoichiometry carefully. Use a molar ratio of 1:1 or a slight excess of the this compound. Adding the nucleophile slowly to the reaction mixture can also help minimize the concentration of the reactive intermediate and prevent further reaction.

Issue 3: Reaction is Not Reproducible

  • Potential Cause A: Atmospheric Moisture. Many bases and nucleophiles used in these reactions are hygroscopic.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use oven-dried glassware and anhydrous solvents to strictly exclude moisture.

  • Potential Cause B: Inconsistent Heating or Stirring. Uneven heating or inefficient stirring can lead to localized temperature gradients and concentration differences, affecting reaction rates and product distribution.

    • Solution: Use an oil bath for uniform heating and ensure vigorous, efficient stirring throughout the reaction.

Data Presentation: Reaction Parameters

Table 1: Common Solvents for SNAr on this compound

SolventAbbreviationTypeBoiling Point (°C)Key Characteristics
N,N-DimethylformamideDMFPolar Aprotic153Excellent solvating power, high boiling point.
Dimethyl SulfoxideDMSOPolar Aprotic189Highly polar, high boiling point, can accelerate SNAr rates.[7]
AcetonitrileMeCNPolar Aprotic82Lower boiling point, good for reactions at moderate temperatures.[2]
TetrahydrofuranTHFPolar Aprotic66Lower polarity, useful for reactions with highly reactive nucleophiles.[2]
1,4-Dioxane-Polar Aprotic101Moderate boiling point and polarity.[2]

Table 2: Common Bases for Nucleophile Activation

BaseFormulaStrengthTypical Use
Potassium CarbonateK₂CO₃ModerateDeprotonation of phenols and some amines.
Potassium PhosphateK₃PO₄ModerateMild base used effectively in SNAr with phenothiazine.[2]
Sodium HydrideNaHStrongDeprotonation of alcohols and less acidic amines. Requires anhydrous conditions.
Cesium CarbonateCs₂CO₃ModerateOften provides higher yields and faster reactions due to the "cesium effect".

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine Nucleophile

This protocol provides a general methodology for the reaction between this compound and a generic primary or secondary amine.

  • Materials and Setup:

    • This compound (1.0 eq)

    • Amine nucleophile (1.1 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To the oven-dried round-bottom flask, add K₂CO₃ and the amine nucleophile.

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

    • Add anhydrous DMF via syringe and stir the resulting suspension.

    • Add this compound dropwise to the mixture at room temperature.

    • Heat the reaction mixture to 80-100 °C using an oil bath.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired substituted product.

Visualizations

TroubleshootingWorkflow General Troubleshooting Workflow for Low Yield Start Low Conversion or Yield Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Is purity confirmed? Check_Temp Increase Temperature Incrementally Start->Check_Temp Is reaction too slow? Check_Solvent Switch to Higher Polarity Aprotic Solvent (e.g., DMSO) Start->Check_Solvent Is nucleophile poorly soluble/reactive? Check_Base Use Stronger Base (if applicable) Start->Check_Base Is nucleophile not fully deprotonated? Success Reaction Optimized Check_Reagents->Success Check_Temp->Success Check_Solvent->Success Check_Base->Success

Caption: A logical workflow for troubleshooting low-yielding SNAr reactions.

SNAr_Mechanism S_NAr Addition-Elimination Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactants This compound + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Attack at C-F (Rate-Determining Step) Products Substituted Product + Fluoride (F⁻) Meisenheimer->Products Loss of Fluoride (Fast)

Caption: The two-step addition-elimination mechanism for SNAr reactions.

References

Removal and recovery of 4-fluorobenzotrifluoride solvent from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal and recovery of 4-fluorobenzotrifluoride (4-FBT) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying the volatile solvent this compound?

A1: The main difficulties arise from its low boiling point (102-105 °C) and high vapor pressure, which can lead to significant sample loss during handling and solvent removal.[1] Additionally, its chemical inertness can sometimes result in complex mixtures with compounds of similar polarities, making separation challenging.[1]

Q2: Which purification techniques are most suitable for recovering this compound?

A2: The optimal method depends on the specific impurities present in the reaction mixture. The most common and effective techniques include:

  • Fractional Distillation: Ideal for separating 4-FBT from compounds with different boiling points.[1]

  • Liquid-Liquid Extraction: Useful for removing non-volatile or polar impurities.[1]

  • Adsorption: Effective for removing trace impurities by using solid adsorbents like activated carbon.

Q3: How can I minimize the loss of volatile this compound during solvent removal?

A3: To prevent significant sample loss, consider the following strategies:

  • Low-Temperature Rotary Evaporation: Conduct solvent removal at reduced temperatures to minimize evaporation of 4-FBT.[1]

  • Efficient Condensing: Employ a high-performance condenser, possibly with a cold trap using a dry ice/acetone or liquid nitrogen bath.[1]

  • Controlled Vacuum: Avoid applying a high vacuum if possible. Distillation at atmospheric pressure is a viable alternative for this relatively low-boiling compound.[1]

Q4: How can I assess the purity of the recovered this compound?

A4: The purity of the recovered 4-FBT can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹⁹F NMR). For quantitative analysis using NMR, incorporating an internal standard is recommended.

Troubleshooting Guides

Fractional Distillation

Logical Workflow for Fractional Distillation

start Start Distillation check_bp Monitor Head Temperature start->check_bp stable_bp Temperature Stable at ~102-105°C? check_bp->stable_bp collect Collect 4-FBT Fraction stable_bp->collect  Yes troubleshoot Troubleshoot Separation stable_bp->troubleshoot  No temp_rise Temperature Rises Significantly? collect->temp_rise temp_rise->collect  No stop Stop Distillation temp_rise->stop  Yes analyze Analyze Purity (GC-MS) stop->analyze troubleshoot->check_bp

Caption: Workflow for fractional distillation of 4-FBT.

Problem Possible Cause Solution
Product is contaminated with a higher boiling point impurity. Incomplete separation during distillation.- Ensure the distillation apparatus has a sufficient number of theoretical plates (e.g., use a Vigreux or packed column).- Optimize the distillation pressure and temperature to achieve better separation.
Product is contaminated with a lower boiling point impurity. Co-distillation with volatile impurities or presence of an azeotrope.- Perform a preliminary wash to remove the volatile impurity if its chemical nature is known.- Use a fractional distillation setup with careful control over the head temperature.- Investigate potential azeotropes with other components in the mixture.
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
No distillate is collected. Insufficient heating or a leak in the apparatus.- Ensure the heating mantle is set to an appropriate temperature.- Check all joints and connections for leaks.
Liquid-Liquid Extraction

Decision Tree for Liquid-Liquid Extraction

start Reaction Mixture Containing 4-FBT choose_solvent Select Immiscible Organic Solvent start->choose_solvent perform_extraction Perform Extraction choose_solvent->perform_extraction check_emulsion Emulsion Formed? perform_extraction->check_emulsion break_emulsion Break Emulsion check_emulsion->break_emulsion Yes separate_layers Separate Layers check_emulsion->separate_layers No break_emulsion->separate_layers dry_organic Dry Organic Layer (e.g., Na₂SO₄) separate_layers->dry_organic evaporate Evaporate Solvent dry_organic->evaporate end Recovered 4-FBT evaporate->end

Caption: Decision-making process for liquid-liquid extraction.

Problem Possible Cause Solution
Formation of a stable emulsion. High concentration of surfactants or fine particulates. Vigorous shaking.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Filter the mixture through a pad of Celite.
Poor recovery of 4-FBT in the organic layer. Incorrect solvent choice or unfavorable partition coefficient.- Select a solvent in which 4-FBT is highly soluble and which is immiscible with the aqueous phase (e.g., diethyl ether, ethyl acetate).- Perform multiple extractions with smaller volumes of the organic solvent.
Presence of water in the recovered 4-FBT. Incomplete drying of the organic layer.- Use a sufficient amount of a suitable drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate).- Ensure the organic layer is clear before decanting or filtering.
Adsorption

Workflow for Adsorption-Based Purification

start 4-FBT Solution with Impurities add_adsorbent Add Activated Carbon start->add_adsorbent stir Stir for Sufficient Time add_adsorbent->stir filter Filter to Remove Adsorbent stir->filter analyze Analyze Filtrate Purity filter->analyze regenerate Regenerate Adsorbent (Optional) filter->regenerate end Purified 4-FBT analyze->end

Caption: General workflow for purification using activated carbon.

Problem Possible Cause Solution
Incomplete removal of impurities. Insufficient amount of adsorbent or short contact time. Adsorbent is not effective for the specific impurities.- Increase the amount of activated carbon.- Increase the stirring time to allow for equilibrium to be reached.- Consider using a different type of adsorbent (e.g., silica (B1680970) gel, alumina) based on the polarity of the impurities.
Low recovery of 4-FBT. Adsorption of 4-FBT onto the activated carbon.- Use the minimum amount of activated carbon necessary for impurity removal.- Perform small-scale trials to determine the optimal adsorbent amount.
Presence of fine carbon particles in the recovered solvent. Incomplete filtration.- Use a finer filter paper or a membrane filter.- Allow the carbon to settle before decanting the supernatant.

Experimental Protocols

Protocol 1: Fractional Distillation

Objective: To separate this compound from less volatile impurities.

Materials:

  • Reaction mixture containing 4-FBT

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Add the reaction mixture and boiling chips to the round-bottom flask.

  • Heat the mixture gently.

  • Observe the temperature at the distillation head. The vapor temperature should plateau at the boiling point of 4-FBT (102-105 °C).

  • Collect the fraction that distills over at a constant temperature.

  • Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the distillation flask.

  • Analyze the purity of the collected fraction using GC-MS.

Protocol 2: Liquid-Liquid Extraction

Objective: To remove water-soluble impurities from a reaction mixture containing 4-FBT.

Materials:

  • Reaction mixture containing 4-FBT

  • Separatory funnel

  • Immiscible organic solvent (e.g., diethyl ether, ethyl acetate)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and gently mix by inverting the funnel several times, venting frequently.

  • Allow the layers to separate.

  • Drain the aqueous layer.

  • Wash the organic layer with brine to remove residual water.

  • Separate the layers and transfer the organic layer to an Erlenmeyer flask.

  • Add anhydrous sodium sulfate to the organic layer and swirl to dry.

  • Filter or decant the dried organic layer into a clean, pre-weighed round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to obtain the purified 4-FBT.

Protocol 3: Activated Carbon Treatment

Objective: To remove non-volatile, colored, or highly polar impurities.

Materials:

  • Crude this compound

  • Activated carbon (powdered)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Filter paper and funnel

Procedure:

  • Dissolve the crude 4-FBT in a suitable low-boiling solvent if it is not already in a solution.

  • Add a small amount of activated carbon to the solution (typically 1-5% by weight of the solute).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Filter the mixture through a fluted filter paper to remove the activated carbon.

  • If a solvent was added, remove it by distillation or rotary evaporation.

Quantitative Data Summary

Property Value Reference
Boiling Point 102-105 °C[2]
Density 1.293 g/mL at 25 °C[2]
Water Solubility Slightly soluble[2]
Adsorption Capacity of Fluorobenzene (B45895) on GAC 388 mg/g[3]

Note: The adsorption capacity provided is for fluorobenzene and serves as an estimate. The actual capacity for this compound may vary and should be determined experimentally.

References

Technical Support Center: Purification of 4-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-fluorobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification methods for this compound, a volatile liquid, are fractional distillation and preparative gas chromatography (GC). Due to its low melting point (around -42 °C), recrystallization is generally not a practical method for purification.[1]

Q2: What are the likely impurities in crude this compound?

A2: Impurities in this compound often depend on the synthetic route. Common impurities may include:

  • Isomeric impurities: Other isomers of fluorobenzotrifluoride (e.g., 2- or 3-fluorobenzotrifluoride) if the starting materials are not isomerically pure.

  • Unreacted starting materials: For example, if synthesized from 4-chlorobenzotrifluoride, residual starting material may be present.[2]

  • Byproducts of the reaction: These can include compounds formed from side reactions, such as other halogenated or nitrated benzotrifluorides, depending on the specific synthesis.[3][4][5]

  • Solvent residues: Residual solvents used in the synthesis or workup.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[6][7] For quantitative analysis, GC-FID is a robust method. GC-MS is excellent for identifying unknown impurities.[8]

Q4: What are the key safety precautions when purifying this compound?

A4: this compound is a flammable liquid and an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that all distillation and chromatography equipment is properly assembled and free of leaks to prevent the escape of flammable vapors.

Troubleshooting Guides

Fractional Distillation
Symptom Possible Cause Suggested Solution
Poor Separation of Impurities Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibria to be established in the column. A slow and steady distillation rate is crucial for good separation.[9]
Insufficient number of theoretical plates in the distillation column.Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
Fluctuating heating.Use a heating mantle with a stirrer or an oil bath to ensure smooth and even boiling. Add boiling chips or a magnetic stir bar to the distillation flask.
No Distillate Collection Heat loss from the distillation column.Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss.[9]
Thermometer bulb placed incorrectly.Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.
Leaks in the system.Check all joints and connections for leaks. Properly grease all ground glass joints.[9]
Bumping or Uncontrolled Boiling Uneven heating.Use a heating mantle with a stirrer or an oil bath and add boiling chips or a magnetic stir bar.
Superheating of the liquid.Ensure adequate nucleation sites are present by adding fresh boiling chips.
Preparative Gas Chromatography (GC)
Symptom Possible Cause Suggested Solution
Poor Peak Resolution Inappropriate column or temperature program.Optimize the temperature program (e.g., use a slower ramp rate). Select a GC column with a different stationary phase for better selectivity.[10]
Column overloading.Reduce the injection volume or the concentration of the sample.
Carrier gas flow rate is not optimal.Optimize the carrier gas flow rate to achieve the best separation efficiency.
Peak Tailing Active sites in the injector or column.Use a deactivated injector liner and a high-quality, inert GC column. Condition the column according to the manufacturer's instructions.[9]
Sample adsorption.Derivatization of the sample may be necessary in some cases, although less common for a relatively inert compound like this compound.
Ghost Peaks (peaks appearing in blank runs) Carryover from previous injections.Clean the injector and bake out the column at a high temperature.
Contaminated carrier gas or gas lines.Use high-purity carrier gas and ensure gas lines are clean. Install a gas purifier.[11]
Low Recovery of Purified Product Inefficient trapping of the eluting compound.Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath).[12]
Volatility of the compound.Optimize the trapping method to efficiently condense the volatile this compound.

Experimental Protocols

Fractional Distillation Protocol

This protocol is a general guideline and should be optimized based on the specific impurities present and the scale of the purification.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size (the flask should be 1/2 to 2/3 full).

    • Add a magnetic stir bar or boiling chips to the flask.

    • Attach a fractionating column (e.g., Vigreux or packed column) to the flask.

    • Place a distillation head with a thermometer on top of the column. Ensure the thermometer bulb is positioned correctly.

    • Connect a condenser to the distillation head and secure it with clamps.

    • Attach a receiving flask to the end of the condenser.

    • Insulate the fractionating column and distillation head with glass wool or aluminum foil.

  • Distillation Procedure:

    • Charge the crude this compound into the distillation flask.

    • Begin heating the flask gently using a heating mantle or oil bath with stirring.

    • Observe the vapor rising through the column. A "reflux ring" of condensing vapor should slowly ascend the column.

    • Adjust the heating rate to maintain a slow and steady distillation rate of approximately 1-2 drops per second.

    • Collect a small forerun fraction, which may contain lower-boiling impurities.

    • Monitor the temperature at the distillation head. The temperature should remain constant during the collection of the main fraction, corresponding to the boiling point of this compound (102-105 °C).

    • Collect the main fraction in a clean, pre-weighed receiving flask as long as the temperature remains stable.

    • If the temperature rises significantly, change the receiving flask to collect a third fraction containing higher-boiling impurities.

    • Stop the distillation before the flask runs dry.

  • Purity Analysis:

    • Analyze the collected fractions by GC-FID or GC-MS to determine their purity.

Preparative Gas Chromatography (GC) Protocol

This is a general protocol and the parameters should be optimized for the specific instrument and the impurity profile of the sample.

  • Instrumentation and Conditions:

    • Instrument: Preparative Gas Chromatograph with a fraction collector.

    • Column: A thick-film, non-polar or medium-polarity column is a good starting point (e.g., a DB-1 or DB-5 type stationary phase).

    • Injector: Split/splitless injector. A split injection is often used to avoid column overload.

    • Carrier Gas: Helium or Nitrogen at an optimized flow rate.

    • Oven Temperature Program: Start with an initial temperature below the boiling point of the lowest boiling component and ramp up at a controlled rate (e.g., 5-10 °C/min) to a final temperature that ensures the elution of all components.

    • Detector: A portion of the column effluent is typically directed to a detector (e.g., FID or TCD) to monitor the separation, while the majority is directed to the fraction collector.

    • Fraction Collector: Traps cooled with a cryogen (e.g., liquid nitrogen) to efficiently condense the eluting compound.[12]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent if necessary.

    • Inject an appropriate volume of the sample onto the GC.

    • Monitor the chromatogram to identify the peak corresponding to this compound.

    • Time the fraction collector to open and close the trap to specifically collect the peak of interest.

    • Multiple injections may be necessary to collect a sufficient quantity of purified product.

  • Recovery and Analysis:

    • Allow the collection trap to warm to room temperature and transfer the purified liquid to a vial.

    • Analyze the purity of the collected fraction using analytical GC.

Quantitative Data Summary

The following table provides a general comparison of the expected outcomes for the different purification methods. The actual purity and yield will depend on the initial purity of the crude material and the optimization of the purification protocol.

Purification Method Expected Purity Expected Yield Advantages Disadvantages
Fractional Distillation >99%60-80%Scalable, good for removing non-volatile and some volatile impurities.Less effective for impurities with very close boiling points; potential for thermal degradation if not controlled properly.
Preparative GC >99.5%50-70%Excellent for separating compounds with very similar boiling points; provides very high purity.Not easily scalable; can be time-consuming for large quantities; recovery of volatile compounds can be challenging.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Distillation Fractional Distillation Crude->Distillation High Volume PrepGC Preparative GC Crude->PrepGC High Purity GC_FID GC-FID Distillation->GC_FID GC_MS GC-MS Distillation->GC_MS PrepGC->GC_FID PrepGC->GC_MS Pure_Product Purified this compound (>99%) GC_FID->Pure_Product Quantitative Purity GC_MS->Pure_Product Impurity ID

Caption: General workflow for the purification and analysis of this compound.

Distillation_Troubleshooting Start Distillation Issue Observed Q1 Poor Separation? Start->Q1 A1_1 Decrease Heating Rate Q1->A1_1 Yes A1_2 Use More Efficient Column Q1->A1_2 Yes Q2 No Distillate? Q1->Q2 No End Problem Resolved A1_1->End A1_2->End A2_1 Insulate Column Q2->A2_1 Yes A2_2 Check Thermometer Position Q2->A2_2 Yes A2_3 Check for Leaks Q2->A2_3 Yes Q3 Bumping? Q2->Q3 No A2_1->End A2_2->End A2_3->End A3_1 Ensure Even Heating Q3->A3_1 Yes A3_2 Add Boiling Chips Q3->A3_2 Yes Q3->End No A3_1->End A3_2->End

Caption: Troubleshooting logic for fractional distillation issues.

References

Identifying and minimizing byproducts in reactions with 4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Fluorobenzotrifluoride Reactions

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on identifying and minimizing common byproducts in key reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

This compound is a versatile building block in organic synthesis due to the unique electronic properties conferred by the fluorine and trifluoromethyl groups.[1] It is frequently used in:

  • Electrophilic Aromatic Substitution: Reactions like nitration and bromination are common. The trifluoromethyl group is a strong deactivating group, which influences the position of substitution.[1]

  • Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by nucleophiles, a reaction often used to create ether linkages.[2][3][4]

  • Cross-Coupling Reactions: It can participate in reactions like the Suzuki-Miyaura coupling, typically after conversion to an aryl halide or boronic acid derivative, to form C-C bonds.

Q2: I'm performing an electrophilic substitution (e.g., nitration) on this compound. What are the likely isomeric byproducts?

In electrophilic aromatic substitution of this compound, the directing effects of the existing substituents determine the position of the incoming electrophile. The -CF₃ group is a meta-director, while the -F atom is an ortho, para-director. This can lead to a mixture of isomers. For instance, in nitration, while the major product might be specific, other isomers can form as byproducts. Careful control of reaction conditions is necessary to maximize the yield of the desired isomer.[5][6]

Q3: How can I minimize the formation of di-substituted byproducts in my reaction?

The formation of di-substituted byproducts often occurs when the product of the initial reaction is more reactive than the starting material. To minimize this:

  • Control Stoichiometry: Use a slight excess of the this compound relative to the electrophile.

  • Lower Reaction Temperature: This can increase the selectivity of the reaction.

  • Slow Addition: Add the electrophile or catalyst slowly to the reaction mixture to maintain a low concentration of the reactive species.

Q4: My Suzuki-Miyaura coupling reaction is sluggish and forming homocoupling byproducts. What could be the cause?

Slow reaction rates and the formation of homocoupled byproducts in Suzuki-Miyaura coupling can be due to several factors:

  • Catalyst Deactivation: Ensure your palladium catalyst and ligand are fresh and handled under an inert atmosphere.

  • Base Selection: The choice and amount of base are critical. An inappropriate base can lead to slow transmetalation or catalyst degradation.[7]

  • Solvent Quality: Use anhydrous and degassed solvents to prevent side reactions.

  • Boronic Acid Quality: Impurities or degradation of the boronic acid can lead to homocoupling.

Troubleshooting Guides

Issue 1: Unexpected Peaks in GC-MS after Nitration

Scenario: You have performed a nitration on this compound and your GC-MS analysis shows multiple peaks, indicating a mixture of products.

Troubleshooting Steps:

  • Identify Isomers: The primary byproducts are likely positional isomers. The -CF₃ group directs meta, and the -F directs ortho/para. Compare the fragmentation patterns in your mass spectra to known spectra of possible isomers.

  • Check for Dinitration: If the reaction was too vigorous (high temperature, excess nitrating agent), dinitrated byproducts may have formed. Look for molecular ions corresponding to the addition of two nitro groups.

  • Optimize Reaction Conditions: To improve selectivity, consider the following modifications to your protocol.

ParameterStandard ConditionRecommended ModificationRationale
Temperature 0 - 25 °C-10 to 0 °CLower temperatures often increase regioselectivity.
Nitrating Agent Conc. HNO₃/H₂SO₄Fuming HNO₃/H₂SO₄ or N₂O₅A stronger nitrating agent can sometimes lead to cleaner reactions at lower temperatures.
Reaction Time 1-2 hours30-60 minutesShorter reaction times can minimize the formation of secondary products.
Addition Rate Rapid additionSlow, dropwise additionMaintains a low concentration of the electrophile, favoring mono-substitution.

A modified experimental protocol for nitration with improved selectivity is provided below.

This protocol is designed to favor the formation of a single major isomer by carefully controlling the reaction conditions.

Materials:

  • This compound

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (B109758) (anhydrous)

  • Ice/salt bath

  • Standard laboratory glassware with a dropping funnel

Procedure:

  • Preparation of Nitrating Mixture: In a separate flask, cool concentrated sulfuric acid in an ice/salt bath to -5 °C. Slowly add fuming nitric acid dropwise while maintaining the temperature below 0 °C.

  • Reaction Setup: Dissolve this compound in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool this solution to -10 °C.

  • Nitration: Slowly add the chilled nitrating mixture dropwise to the solution of this compound over 30-45 minutes. Ensure the internal temperature does not rise above -5 °C.

  • Quenching: After the addition is complete, stir the reaction mixture at -10 °C for an additional 30 minutes. Carefully pour the reaction mixture onto crushed ice.

  • Work-up: Separate the organic layer. Wash the organic layer with cold deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by GC-MS and NMR to determine the isomeric ratio. The product can be further purified by column chromatography.

Issue 2: Low Yield and Byproducts in Friedel-Crafts Acylation

Scenario: A Friedel-Crafts acylation of this compound with an acyl chloride and a Lewis acid catalyst (e.g., AlCl₃) results in a low yield of the desired ketone and the formation of unidentified byproducts.

Troubleshooting Steps:

  • Catalyst Stoichiometry: In Friedel-Crafts acylations, the Lewis acid catalyst forms a complex with the product ketone.[8] Therefore, slightly more than one equivalent of the catalyst is often required.

  • Substrate Purity: Ensure the this compound and acyl chloride are pure and anhydrous. Moisture can deactivate the Lewis acid catalyst.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Running the reaction at a lower temperature for a longer period may improve the yield of the desired product.

  • Byproduct Identification: Common byproducts can arise from deacylation or rearrangement reactions. Analyze the crude mixture by LC-MS or GC-MS to identify potential side products.

ParameterPotential IssueRecommended SolutionRationale
Catalyst Amount < 1.0 equivalentUse 1.1 - 1.2 equivalents of AlCl₃To account for complexation with the product ketone.[8]
Reaction Solvent Protic or wet solventUse a dry, non-coordinating solvent like dichloromethane or carbon disulfide.Prevents deactivation of the Lewis acid catalyst.
Temperature Too high (>50 °C)Run the reaction at 0 °C to room temperature.Minimizes side reactions and potential product decomposition.
Work-up Premature hydrolysisEnsure the reaction is complete before quenching with water/acid.Incomplete reaction will result in recovery of starting material.

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization Phase start Start: Prepare Reagents react Run Reaction with This compound start->react quench Quench and Work-up react->quench analyze Analyze Crude Product (e.g., GC-MS, NMR) quench->analyze identify Identify Byproducts (Isomers, Side Products) analyze->identify troubleshoot Consult Troubleshooting Guide identify->troubleshoot modify Modify Reaction Conditions (Temp, Stoichiometry, etc.) troubleshoot->modify rerun Re-run Optimized Reaction modify->rerun rerun->analyze Re-analyze

Caption: Workflow for byproduct identification and reaction optimization.

nitration_pathway cluster_products Potential Products start This compound reagents + HNO₃ / H₂SO₄ main_product Major Isomer (e.g., 2-Nitro-4-fluorobenzotrifluoride) reagents->main_product Major Pathway byproduct1 Minor Isomer 1 reagents->byproduct1 Side Pathway byproduct2 Minor Isomer 2 reagents->byproduct2 Side Pathway dinitrated Dinitrated Byproduct main_product->dinitrated Further Reaction

Caption: Reaction pathways in the nitration of this compound.

References

Technical Support Center: Catalyst Deactivation and Recovery in 4-Fluorobenzotrifluoride Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation and recovery in reactions involving 4-fluorobenzotrifluoride and other fluorinated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for catalyst deactivation in reactions involving fluorinated compounds like this compound?

A1: Catalyst deactivation in this context typically stems from three main mechanisms:

  • Poisoning: This is a chemical deactivation where impurities or reaction byproducts strongly bond to the catalyst's active sites, blocking them from reactants.[1][2] Common poisons in fluorination chemistry include halides (especially fluoride (B91410) ions), sulfur compounds, and carbon monoxide.[1][2]

  • Coking/Fouling: This involves the physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks pores and active sites.[3] This is particularly relevant in higher-temperature gas-phase reactions.

  • Sintering: This is a thermal deactivation mechanism where the catalyst's metal particles agglomerate, reducing the active surface area. This is often caused by excessive reaction temperatures.

Q2: My palladium catalyst is losing activity during a cross-coupling reaction with this compound. What is the likely cause?

A2: The most probable cause is catalyst poisoning. Halide ions, which can be present as impurities or be generated during the reaction, can strongly adsorb to palladium's active sites, leading to deactivation.[1] Additionally, nitrogen-containing heterocycles or other functional groups on your coupling partner can also act as poisons.[1]

Q3: Can fluoride ions from reactants like hydrogen fluoride (HF) poison my catalyst?

A3: Yes, fluoride ions can be potent catalyst poisons. The high electronegativity and small ionic radius of fluoride allow it to form strong, often irreversible bonds with metal active sites.[4] This is a significant challenge in reactions like the Halex process (halogen exchange), where a fluoride source is used to convert a chloro- or bromo-aromatic compound to its fluoro-analogue.[5]

Q4: What is "pore-mouth" poisoning and how does it affect my reaction?

A4: Pore-mouth poisoning occurs when the rate of the poisoning reaction is much faster than the rate at which the poison can diffuse into the catalyst's pores. This results in the formation of a "poisoned shell" on the catalyst's exterior.[1] This shell blocks access to the unpoisoned active sites within the catalyst, and the overall reaction rate becomes limited by the slow diffusion of reactants through this inactive layer.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid Loss of Catalyst Activity in a Halex Reaction

  • Symptoms: The reaction rate slows dramatically or stops completely after a short period.

  • Possible Cause: Severe catalyst poisoning by the fluoride source or halide byproducts.

  • Troubleshooting Steps:

    • Purify Reactants: Ensure all starting materials, including the substrate and solvents, are free from impurities like sulfur or water.

    • Optimize Fluoride Source: Use a fluoride salt with lower lattice energy or one that is less aggressive under the reaction conditions.

    • Consider a Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can facilitate the reaction at lower temperatures, reducing catalyst deactivation. Tetramethylammonium salts have been shown to be effective and resistant to inactivation at elevated temperatures.[6]

    • Flow Chemistry: For continuous processes, using a flow reactor can help by continuously removing poisoning byproducts from the catalyst bed, extending its lifetime.[7]

Issue 2: Gradual Decrease in Product Yield Over Several Cycles

  • Symptoms: The catalyst can be recycled, but each subsequent run gives a lower yield.

  • Possible Causes:

    • Coke Formation: Gradual accumulation of carbonaceous deposits on the catalyst surface.

    • Sintering: High reaction or regeneration temperatures causing metal particle agglomeration.

    • Incomplete Regeneration: The regeneration protocol is not fully restoring the catalyst's active sites.

  • Troubleshooting Steps:

    • Analyze the Spent Catalyst: Use techniques like Temperature Programmed Oxidation (TPO) to confirm coke deposition or Transmission Electron Microscopy (TEM) to check for sintering.

    • Modify Regeneration Protocol: Adjust the temperature, atmosphere (e.g., air, oxygen), and duration of the regeneration step. For coking, a controlled oxidation can burn off deposits.[3] For some types of poisoning, an acid wash may be effective.[8]

    • Lower Reaction Temperature: If sintering is suspected, investigate if the reaction can be run at a lower temperature, even if it requires a longer reaction time.

Data Presentation: Catalyst Performance and Regeneration

The following table summarizes hypothetical data on catalyst reuse and the effectiveness of a regeneration protocol.

Catalyst SystemCycle NumberConversion (%)Notes
Pd/C (untreated) 198Fresh catalyst
275Significant activity loss
342Severe deactivation
Pd/C (regenerated) 1 (after regen)95Activity nearly fully recovered
2 (after regen)93Stable performance
Alumina-based 193Fresh catalyst
289Minor decrease in conversion
385Gradual deactivation
481Activity remains high[7]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Activity Testing

This protocol is a standardized method for evaluating the performance of a fresh or regenerated catalyst.

  • Catalyst Loading: Load a defined mass of the catalyst into a fixed-bed or batch reactor.

  • Pre-treatment/Activation: Pretreat the catalyst under standard conditions (e.g., heating under an inert gas flow to remove moisture). For some catalysts, an activation step, such as reduction under hydrogen, is necessary.

  • Reaction Execution: Introduce the reactants (e.g., 4-chlorobenzotrifluoride, fluoride source, solvent) at a set temperature, pressure, and flow rate/stirring speed.[9]

  • Sample Analysis: Periodically take samples from the reactor and analyze them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of this compound.

  • Data Evaluation: Calculate the catalyst's activity based on the reaction rate or the conversion achieved after a specific time. For comparison, always test against a fresh reference catalyst under identical conditions.[9]

Protocol 2: Oxidative Regeneration of a Coked Catalyst

This protocol describes a common method for removing carbonaceous deposits (coke) from a deactivated catalyst.

  • Reactor Purge: After the reaction, stop the flow of reactants and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any remaining organic compounds.

  • Oxidation Step: Introduce a controlled flow of a dilute oxygen/nitrogen mixture (e.g., 2-5% O₂) into the reactor.

  • Temperature Ramp: Slowly increase the temperature to a setpoint (e.g., 400-500 °C). The exact temperature depends on the catalyst's thermal stability.[3] This process combusts the carbon deposits into CO₂ and H₂O.

  • Hold and Cool: Hold at the set temperature until CO₂ is no longer detected in the effluent gas. Then, cool the reactor back to the reaction temperature under an inert gas flow.

  • Re-activation (if necessary): If the active phase was oxidized during regeneration (e.g., Pd to PdO), a reduction step (e.g., with H₂) may be required before the next reaction cycle.

Visualizations

DeactivationTroubleshooting start Low or Decreasing Catalyst Activity check_rate Is deactivation rapid or gradual? start->check_rate rapid Rapid Deactivation (within one cycle) check_rate->rapid Rapid gradual Gradual Deactivation (over multiple cycles) check_rate->gradual Gradual poisoning Likely Cause: Strong Poisoning rapid->poisoning coke_sinter Likely Causes: Coking or Sintering gradual->coke_sinter solution_poison Solutions: - Purify Reactants - Optimize Reagents - Use Flow Reactor poisoning->solution_poison solution_coke Solutions: - Perform Oxidative Regeneration - Lower Reaction Temperature - Analyze Spent Catalyst coke_sinter->solution_coke

Caption: Troubleshooting workflow for catalyst deactivation.

CatalystRegeneration spent_catalyst Spent Catalyst (Deactivated) purge Inert Gas Purge (e.g., N₂) spent_catalyst->purge oxidize Oxidation (Dilute Air/O₂) purge->oxidize temp_ramp Controlled Temp. Ramp oxidize->temp_ramp cool Cool Down (Inert Gas) temp_ramp->cool reactivate Re-activation (e.g., H₂ Reduction) cool->reactivate If needed regenerated_catalyst Regenerated Catalyst (Active) cool->regenerated_catalyst If no re-activation needed reactivate->regenerated_catalyst

Caption: General workflow for oxidative catalyst regeneration.

References

Thermal stability and decomposition of 4-fluorobenzotrifluoride under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability and decomposition of 4-fluorobenzotrifluoride under various reaction conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

Q2: What are the potential hazardous decomposition products of this compound?

Upon thermal decomposition, this compound can release toxic and corrosive fumes. While a definitive list of all decomposition products under all conditions is not available, potential products based on the decomposition of similar fluorinated aromatic compounds may include:

  • Hydrogen fluoride (B91410) (HF)

  • Carbonyl fluoride (COF₂)

  • Other fluorinated organic compounds

  • Carbon oxides (CO, CO₂)

The formation of these products is highly dependent on the temperature, atmosphere (e.g., inert or oxidative), and the presence of other reactive species.

Q3: How can I visually assess if my this compound is decomposing during a reaction?

Visual indicators of decomposition can include:

  • Color Change: The appearance of a yellow, brown, or black discoloration in the normally colorless liquid.

  • Gas Evolution: The formation of bubbles or fumes.

  • Pressure Buildup: In a closed system, an unexpected increase in pressure can indicate the formation of gaseous decomposition products.

  • Precipitate Formation: The appearance of solid materials.

Q4: Are there any materials or reagents that are incompatible with this compound at high temperatures?

Yes, strong oxidizing agents, strong bases, and certain metals can promote the decomposition of this compound, especially at elevated temperatures. Reactions with strong Lewis acids, such as aluminum chloride, can also lead to the decomposition of the trifluoromethyl group.[2] It is recommended to perform small-scale compatibility tests before conducting large-scale reactions at high temperatures.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound at elevated temperatures.

Problem Possible Cause Recommended Action
Unexpected Side-Product Formation Thermal decomposition of this compound.Lower the reaction temperature. Use a higher boiling point solvent if possible. Reduce the reaction time.
Reaction with trace impurities.Ensure the purity of this compound and other reagents.
Reaction Mixture Darkening Onset of thermal decomposition.Immediately reduce the temperature. Consider if the reaction can be performed under milder conditions.
Air sensitivity of reactants or products at high temperature.Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon).
Low or Inconsistent Yields Decomposition of starting material or product.Optimize reaction parameters (temperature, time, catalyst loading). Analyze the reaction mixture at different time points to identify the onset of decomposition.
Volatilization of the compound.Use a reflux condenser or a sealed reaction vessel rated for the expected temperature and pressure.
Corrosion of a Metal Reactor Formation of corrosive decomposition products like HF.Use a reactor made of a more inert material such as glass, glass-lined steel, or a resistant alloy (e.g., Hastelloy®).

Experimental Protocols

To assess the thermal stability of this compound and its decomposition products, the following experimental methods are recommended.

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert TGA pan (e.g., alumina (B75360) or platinum).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any air.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

  • Record the sample weight as a function of temperature.

  • The onset of decomposition is typically determined as the temperature at which a significant weight loss begins.

Protocol 2: Analysis of Thermal Events by Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal transitions such as melting, boiling, and decomposition.

Methodology:

  • Calibrate the Differential Scanning Calorimeter (DSC) using appropriate standards.

  • Hermetically seal a small, accurately weighed sample (typically 2-5 mg) of this compound in a DSC pan (e.g., aluminum or stainless steel for higher pressures).

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., Nitrogen).

  • Record the heat flow to the sample relative to the reference.

  • Exothermic peaks may indicate decomposition events.

Protocol 3: Identification of Decomposition Products by Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Objective: To separate and identify the volatile products of thermal decomposition.

Methodology:

  • Couple a pyrolyzer unit to a Gas Chromatograph/Mass Spectrometer (GC/MS) system.

  • Introduce a small amount of this compound into the pyrolyzer.

  • Rapidly heat the sample to a specific decomposition temperature (e.g., 400°C, 600°C, 800°C) in an inert atmosphere.

  • The volatile decomposition products are swept directly into the GC column for separation.

  • The separated components are then introduced into the Mass Spectrometer for identification based on their mass spectra.

Data Presentation

The following tables illustrate how quantitative data on the thermal stability of this compound would be presented. Note: The data presented here is for illustrative purposes and is not based on experimental results from the literature, as specific data was not available.

Table 1: Thermal Decomposition Data from TGA Analysis

ParameterValueConditions
Onset of Decomposition (Tonset)e.g., 350 °C10 °C/min in N₂
Temperature at 5% Mass Loss (Td5%)e.g., 375 °C10 °C/min in N₂
Temperature at 50% Mass Loss (Td50%)e.g., 450 °C10 °C/min in N₂
Residual Mass at 600 °Ce.g., 5%10 °C/min in N₂

Table 2: Potential Decomposition Products Identified by Py-GC/MS at Different Temperatures

Pyrolysis TemperatureMajor ProductsMinor Products
400 °C e.g., Benzene, Fluorobenzenee.g., Difluorobenzenes
600 °C e.g., Hydrogen Fluoride, Benzotrifluoridee.g., Tetrafluorobenzenes
800 °C e.g., Carbon tetrafluoride, various polycyclic aromatic hydrocarbons (PAHs)e.g., Hexafluorobenzene

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the study of this compound's thermal stability.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation cluster_conclusion Conclusion Sample This compound TGA TGA Sample->TGA DSC DSC Sample->DSC PyGCMS Py-GC/MS Sample->PyGCMS Stability Thermal Stability Profile (T_onset, Mass Loss) TGA->Stability ThermalEvents Thermal Events (Decomposition Enthalpy) DSC->ThermalEvents DecompProducts Decomposition Products (Identification) PyGCMS->DecompProducts RiskAssessment Risk Assessment & Safe Operating Limits Stability->RiskAssessment ThermalEvents->RiskAssessment DecompProducts->RiskAssessment

Caption: Workflow for assessing thermal stability.

Caption: Troubleshooting logic for unexpected reaction outcomes.

Decomposition_Pathway cluster_high_temp High Temperature cluster_products Potential Decomposition Products Parent This compound Radical Initial C-C or C-F Bond Cleavage Parent->Radical Thermal Energy Intermediates Fluorinated & Aromatic Radical Intermediates Radical->Intermediates HF HF Intermediates->HF COF2 COF2 (in air) Intermediates->COF2 Fluorocarbons Simpler Fluorocarbons Intermediates->Fluorocarbons PAHs PAHs Intermediates->PAHs

Caption: Potential thermal decomposition pathways.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for the Quantification of 4-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of two primary analytical techniques for the quantification of 4-fluorobenzotrifluoride: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information herein is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable methodology for their specific analytical needs, supported by established experimental protocols and validation parameters.

Comparison of Analytical Methods

The selection between GC-MS and HPLC for the quantification of this compound is contingent upon several factors, including the required sensitivity, the complexity of the sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for each method, derived from established practices for analogous fluorinated compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Linearity Range Wide dynamic range, capable of trace-level analysis (e.g., ppm levels).[1]Typically in the µg/mL to ng/mL range (e.g., 1 - 100 µg/mL).
Precision (%RSD) Typically < 15%.[1]< 2% (Repeatability), < 15% (Intermediate Precision).
Accuracy (% Recovery) 80 - 120%.[1]98 - 102%.
Limit of Detection (LOD) Method dependent, can reach low ng/L with pre-concentration techniques.Method dependent, typically in the low ng/mL range.
Limit of Quantitation (LOQ) Method dependent, can reach low ng/L with pre-concentration techniques.Method dependent, typically in the mid-to-high ng/mL range.
Sample Preparation May require derivatization for non-volatile matrices, but often direct injection for volatile samples.Simple dissolution in a suitable solvent is often sufficient.
Selectivity High, due to mass fragmentation patterns.Moderate, relies on chromatographic separation and UV absorbance.

Experimental Protocols

Detailed methodologies for the validation of analytical methods are crucial for ensuring data integrity and reproducibility. Below are representative protocols for GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly suitable for the trace-level quantification of this compound, particularly in complex matrices.

a. Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Inlet Temperature: 250°C.

b. Mass Spectrometer Conditions:

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-300.

  • Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of this compound (e.g., m/z 164, 145, 114).

c. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol (B129727) or hexane).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range.

  • Sample Preparation: Depending on the matrix, sample preparation may involve liquid-liquid extraction, solid-phase extraction (SPE), or direct dilution.

High-Performance Liquid Chromatography (HPLC) with UV Detection Method

This method is well-suited for the routine quantification of this compound in less complex sample matrices.

a. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 210 nm).

  • Injection Volume: 10 µL.

b. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent.

  • Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

Method Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation, a critical process for ensuring the reliability of quantitative data.

G A Method Development B Method Validation Protocol A->B Define Parameters C Linearity & Range B->C D Accuracy B->D E Precision (Repeatability & Intermediate) B->E F Specificity B->F G LOD & LOQ B->G H Robustness B->H I System Suitability C->I D->I E->I F->I G->I H->I J Validated Method I->J Meets Acceptance Criteria K Routine Analysis J->K

Analytical Method Validation Workflow

References

A Comparative Analysis of 4-Fluorobenzotrifluoride and Benzotrifluoride as Solvents for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Solvent Properties and Performance

In the landscape of solvent selection for chemical synthesis, pharmaceutical development, and materials science, the choice of an appropriate solvent is paramount to achieving desired reaction outcomes, product purity, and process efficiency. This guide provides a detailed comparative study of two fluorinated aromatic solvents: 4-fluorobenzotrifluoride and its parent compound, benzotrifluoride (B45747). By presenting key physical properties, discussing their applications, and outlining experimental protocols for property determination, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.

Executive Summary

Benzotrifluoride (BTF), also known as α,α,α-trifluorotoluene, has established itself as a versatile solvent in organic synthesis, often considered a more environmentally friendly alternative to chlorinated solvents like dichloromethane (B109758). Its unique properties, including its thermal stability and ability to dissolve a wide range of organic compounds, have led to its use in various chemical transformations.[1][2]

This compound, a derivative of BTF, introduces a fluorine atom on the phenyl ring, which can modulate the solvent's electronic properties, polarity, and reactivity. While less commonly cited in broad solvent guides, its distinct characteristics make it a valuable tool in specialized applications, particularly in the synthesis of fluorinated pharmaceuticals and advanced materials.[3][4] This guide delves into a side-by-side comparison of their physical and chemical properties to highlight the subtle yet significant differences that can influence their performance as solvents.

Physicochemical Properties: A Tabular Comparison

The selection of a solvent is often dictated by its physical properties. The following tables summarize the key experimentally determined properties of this compound and benzotrifluoride.

Table 1: General and Physical Properties

PropertyThis compoundBenzotrifluoride
CAS Number 402-44-8[3][5]98-08-8
Molecular Formula C₇H₄F₄[3][5]C₇H₅F₃
Molecular Weight ( g/mol ) 164.10[5]146.11
Appearance Colorless liquid[3]Colorless liquid
Boiling Point (°C) 102-105[3][5]102-103.5
Melting Point (°C) -42 to -41.7[3][5]-29
Density (g/mL at 25°C) 1.293[3][5]1.18-1.19
Refractive Index (n20/D) 1.401[3][5]1.414

Table 2: Solvent Characteristics and Polarity

PropertyThis compoundBenzotrifluoride
Dielectric Constant Data not available9.18 - 9.40
Dipole Moment (Debye) Data not available2.86
Kamlet-Taft Parameters
α (Hydrogen Bond Acidity)Data not availableData not available
β (Hydrogen Bond Basicity)Data not availableData not available
π* (Polarity/Polarizability)Data not availableData not available

Applications in Research and Development

Both solvents have found utility in various stages of chemical research and drug development, with their selection often depending on the specific requirements of the chemical transformation.

Benzotrifluoride is widely employed as a specialty solvent in organic synthesis.[2] It serves as an alternative to dichloromethane in standard reactions such as acylations, tosylations, and silylations. Its higher boiling point compared to dichloromethane can be advantageous for reactions requiring elevated temperatures. Furthermore, BTF is used as an intermediate in the production of pesticides and pharmaceuticals.[2]

This compound is utilized as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[3] The presence of the fluorine atom can influence the biological activity and pharmacokinetic properties of the final product. It is also instrumental in the production of other fluorinated compounds which are valued for their enhanced stability and unique reactivity.[3]

Experimental Protocols for Property Determination

The following section details the standard methodologies for determining the key physical properties presented in this guide.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is the capillary method .

  • Apparatus: Thiele tube or a similar heating bath, thermometer, capillary tube (sealed at one end), and a small test tube.

  • Procedure:

    • A small amount of the liquid sample is placed in the test tube.

    • The capillary tube is inverted and placed inside the test tube containing the liquid.

    • The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is stopped, and the liquid is allowed to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

G cluster_setup Apparatus Setup cluster_procedure Measurement Procedure A Sample in Test Tube B Inverted Capillary A->B place in D Heating Bath B->D C Thermometer C->D E Heat Gently D->E Start Heating F Observe Bubbles E->F G Cool Slowly F->G H Record Temperature (Liquid Enters Capillary) G->H I Result H->I Boiling Point

Boiling Point Determination Workflow
Determination of Density

The density of a liquid can be accurately measured using a pycnometer .

  • Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and weighed accurately.

    • The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.

    • The filled pycnometer is weighed again.

    • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through a substance. It is a characteristic property and is often used for identification and purity assessment. An Abbé refractometer is commonly used for this measurement.

  • Apparatus: Abbé refractometer, light source (typically a sodium lamp for nD measurements), and a constant temperature water bath.

  • Procedure:

    • The refractometer prisms are cleaned with a suitable solvent and dried.

    • A few drops of the liquid sample are placed on the surface of the lower prism.

    • The prisms are closed and locked.

    • The light source is positioned, and the eyepiece is adjusted until the field of view is sharp.

    • The dispersion is corrected to remove any color fringes.

    • The borderline between the light and dark fields is adjusted to intersect the crosshairs.

    • The refractive index is read directly from the scale.

G start Start prep Prepare Sample & Instrument Clean prisms Calibrate refractometer start->prep apply Apply Sample Place a few drops of the solvent on the prism prep->apply measure Take Measurement Close prisms Adjust light and focus apply->measure read Read Refractive Index Align borderline with crosshairs Record the value from the scale measure->read end End read->end

Refractive Index Measurement Workflow

Conclusion

Both this compound and benzotrifluoride offer unique advantages as solvents in the fields of chemical synthesis and drug development. Benzotrifluoride is a well-established, thermally stable solvent with a broad range of applications. This compound, with its additional fluorine substitution, presents opportunities for fine-tuning reaction conditions and introducing fluorine moieties into target molecules, a strategy often employed in medicinal chemistry to enhance drug properties.

The choice between these two solvents will ultimately depend on the specific reaction requirements, including the desired polarity, reaction temperature, and the chemical nature of the reactants and products. While this guide provides a comprehensive overview of their known physical properties, the lack of experimental data on the polarity of this compound highlights an area where further investigation is warranted. Researchers are encouraged to consider the data presented herein and to conduct their own evaluations to determine the optimal solvent for their specific needs.

References

A Comparative Guide for Synthetic Chemistry: 4-Fluorobenzotrifluoride vs. Dichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of greener, safer, and more efficient chemical syntheses, the choice of solvent is a critical decision for researchers and drug development professionals. For decades, dichloromethane (B109758) (DCM) has been a workhorse solvent due to its excellent solvating power for a wide range of organic compounds and its relative inertness. However, significant health and environmental concerns have necessitated the search for viable alternatives. This guide provides an objective, data-driven comparison between 4-fluorobenzotrifluoride (a derivative of benzotrifluoride (B45747), BTF) and dichloromethane, offering insights into their performance, safety, and physical properties to inform solvent selection in a laboratory setting.

Physical and Chemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent dictate its suitability for specific applications, from reaction medium to extraction and purification. This compound presents a distinct profile compared to dichloromethane, most notably its higher boiling point, which can be advantageous for reactions requiring elevated temperatures and can reduce losses due to volatility.

PropertyThis compound (p-FBTF)Dichloromethane (DCM)
Molecular Formula C₇H₄F₄CH₂Cl₂
Molecular Weight 164.1 g/mol 84.93 g/mol
Boiling Point 102-105 °C[1][2][3]39.6 °C[4]
Melting Point -42 to -41.7 °C[1][2][3]-96.7 °C[4]
Density 1.293 g/mL at 25 °C[1][2][3]1.3266 g/cm³ at 20 °C[4]
Polarity (Dielectric Constant) ~9 (estimated for BTF)8.93
Solubility in Water Slightly soluble[1][2]Slightly soluble[5]
Appearance Colorless liquidColorless liquid[6]

Performance in Synthesis: Experimental Data

Benzotrifluoride (BTF) and its derivatives have emerged as excellent replacements for chlorinated solvents in a variety of chemical transformations.[5][7] The polarity of BTF is similar to that of dichloromethane, allowing it to be a suitable substitute in reactions where solvent polarity is a key factor.[5]

Case Study: Olefin Metathesis

Olefin metathesis is a powerful tool in organic synthesis, traditionally employing chlorinated solvents like dichloromethane. Recent studies have demonstrated that benzotrifluoride can effectively replace DCM in these reactions, often providing comparable or even superior results.

Reaction TypeSubstrateCatalystSolventTime (h)Yield (%)Reference
Ring-Closing Metathesis (RCM) Diethyl diallylmalonateGrubbs G2Dichloromethane298[5]
Ring-Closing Metathesis (RCM) Diethyl diallylmalonateGrubbs G2Benzotrifluoride298[5]
Ring-Closing Metathesis (RCM) N,N-Diallyl-4-methylbenzenesulfonamideHoveyda-Grubbs HG2Dichloromethane299[5]
Ring-Closing Metathesis (RCM) N,N-Diallyl-4-methylbenzenesulfonamideHoveyda-Grubbs HG2Benzotrifluoride299[5]

The data indicates that for Grubbs G2 and Hoveyda-Grubbs HG2 catalyzed ring-closing metathesis, benzotrifluoride performs identically to dichloromethane in terms of reaction yield and time.[5] This demonstrates its capacity as a drop-in replacement for this important reaction class.

Other Key Synthetic Transformations
  • Oxidation Reactions: BTF is an effective replacement for dichloromethane in common oxidation reactions, including Swern and Dess-Martin oxidations, providing comparable yields.[7]

  • Amide Coupling: While direct comparative studies are limited, the stability and polarity of this compound make it a suitable candidate for amide bond formation. Protocols often rely on greener solvents like 2-MeTHF or ethyl acetate (B1210297) as alternatives to DCM.

  • Palladium-Catalyzed Cross-Coupling: The choice of solvent in reactions like Suzuki-Miyaura coupling is critical and can influence catalytic activity.[8] While polar aprotic solvents are common, the higher boiling point and stability of this compound offer potential advantages, though specific comparative data with DCM is scarce.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and validating the performance of alternative solvents.

Protocol 1: Ring-Closing Metathesis (RCM) in Benzotrifluoride

This protocol is representative for the RCM reactions summarized in the data table above.[5]

Materials:

  • Substrate (e.g., Diethyl diallylmalonate)

  • Grubbs 2nd Generation (G2) or Hoveyda-Grubbs 2nd Generation (HG2) catalyst (1 mol%)

  • Benzotrifluoride (BTF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the substrate (1.0 equiv) in anhydrous benzotrifluoride to a concentration of 0.1 M.

  • Add the metathesis catalyst (0.01 equiv) to the solution.

  • Stir the reaction mixture at room temperature (or gentle heat if required) for the specified time (e.g., 2 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction can be quenched by adding a few drops of ethyl vinyl ether.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Representative Suzuki-Miyaura Coupling

This is a general protocol for a Suzuki-Miyaura coupling, a reaction where this compound could be evaluated as an alternative to more traditional solvents like 1,4-dioxane (B91453) or toluene.[2]

Materials:

  • Aryl halide (e.g., 2,4-dichloropyrimidine, 0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.5 mmol, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%)

  • Base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 2:1, 6 mL)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the aryl halide, arylboronic acid, base, and palladium catalyst.

  • Add the degassed solvent mixture to the vial.

  • Flush the vial with argon and seal it securely.

  • Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Workflows and Relationships

G General Workflow for Green Solvent Replacement A Identify Target Reaction (Currently using DCM) B Review Solvent Properties: - Boiling Point - Polarity - Solubility A->B C Select Potential Green Alternative (e.g., 4-FBTF) B->C D Perform Small-Scale Test Reaction C->D E Analyze Results: - Yield - Purity - Reaction Time D->E F Decision Point E->F G Optimize Reaction Conditions in New Solvent F->G Comparable or Better Performance H Re-evaluate Alternative Solvents F->H Poor Performance I Scale-Up & Implementation G->I H->C

Caption: A typical workflow for evaluating and implementing a greener solvent alternative.

G Decision Factors: Chlorinated vs. Fluorinated Solvents cluster_dcm Dichloromethane (DCM) cluster_fbtf This compound (4-FBTF) center Solvent Choice DCM_Pros Pros: - Well-established - High solvency - Low cost center->DCM_Pros Conventional Route FBTF_Pros Pros: - Low volatility - Greener profile - Thermally stable - Good for high-temp rxns center->FBTF_Pros Green Chemistry Route DCM_Cons Cons: - High volatility - Carcinogen suspect - Environmental persistence DCM_Pros->DCM_Cons FBTF_Cons Cons: - Higher cost - Less established - Higher boiling point (harder to remove) FBTF_Pros->FBTF_Cons

Caption: Key factors influencing the choice between DCM and 4-FBTF.

Safety and Environmental Profile

The primary driver for replacing dichloromethane is its adverse safety and environmental profile. This compound offers a significantly improved alternative in this regard.

ParameterThis compound (p-FBTF)Dichloromethane (DCM)
Health Hazards Irritant to skin, eyes, and respiratory system.[7]Suspected carcinogen, neurotoxicity, damages central nervous system.[9]
Flammability Flammable (Flash Point: ~11 °C).[3]Generally considered non-flammable, but can form flammable vapor-air mixtures.
Environmental Impact Considered more environmentally friendly.[1][5]Endures in the environment, contributes to air pollution.[9]
Regulatory Status Generally less regulated.Highly regulated, with increasing restrictions on use (e.g., EPA regulations).[10]

Conclusion

The transition to greener solvents is an imperative for modern chemical synthesis. This compound, and the broader class of benzotrifluorides, present a compelling case for the replacement of dichloromethane. With a similar polarity, superior thermal stability, and a significantly better safety and environmental profile, it has demonstrated equal or superior performance in key reaction classes such as olefin metathesis.[5]

While dichloromethane remains a versatile and low-cost option, its high volatility and significant health risks are considerable drawbacks. The higher boiling point of this compound makes it more suitable for reactions requiring higher temperatures and reduces worker exposure to volatile fumes. Although the higher cost and energy required for removal may be a consideration, these are often offset by the benefits of a safer and more environmentally benign process. For researchers, scientists, and drug development professionals, the evidence supports the adoption of this compound as a viable and often advantageous alternative to dichloromethane, paving the way for safer and more sustainable chemistry.

References

Cross-Validation of Experimental Results: A Comparative Guide to 4-Fluorobenzotrifluoride and Other Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in chemical synthesis and analysis, profoundly influencing reaction outcomes, product purity, and process efficiency. 4-Fluorobenzotrifluoride (4-FBTF), also known as α,α,α,4-tetrafluorotoluene, has emerged as a solvent with a unique combination of properties, including moderate polarity, high density, and a relatively low boiling point. Its fluorinated nature imparts distinct characteristics that can offer advantages in various applications, from organic synthesis to analytical chemistry.

This guide provides a comprehensive cross-validation of the experimental performance of this compound against a range of commonly used laboratory solvents. By presenting available physicochemical data, outlining detailed experimental protocols for comparative studies, and visualizing experimental workflows, this document serves as a valuable resource for researchers considering 4-FBTF for their work. While direct, head-to-head comparative experimental data for 4-FBTF across a wide range of applications is not extensively available in the current literature, this guide establishes a framework for such evaluations.

Physicochemical Properties: A Comparative Overview

A solvent's physical and chemical properties are fundamental to its behavior and suitability for a specific application. The following table summarizes key physicochemical parameters for this compound and a selection of common organic solvents. These properties influence solubility, reaction kinetics, and work-up procedures.

PropertyThis compoundToluene (B28343)Dichloromethane (DCM)AcetonitrileN,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)
CAS Number 402-44-8[1]108-88-375-09-275-05-868-12-267-68-5
Molecular Formula C₇H₄F₄[1]C₇H₈CH₂Cl₂C₂H₃NC₃H₇NOC₂H₆OS
Molecular Weight ( g/mol ) 164.10[1]92.1484.9341.0573.0978.13
Boiling Point (°C) 102-105[1]110.639.681.6153189
Melting Point (°C) -42 to -41.7[1]-95-96.7-45.7-6118.5
Density (g/mL at 25°C) 1.293[1]0.8671.3260.7860.9441.100
Refractive Index (n20/D) 1.401[1]1.4961.4241.3441.4311.479
Dielectric Constant 8.5 (approx.)2.389.0837.536.746.7
Dipole Moment (D) 2.4 (estimated)0.361.603.923.823.96
Water Solubility Slightly soluble[1]0.05 g/100 mL1.3 g/100 mLMiscibleMiscibleMiscible

Note: Dielectric constant and dipole moment for 4-FBTF are estimated based on related compounds and may vary with experimental conditions.

Performance in Common Organic Reactions

The choice of solvent can dramatically affect the yield and selectivity of a chemical reaction. While specific comparative studies featuring 4-FBTF are limited, its properties suggest its potential as a substitute for other aprotic solvents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The polarity and coordinating ability of the solvent can influence the stability of the catalytic species and the rate of transmetalation. The moderate polarity of 4-FBTF could offer a balance between dissolving the organoboron reagent and the palladium catalyst complex.

Expected Performance: Based on its properties, 4-FBTF could be a viable alternative to solvents like toluene or dioxane in certain Suzuki-Miyaura couplings, particularly when different solubility profiles are required for the substrates.

Typical Reaction Conditions (for comparison):

ParameterCondition 1Condition 2
Aryl Halide Aryl BromideAryl Chloride
Boronic Acid Phenylboronic Acid4-Methoxyphenylboronic Acid
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (1.5 mol%) / SPhos (3 mol%)
Base K₂CO₃ (2 equiv.)K₃PO₄ (2 equiv.)
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1)
Temperature 90 °C100 °C
Typical Yield >90%>85%
Nucleophilic Aromatic Substitution (SNA)

In SNAr reactions, polar aprotic solvents are often preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. The polarity of 4-FBTF suggests it could be a suitable medium for such transformations.

Expected Performance: 4-FBTF's polarity, which is lower than that of DMF or DMSO, might lead to different reaction rates and selectivities. It could be particularly useful in cases where the high reactivity in traditional polar aprotic solvents leads to side products.

Typical Reaction Conditions (for comparison):

ParameterCondition 1Condition 2
Substrate 1-Fluoro-2,4-dinitrobenzene4-Chlorobenzonitrile
Nucleophile PiperidineSodium Methoxide
Solvent DMFDMSO
Temperature Room Temperature80 °C
Typical Yield >95%>90%

Solubility of Organic Compounds

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The moderate polarity of 4-FBTF suggests it would be effective at dissolving a range of organic molecules that are not readily soluble in either very polar or completely non-polar solvents.

To illustrate the importance of solvent choice on solubility, the following table presents the solubility of the non-steroidal anti-inflammatory drug (NSAID) Naproxen in various organic solvents. While data for 4-FBTF is not available, this comparison highlights the significant impact of the solvent medium.

Solubility of Naproxen in Various Solvents at 298.15 K:

SolventMolar Solubility (mol/L)
Water0.00015
n-Hexane0.0007
Cyclohexane0.002
Toluene0.07
Dichloromethane0.35
Acetone0.85
Ethanol0.32
N,N-Dimethylformamide (DMF)1.48[2]
Dimethyl Sulfoxide (DMSO)1.56[2]

Data compiled from various literature sources.

Spectroscopic Properties

The solvent can influence the spectroscopic properties of a solute. In UV-Vis spectroscopy, the solvent's UV cutoff is a critical parameter. In NMR spectroscopy, solvent-solute interactions can lead to shifts in the observed chemical shifts.

UV Cutoff for Common Solvents:

SolventUV Cutoff (nm)
Acetonitrile190
Dichloromethane233
Chloroform245
N,N-Dimethylformamide268
Dimethyl Sulfoxide268
Toluene284
This compound Not Reported

¹H NMR Chemical Shifts of Residual Protons in Common Deuterated Solvents:

SolventCDCl₃Acetone-d₆DMSO-d₆C₆D₆
Acetonitrile 2.102.052.071.55
Dichloromethane 5.305.635.764.27
DMF (CHO) 8.028.017.958.03
DMSO 2.542.502.501.84
Toluene (CH₃) 2.362.342.302.09

Experimental Protocols for Cross-Validation

To facilitate a direct and objective comparison of this compound with other solvents, the following detailed experimental protocols are provided.

Protocol 1: Cross-Validation of Solvent Effects in a Suzuki-Miyaura Cross-Coupling Reaction

Objective: To compare the reaction yield and purity of a biaryl product synthesized via a Suzuki-Miyaura cross-coupling reaction in this compound versus other common solvents (e.g., toluene, 1,4-dioxane).

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvents: this compound, Toluene, 1,4-Dioxane (all anhydrous)

  • Internal standard (e.g., dodecane)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line), heating and stirring apparatus, GC-MS or HPLC for analysis.

Procedure:

  • Reaction Setup: In parallel, to three separate oven-dried Schlenk flasks, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill each flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: To each flask, add 5 mL of the respective solvent (this compound, toluene, or 1,4-dioxane/water 4:1).

  • Reaction: Heat the reaction mixtures to 90 °C with vigorous stirring.

  • Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture under an inert atmosphere.

  • Work-up of Aliquots: Quench the aliquot with water and extract with ethyl acetate (B1210297) containing a known amount of the internal standard.

  • Analysis: Analyze the organic layer by GC-MS or HPLC to determine the conversion of the starting material and the yield of the product.

  • Final Work-up and Isolation: After 24 hours, cool the reaction mixtures to room temperature, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by column chromatography and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm identity and purity.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_workup Work-up and Analysis A 1. Weigh Reactants: Aryl Halide, Boronic Acid, Catalyst, Base B 2. Add to Schlenk Flasks A->B C 3. Establish Inert Atmosphere B->C D 4. Add Solvents: - 4-FBTF - Toluene - Dioxane/H2O C->D E 5. Heat to 90°C with Stirring D->E F 6. Take Aliquots at Time Points E->F G 7. Quench and Extract Aliquots F->G H 8. Analyze by GC-MS/HPLC G->H I 9. Cool and Perform Full Work-up J 10. Purify by Chromatography I->J K 11. Characterize Product J->K

Caption: Workflow for the cross-validation of solvents in a Suzuki-Miyaura reaction.

Protocol 2: Comparative Solubility Determination

Objective: To quantitatively determine and compare the solubility of a model drug compound (e.g., Naproxen) in this compound and other organic solvents.

Materials:

  • Model drug compound (e.g., Naproxen)

  • Solvents: this compound, Toluene, Dichloromethane, Acetonitrile, DMF, DMSO

  • Thermostated shaker or water bath

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC

  • Standard laboratory glassware.

Procedure:

  • Equilibrium Solubility Method:

    • Add an excess amount of the model drug to separate vials containing a known volume (e.g., 5 mL) of each solvent.

    • Seal the vials and place them in a thermostated shaker at a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for the solid to settle.

    • Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent (if necessary) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of the model drug of known concentrations.

    • Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions to generate a calibration curve.

    • Measure the absorbance or peak area of the diluted supernatant samples.

  • Calculation:

    • Use the calibration curve to determine the concentration of the drug in the diluted samples.

    • Calculate the original solubility in each solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Solubility_Workflow cluster_analysis Data Analysis A 1. Add Excess Drug to Solvents B 2. Equilibrate at Constant Temperature A->B C 3. Collect Supernatant B->C D 4. Dilute Supernatant C->D F 6. Analyze Samples and Standards (UV-Vis or HPLC) D->F E 5. Prepare Standard Solutions E->F G 7. Generate Calibration Curve F->G H 8. Calculate Solubility G->H

Caption: Workflow for the comparative determination of drug solubility in various solvents.

Protocol 3: Spectroscopic Cross-Validation

Objective: To compare the effect of this compound and other solvents on the UV-Vis absorption spectrum and NMR chemical shifts of a model compound.

Materials:

  • Model compound with a distinct chromophore (e.g., caffeine) for UV-Vis.

  • Model compound with well-resolved proton signals (e.g., ethyl acetate) for NMR.

  • Solvents: this compound, Cyclohexane, Ethanol.

  • Deuterated solvents for NMR (e.g., CDCl₃, Acetone-d₆).

  • UV-Vis spectrophotometer and quartz cuvettes.

  • NMR spectrometer.

UV-Vis Spectroscopy Procedure:

  • Prepare solutions of the model compound at the same concentration (e.g., 10 µg/mL) in each of the non-deuterated solvents.

  • Record the UV-Vis absorption spectrum of each solution from 200 to 400 nm, using the respective pure solvent as a blank.

  • Compare the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) in each solvent.

NMR Spectroscopy Procedure:

  • Prepare NMR samples by dissolving a small amount of the model compound in each of the deuterated solvents.

  • To a separate set of standard NMR tubes, add a small amount of the model compound and the deuterated solvent, followed by a few drops of this compound.

  • Acquire the ¹H NMR spectrum for each sample.

  • Compare the chemical shifts (δ) of the protons of the model compound in the different solvent systems.

Spectroscopic_Workflow cluster_uv_vis UV-Vis Spectroscopy cluster_nmr NMR Spectroscopy A 1. Prepare Solutions of Model Compound B 2. Record Absorption Spectra A->B C 3. Compare λmax and ε B->C D 1. Prepare NMR Samples in Deuterated Solvents +/- 4-FBTF E 2. Acquire 1H NMR Spectra D->E F 3. Compare Chemical Shifts (δ) E->F

Caption: Workflow for the spectroscopic cross-validation of solvent effects.

Conclusion

This compound presents itself as a solvent with a compelling set of physicochemical properties that position it as a potentially valuable alternative to more conventional solvents in a variety of chemical applications. Its moderate polarity, high density, and fluorinated character suggest that it may offer unique advantages in terms of solubility, reaction control, and separation efficiency.

While the current body of literature lacks extensive direct comparative studies, this guide provides the necessary framework and detailed protocols for researchers to conduct their own robust cross-validation experiments. By systematically evaluating the performance of this compound in specific reactions, solubility determinations, and spectroscopic analyses against established solvents, the scientific community can build a comprehensive understanding of its capabilities and optimal applications. The provided workflows and data tables serve as a foundational resource to empower researchers, scientists, and drug development professionals to explore the potential of this compound in their own work, ultimately contributing to the development of more efficient and innovative chemical processes.

References

A Spectroscopic Showdown: Unmasking the Isomers of Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In the realm of fluorinated organic compounds, even subtle changes in substituent positioning can dramatically alter physicochemical properties and biological activity. This guide provides a detailed spectroscopic comparison of 4-fluorobenzotrifluoride and its ortho- and meta-isomers, 2-fluorobenzotrifluoride (B1329496) and 3-fluorobenzotrifluoride, respectively. By leveraging key analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—we present a clear, data-driven differentiation of these closely related structures.

This comparative analysis relies on experimental data to highlight the distinct spectroscopic fingerprints of each isomer, offering a valuable resource for identification, characterization, and quality control in a research and development setting.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound, 2-fluorobenzotrifluoride, and 3-fluorobenzotrifluoride.

¹H NMR Spectral Data
CompoundChemical Shift (ppm)MultiplicityAssignment
This compound 7.10 - 7.25m2H, Aromatic
7.55 - 7.65m2H, Aromatic
2-Fluorobenzotrifluoride 7.20 - 7.70m4H, Aromatic
3-Fluorobenzotrifluoride 7.30 - 7.60m4H, Aromatic

Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency. Data presented here is a representative summary.

¹³C NMR Spectral Data
CompoundChemical Shift (ppm)Assignment
This compound Data not readily available in summarized format. Expected signals for aromatic carbons and the trifluoromethyl carbon.-
2-Fluorobenzotrifluoride Data not readily available in summarized format. Expected signals for aromatic carbons and the trifluoromethyl carbon.-
3-Fluorobenzotrifluoride Data not readily available in summarized format. Expected signals for aromatic carbons and the trifluoromethyl carbon.-
Infrared (IR) Spectroscopy Data

Aromatic compounds exhibit characteristic IR absorption bands.[1] The substitution pattern on the benzene (B151609) ring influences the C-H bending vibrations in the fingerprint region (900-675 cm⁻¹).[2]

CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound ~3050, 1600-1450, 1300-1100, ~840C-H (aromatic), C=C (aromatic), C-F (CF₃), C-H bend (para-substituted)
2-Fluorobenzotrifluoride ~3050, 1600-1450, 1300-1100, ~760C-H (aromatic), C=C (aromatic), C-F (CF₃), C-H bend (ortho-substituted)
3-Fluorobenzotrifluoride ~3050, 1600-1450, 1300-1100, ~790, ~700C-H (aromatic), C=C (aromatic), C-F (CF₃), C-H bend (meta-substituted)
Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule.[1] For the fluorobenzotrifluoride isomers, the molecular ion peak ([M]⁺) is expected at an m/z corresponding to their molecular weight (164.10 g/mol ).[3]

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 164145 ([M-F]⁺), 115 ([M-CF₃]⁺), 95
2-Fluorobenzotrifluoride 164145 ([M-F]⁺), 115 ([M-CF₃]⁺), 95
3-Fluorobenzotrifluoride 164145 ([M-F]⁺), 115 ([M-CF₃]⁺), 95

Note: While the primary fragmentation may be similar, the relative intensities of the fragment ions can differ between isomers, aiding in their differentiation.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the fluorobenzotrifluoride isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. For ¹³C NMR, a higher concentration may be beneficial.[4]

  • Instrumentation : The analysis is performed using a high-resolution NMR spectrometer.

  • Data Acquisition : The sample is placed in a strong magnetic field and irradiated with radio waves.[4] The instrument is locked onto the deuterium (B1214612) signal of the solvent to maintain field stability. The magnetic field homogeneity is optimized through shimming.

  • Analysis : For ¹H NMR, a standard one-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy
  • Sample Preparation : As the fluorobenzotrifluoride isomers are liquids, a neat sample can be analyzed.[5] A thin film of the liquid is prepared by placing a small drop between two salt plates (e.g., KBr or NaCl).[4]

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition : An infrared beam is passed through the sample. The instrument records the interference pattern of the transmitted light, which is then converted to an IR spectrum via a Fourier Transform.[4] The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : A small, pure sample of the isomer is introduced into the mass spectrometer. This is often done via a direct insertion probe or after separation by Gas Chromatography (GC-MS).[5]

  • Ionization : Electron Ionization (EI) is a common method for these types of molecules.

  • Data Acquisition : The instrument separates the resulting ions based on their mass-to-charge ratio (m/z) and records their relative abundance.

Workflow for Spectroscopic Comparison

The logical flow for a comprehensive spectroscopic comparison of the fluorobenzotrifluoride isomers is outlined in the diagram below.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion Sample_4FBT This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample_4FBT->NMR IR IR Spectroscopy Sample_4FBT->IR MS Mass Spectrometry Sample_4FBT->MS Sample_2FBT 2-Fluorobenzotrifluoride Sample_2FBT->NMR Sample_2FBT->IR Sample_2FBT->MS Sample_3FBT 3-Fluorobenzotrifluoride Sample_3FBT->NMR Sample_3FBT->IR Sample_3FBT->MS Data_NMR Compare Chemical Shifts & Coupling Patterns NMR->Data_NMR Data_IR Compare Absorption Bands (Fingerprint Region) IR->Data_IR Data_MS Compare Molecular Ion & Fragmentation MS->Data_MS Identification Isomer Identification & Differentiation Data_NMR->Identification Data_IR->Identification Data_MS->Identification

Figure 1. Workflow for the spectroscopic comparison of fluorobenzotrifluoride isomers.

References

A Comparative Environmental Impact Analysis: 4-Fluorobenzotrifluoride Versus Traditional Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to solvent selection based on environmental performance, supported by experimental data.

In the pursuit of greener and more sustainable practices within chemical research and pharmaceutical development, the choice of solvent has emerged as a critical factor in minimizing environmental impact. This guide provides a comprehensive comparison of the environmental profiles of 4-fluorobenzotrifluoride (FBT) and three traditional solvents: toluene (B28343), xylene, and dichloromethane (B109758). By presenting quantitative data, detailed experimental methodologies, and clear visual aids, this document aims to empower researchers to make informed decisions that align with both scientific efficacy and environmental responsibility.

Quantitative Comparison of Environmental Impact

The following table summarizes key environmental indicators for this compound and the selected traditional solvents. These parameters are crucial in assessing the potential harm a substance can cause to the atmosphere and aquatic ecosystems.

ParameterThis compound (FBT)TolueneXylene (isomers)Dichloromethane (DCM)
Global Warming Potential (GWP) ¹Data not availableLowLow9[1]
Ozone Depletion Potential (ODP) ²0 (assumed)0[2][3][4]0[2][3]0.0107[5]
VOC Classification (US EPA) ³Likely VOC-ExemptVOC[6][7]VOC[2][6][7]VOC[8]
Aquatic Toxicity (LC50 - Fish)Data not available5.5 - 12.7 mg/L (96h)2.6 - 16.94 mg/L (96h)[9]97 - 220 mg/L (96h)[8][10]
Aquatic Toxicity (EC50 - Daphnia)Data not available3.78 - 11.5 mg/L (48h)1.0 - 4.7 mg/L (24-48h)[9]27 - 2270 mg/L (48h)[11][12]
Aquatic Toxicity (EC50 - Algae)Data not available12.5 mg/L (72h)3.2 - 4.9 mg/L (72h)[9]Data not available

²Ozone Depletion Potential (ODP): An indicator of a substance's ability to destroy the stratospheric ozone layer, relative to trichlorofluoromethane (B166822) (CFC-11).[4][13] Substances without chlorine or bromine atoms, such as toluene and xylene, have an ODP of 0.[2][3][4] While dichloromethane contains chlorine, its short atmospheric lifetime has led to it not being regulated under the Montreal Protocol; however, recent studies indicate it may contribute to ozone depletion.[14][15][16] this compound does not contain chlorine or bromine and is therefore expected to have an ODP of 0.

³Volatile Organic Compound (VOC) Classification: The US Environmental Protection Agency (EPA) regulates VOCs due to their role in forming ground-level ozone (smog).[4][17] Toluene, xylene, and dichloromethane are all classified as VOCs.[6][7][8] Notably, a related compound, parachlorobenzotrifluoride, is listed as a VOC-exempt solvent in the United States, suggesting that this compound may also qualify for this exemption due to low photochemical reactivity.[6]

⁴,⁵,⁶Aquatic Toxicity: Measured as the concentration of a substance that is lethal to 50% of a test population of fish (LC50) or causes a specific effect (e.g., immobilization) in 50% of a test population of Daphnia or algae (EC50) over a defined period. Lower values indicate higher toxicity.

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols, ensuring comparability and reliability. The primary methodologies are outlined below:

Global Warming Potential (GWP) and Ozone Depletion Potential (ODP) Determination

The GWP and ODP of a chemical are not measured directly but are calculated using complex atmospheric models.[18] These models simulate the atmospheric lifetime of the compound, its radiative efficiency (for GWP), and its potential to release halogen atoms in the stratosphere (for ODP).[19][20] The Intergovernmental Panel on Climate Change (IPCC) provides standardized methodologies and values for many compounds.[19][20]

Volatile Organic Compound (VOC) Classification

The US EPA defines a VOC as any carbon compound that participates in atmospheric photochemical reactions, with a list of specifically exempted compounds.[4][17] The determination of whether a compound is a VOC is based on its photochemical reactivity, which can be assessed through laboratory measurements and atmospheric modeling.

Aquatic Toxicity Testing

Aquatic toxicity is determined using internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

  • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% (LC50) of a test fish species (e.g., Rainbow Trout, Zebrafish) over a 96-hour exposure period.[1][15][16] Mortalities are recorded at 24, 48, 72, and 96 hours.[1][15][16]

  • Daphnia sp., Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to Daphnia magna (water flea) by determining the concentration that causes 50% of the organisms to become immobilized (EC50) after 48 hours of exposure.[12][21]

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of a selected species of algae (e.g., Pseudokirchneriella subcapitata) over 72 hours.[13][22] The endpoint is the concentration that inhibits growth by 50% (EC50).[13][22]

Comparative Evaluation Workflow

The process of evaluating and selecting a solvent based on its environmental impact can be visualized as a structured workflow. This begins with identifying key environmental parameters and proceeds through data acquisition and comparative analysis to inform a final decision.

G cluster_0 Phase 1: Parameter Identification cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Comparative Analysis cluster_3 Phase 4: Decision Making A Identify Key Environmental Impact Indicators B Gather Quantitative Data for This compound A->B C Gather Quantitative Data for Traditional Solvents A->C D Compare GWP and ODP (Atmospheric Impact) B->D E Compare VOC Classification (Air Quality Impact) B->E F Compare Aquatic Toxicity Data (Ecosystem Impact) B->F C->D C->E C->F G Informed Solvent Selection D->G E->G F->G

Caption: Workflow for Environmental Impact Evaluation of Solvents.

Conclusion

The selection of a solvent is a multifaceted decision that extends beyond its chemical properties and performance in a given application. As the data indicates, traditional solvents like toluene, xylene, and dichloromethane pose significant environmental risks, including contributions to air pollution and toxicity to aquatic life.

While a complete environmental profile for this compound requires further investigation to establish a definitive Global Warming Potential and confirm its VOC-exempt status, the available information and comparisons with structurally similar compounds suggest a potentially more favorable environmental footprint. Its likely classification as a non-VOC, coupled with an expected Ozone Depletion Potential of zero, positions it as a promising alternative for researchers seeking to reduce the environmental impact of their work.

It is imperative for the scientific community to continue to seek out and generate comprehensive environmental data for all chemical reagents. By integrating such data into the solvent selection process, we can collectively contribute to a more sustainable future for chemical research and development.

References

Performance Showdown: A Comparative Guide to Catalysts in 4-Fluorobenzotrifluoride and Other Fluorinated Media

Author: BenchChem Technical Support Team. Date: December 2025

For the forward-thinking researcher, scientist, and drug development professional, this guide offers an objective comparison of catalyst performance in reactions involving 4-fluorobenzotrifluoride and other fluorinated aromatic compounds. We delve into experimental data to illuminate the efficiency, selectivity, and versatility of various catalytic systems in crucial transformations such as Suzuki-Miyaura coupling, C-H functionalization, and photocatalysis.

The unique electronic properties imparted by the trifluoromethyl and fluoro substituents make this compound a valuable building block in pharmaceuticals and agrochemicals.[1] However, the strength of the C-F and C-CF3 bonds presents distinct challenges in synthetic chemistry, demanding highly efficient and selective catalytic systems.[2] This guide provides a structured overview of catalyst performance, detailed experimental protocols, and visual representations of key processes to aid in the rational selection of catalysts for your specific research needs.

At a Glance: Catalyst Performance Comparison

The following tables summarize the performance of various catalysts in key chemical transformations involving this compound and related fluorinated substrates.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone for the formation of C-C bonds. The choice of palladium catalyst and ligand is critical, especially when dealing with the challenging activation of C-F bonds.

SubstrateCatalyst System (mol%)BaseSolventTime (h)Yield (%)Reference
4-Fluorobenzoic AcidPd(OAc)₂ (2), SPhos (4)K₃PO₄1,4-Dioxane/H₂ON/AHigh[3]
1-Bromo-4-fluorobenzeneG-COOH-Pd-10N/AN/A3~90[4]
2,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃1,4-Dioxane2471[5]
2,4-Dichloropyridine[Pd(IPr)(cinnamyl)Cl] (3)K₂CO₃1,4-Dioxane24High[5][6]

Note: Data for this compound itself in Suzuki-Miyaura coupling is not explicitly detailed in the provided search results. The table presents data for structurally related fluorinated arenes to provide a comparative context.

Rhodium and Ruthenium-Catalyzed C-H Functionalization

Direct C-H functionalization is a highly atom-economical method for creating complex molecules. Rhodium and Ruthenium catalysts have shown significant promise in this area.

Substrate TypeCatalyst SystemReaction TypeSolventKey FeaturesReference(s)
Benzamides[Ru₃(CO)₁₂] / AgO₂C(1-Ad)ortho-C–H HalogenationN/AHighly selective for brominations and iodinations.[7]
Benzamide (B126) DerivativesCp*Rh(OAc)₂Intermolecular Annulation with AllenesN/AProceeds via C-H activation, carborhodation, and catalyst regeneration.[8]
General ArenesRh(I) and Rh(III) complexesChelation-assisted C-H FunctionalizationVariousOffers high selectivity and broad applicability in total synthesis.[9]
Styrene/1-Octene[Ru(L)(H₂O)Cl₃] or [Rh(COD)L]Cl in [bmim][BF₄]HydrogenationIonic LiquidRhodium catalyst showed higher conversion than Ruthenium.[10]
Photocatalysis in Fluorinated Systems

Visible-light photocatalysis has emerged as a powerful and sustainable tool for chemical synthesis, including reactions involving fluorinated compounds.

| Substrate Type | Photocatalyst (mol%) | Reagent | Solvent | Reaction Type | Yield (%) | Reference(s) | |---|---|---|---|---|---| | Arenes & Heteroarenes | --INVALID-LINK--]PF₆ (1) | CF₃SO₂Na | DMSO | Trifluoromethylation | Good to Excellent |[11] | | Arenes & Heteroarenes | fac-Ir(ppy)₃ or [Ru(phen)₃]Cl₂ | CF₃SO₂Cl | Acetonitrile | Trifluoromethylation | Varies |[12] | | Arenes & Heteroarenes | (OCO•)CoIII(CF₃) (5) | Umemoto's Reagent | Acetonitrile/Neat | C-H Trifluoromethylation | up to 58% (neat) |[9][13] | | Organic Pollutants | TiO₂ Nanowires | N/A | Water | Photocatalytic Degradation | 90% degradation |[14] |

In Detail: Experimental Protocols

Reproducibility is key in scientific research. The following are detailed methodologies for some of the key experiments cited in this guide.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions and can be adapted for specific substrates like 4-halobenzotrifluorides.[3][15][16]

Materials:

  • Aryl halide (e.g., 4-bromobenzotrifluoride, 1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%)

  • Ligand (if required, e.g., SPhos, 1-4 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, or a mixture with water)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, ligand (if used), and base.

  • Seal the flask and purge with the inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Photocatalytic Trifluoromethylation of Arenes

This protocol is a general guideline for the visible-light-mediated trifluoromethylation of aromatic compounds.[11][12]

Materials:

  • Aromatic substrate (0.5 mmol)

  • Photocatalyst (e.g., --INVALID-LINK--]PF₆, 1 mol%)

  • Trifluoromethylating agent (e.g., CF₃SO₂Na, 3 equivalents)

  • Oxidant (e.g., (NH₄)₂S₂O₈, 1 equivalent, if required by the catalytic cycle)

  • Solvent (e.g., DMSO or Acetonitrile, 2 mL)

Procedure:

  • In a reaction vessel suitable for photochemistry (e.g., a vial or a continuous-flow reactor), combine the aromatic substrate, photocatalyst, and trifluoromethylating agent.

  • Add the solvent and degas the solution by bubbling with an inert gas for 10-15 minutes.

  • Irradiate the reaction mixture with a visible light source (e.g., blue LEDs, ~450 nm) at room temperature.

  • Stir the reaction mixture vigorously during irradiation.

  • Monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Visualizing the Mechanisms

To better understand the catalytic processes, the following diagrams illustrate the key steps in the reaction pathways.

Suzuki_Miyaura_Coupling Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X L_n Ar-Pd(II)-X L_n Oxidative\nAddition->Ar-Pd(II)-X L_n Transmetalation Transmetalation Ar-Pd(II)-X L_n->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar' L_n Ar-Pd(II)-Ar' L_n Transmetalation->Ar-Pd(II)-Ar' L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar' L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

CH_Activation cluster_substrate Substrate Interaction Ar-H Ar-H C-H Cleavage C-H Cleavage Ar-H->C-H Cleavage Catalyst Catalyst Catalyst->C-H Cleavage Ar-Catalyst Intermediate Ar-Catalyst Intermediate C-H Cleavage->Ar-Catalyst Intermediate Functionalization Functionalization Ar-Catalyst Intermediate->Functionalization Reagent Functionalized Product Functionalized Product Functionalization->Functionalized Product Catalyst Regeneration Catalyst Regeneration Functionalization->Catalyst Regeneration Catalyst Regeneration->Catalyst

Caption: A simplified workflow for transition metal-catalyzed C-H functionalization.

Photocatalysis PC Photocatalyst PC->PC PC->PC PC* Excited Photocatalyst Substrate Radical Substrate Radical PC*->Substrate Radical Substrate Substrate Substrate Product Product Substrate Radical->Product Reagent Reagent Reagent

Caption: A general scheme for a photoredox catalytic cycle.

The Role of the Medium: Fluorinated Solvents

The choice of solvent can significantly impact the outcome of a catalytic reaction. Fluorinated solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to have a beneficial effect on the reactivity, site-selectivity, and stereoselectivity of various C-H activation reactions.[17] this compound itself is utilized as a solvent in some chemical reactions due to its polarity and low boiling point, which can enhance the solubility of reactants and potentially improve reaction yields.[1] Further research into the comparative performance of catalysts in this compound versus other fluorinated and non-fluorinated solvents is an active area of investigation.

References

A Comparative Analysis of Reaction Kinetics in 4-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of building blocks like 4-fluorobenzotrifluoride is paramount for optimizing synthetic routes and developing robust manufacturing processes. This guide provides an objective comparison of the reaction kinetics of this compound with its chloro-analog, 4-chlorobenzotrifluoride (B24415), in two key areas: atmospheric degradation and nucleophilic aromatic substitution. The information is supported by experimental data and detailed methodologies.

Performance Comparison: Reactivity in Key Reaction Classes

The reactivity of this compound is highly dependent on the reaction type. Below, we compare its kinetic profile to that of 4-chlorobenzotrifluoride in gas-phase atmospheric degradation and solution-phase nucleophilic aromatic substitution (SNAr) reactions.

Atmospheric Degradation by Hydroxyl Radicals

The primary removal pathway for aromatic compounds in the troposphere is through reaction with photochemically-produced hydroxyl radicals (•OH). The rate of this reaction determines the atmospheric lifetime of the compound.

Table 1: Comparison of Gas-Phase Reaction Kinetics with •OH Radicals

CompoundRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Atmospheric Half-Life
4-Chlorobenzotrifluoride 2.4 x 10⁻¹³~67 days
This compound Data not available; expected to be slower than 4-chlorobenzotrifluorideExpected to be longer than 67 days
Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution reactions, a nucleophile replaces a leaving group on an aromatic ring. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the para position where the fluorine or chlorine atom resides.

Table 2: Comparative Reactivity in Nucleophilic Aromatic Substitution

Substrate ClassLeaving GroupRelative Rate Constant (kF/kX)
1-Halo-2,4-dinitrobenzenes with PiperidineFluorine1
Chlorine~10⁻² - 10⁻³
4-Halobenzotrifluorides Fluorine Significantly Faster
Chlorine Significantly Slower

Note: The relative rate for 1-halo-2,4-dinitrobenzenes is provided as a well-documented example illustrating the principle.[2]

Contrary to what might be expected from bond strengths, fluorinated aromatics are significantly more reactive in SNAr reactions than their chlorinated counterparts. This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (the Meisenheimer complex). The high electronegativity of the fluorine atom strongly stabilizes this intermediate through its inductive effect, thereby lowering the activation energy of this step and increasing the overall reaction rate.[2] This makes this compound a more reactive and often preferred substrate for SNAr reactions compared to 4-chlorobenzotrifluoride, allowing for milder reaction conditions and potentially higher yields.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing kinetic data. Below are representative protocols for studying gas-phase and solution-phase reaction kinetics.

Protocol 1: Gas-Phase Kinetics via Relative Rate Method

This method is commonly used to determine the rate constant for the reaction of a compound with an atmospheric oxidant, such as the •OH radical, by comparing its decay rate to that of a reference compound with a known rate constant.

Materials and Equipment:

  • Smog chamber (e.g., a large Teflon bag) with a UV light source

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Gas-tight syringes

  • This compound (test compound)

  • A reference compound with a known •OH rate constant (e.g., n-hexane)

  • A source of •OH radicals (e.g., methyl nitrite (B80452) photolysis)

  • Zero air (purified air)

Procedure:

  • Chamber Preparation: The smog chamber is filled with zero air.

  • Injection of Reactants: Known concentrations of this compound and the reference compound are injected into the chamber using gas-tight syringes. The initial concentrations are measured by GC-FID.

  • Reaction Initiation: The •OH radical precursor (e.g., methyl nitrite) and NOx are introduced into the chamber. The UV lights are then turned on to initiate the photolysis of the precursor and generate •OH radicals.

  • Monitoring Concentrations: The concentrations of this compound and the reference compound are monitored over time by periodically taking gas samples from the chamber and analyzing them by GC-FID.

  • Data Analysis: The rate constant for the reaction of this compound with •OH radicals (ktest) can be determined from the following equation:

    ln([Test Compound]t / [Test Compound]0) = (ktest / kref) * ln([Reference Compound]t / [Reference Compound]0)

    A plot of ln([Test Compound]t / [Test Compound]0) versus ln([Reference Compound]t / [Reference Compound]0) should yield a straight line with a slope equal to the ratio of the rate constants (ktest / kref). Since kref is known, ktest can be calculated.

Protocol 2: Solution-Phase SNAr Kinetics by UV-Vis Spectrophotometry

This protocol describes how to measure the rate of an SNAr reaction in solution by monitoring the change in absorbance of the reaction mixture over time.

Materials and Equipment:

  • UV-Vis spectrophotometer with a temperature-controlled cell holder

  • Stopped-flow apparatus (for fast reactions) or standard quartz cuvettes

  • This compound

  • Nucleophile (e.g., piperidine)

  • A suitable aprotic polar solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide (B87167) - DMSO)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the nucleophile in the chosen solvent in separate volumetric flasks.

  • Determination of Analytical Wavelength: Record the UV-Vis spectra of the starting materials and the expected product to identify an analytical wavelength where there is a significant change in absorbance as the reaction proceeds. This is often the wavelength of maximum absorbance of the product.

  • Kinetic Run:

    • Place a solution of the nucleophile in the temperature-controlled cell of the spectrophotometer and allow it to thermally equilibrate.

    • To initiate the reaction, inject a small volume of the this compound stock solution into the cell and mix rapidly.

    • Immediately begin recording the absorbance at the analytical wavelength as a function of time. The reaction is typically run under pseudo-first-order conditions, with a large excess of the nucleophile.

  • Data Analysis: The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to the appropriate integrated rate law, typically an exponential function. The second-order rate constant (k₂) can then be calculated by dividing kobs by the concentration of the nucleophile in excess.

Visualizations

Nucleophilic Aromatic Substitution (SNAr) Pathway

The following diagram illustrates the generally accepted two-step mechanism for the SNAr reaction of this compound with a generic nucleophile (Nu⁻).

Caption: The two-step addition-elimination mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Workflow for Kinetic Analysis

The logical flow for conducting a comparative kinetic study is depicted below.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_comp Comparison A Define Reaction Conditions (Solvent, Temperature, Concentrations) B Prepare Stock Solutions of Reactants A->B C Calibrate Analytical Instrument (e.g., GC, Spectrophotometer) B->C D Initiate Reaction under Controlled Conditions C->D E Monitor Reactant/Product Concentration vs. Time D->E F Plot Concentration Data vs. Time E->F G Fit Data to Integrated Rate Law F->G H Calculate Rate Constant (k) G->H I Repeat for Alternative Substrate H->I J Compare Rate Constants and Analyze Differences I->J

References

The Trifluoromethyl Advantage: Benchmarking 4-Fluorobenzotrifluoride's Cost-Effectiveness in Industrial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks in multi-step syntheses is a critical decision, balancing reactivity, yield, and cost. This guide provides a comparative analysis of 4-fluorobenzotrifluoride against its common alternative, 4-chlorobenzotrifluoride (B24415), in the context of industrial processes, with a focus on the synthesis of the widely-used selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875).

This compound (4-FBTF) is a versatile organofluorine compound utilized as a key intermediate in the production of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] Its trifluoromethyl group imparts unique properties, including enhanced thermal stability and metabolic resistance in the final products.[1] However, its cost relative to similar chlorinated analogs necessitates a careful evaluation of its cost-effectiveness.

Performance Comparison in Nucleophilic Aromatic Substitution

The primary industrial application where this compound and its alternatives are directly comparable is in nucleophilic aromatic substitution (SNA_r) reactions. In this context, the fluorine atom acts as a leaving group. The synthesis of fluoxetine provides an excellent case study for this comparison, as patents describe the use of either this compound or 4-chlorobenzotrifluoride (4-CBTF) to introduce the trifluoromethylphenoxy moiety.[3][4]

ParameterThis compound4-ChlorobenzotrifluorideAnalysis
Reactivity HigherLowerThe highly electronegative fluorine atom activates the aromatic ring towards nucleophilic attack more effectively than chlorine. This can lead to faster reaction rates and the possibility of using milder reaction conditions.[3]
Typical Reaction Conditions Milder conditions, potentially lower temperatures.More forcing conditions, often requiring higher temperatures (e.g., 115°C).[3]The use of milder conditions with 4-FBTF can translate to energy savings and better functional group tolerance in complex syntheses.
Reported Yield High yields achievable.High yields (e.g., 86% in fluoxetine synthesis) are well-documented.[3]While both can produce high yields, the overall process efficiency with 4-FBTF may be higher due to potentially fewer side reactions under milder conditions.
Cost Generally higher.Generally lower.[3]The lower upfront cost of 4-CBTF is a significant factor in its widespread industrial use.

Cost-Effectiveness Analysis

While this compound is often cited as being more expensive than 4-chlorobenzotrifluoride, a comprehensive cost-effectiveness analysis must consider the total cost of a process.[3] Factors beyond the initial raw material price include:

  • Energy Consumption: Milder reaction conditions with 4-FBTF can lead to reduced energy costs.

  • Reaction Time: Faster reaction rates can increase throughput and reduce operational costs.

  • Catalyst and Reagent Costs: The need for stronger bases or catalysts with 4-CBTF could offset its lower price.

  • Purification Costs: Cleaner reaction profiles with 4-FBTF may simplify downstream processing, reducing solvent usage and waste generation.

  • Waste Disposal: The nature and volume of byproducts can impact disposal costs.

Experimental Protocols

General Experimental Workflow for Nucleophilic Aromatic Substitution

The following diagram outlines a typical workflow for an S_NAr reaction involving a halobenzotrifluoride.

General S_NAr Experimental Workflow reagents Reactants & Solvent (e.g., 3-methylamino-1-phenyl-1-propanol, 4-halobenzotrifluoride, DMAc) base Base Addition (e.g., NaH) reagents->base In an inert atmosphere reaction Reaction at Elevated Temperature (e.g., 115°C for 4-CBTF) base->reaction Gradual heating workup Aqueous Workup (Quenching, Extraction) reaction->workup Cooling purification Purification (e.g., Distillation, Crystallization) workup->purification product Final Product (e.g., Fluoxetine) purification->product

Caption: General workflow for S_NAr reactions.

Synthesis of Fluoxetine via Nucleophilic Aromatic Substitution

This protocol is a generalized representation based on procedures described in the patent literature.

Materials:

  • 3-Methylamino-1-phenyl-1-propanol

  • 4-Chlorobenzotrifluoride or this compound

  • Sodium hydride (NaH)

  • N,N-Dimethylacetamide (DMAc) or other suitable aprotic polar solvent

  • Toluene

  • Water

  • Hydrochloric acid (gaseous or solution)

Procedure:

  • To a solution of 3-methylamino-1-phenyl-1-propanol in a suitable solvent mixture (e.g., DMAc and toluene), sodium hydride is added portion-wise under an inert atmosphere to form the corresponding alkoxide.

  • 4-Chlorobenzotrifluoride (or this compound) is then added to the reaction mixture.

  • The mixture is heated to a temperature sufficient to drive the reaction to completion. With 4-chlorobenzotrifluoride, a temperature of 115°C for 1 hour has been reported to be effective.[3] Milder conditions may be possible with the more reactive this compound.

  • After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent like toluene.

  • The organic phase is washed, dried, and then treated with hydrochloric acid to precipitate fluoxetine hydrochloride.

  • The solid product is collected by filtration and dried. An 86% yield has been reported for this reaction using 4-chlorobenzotrifluoride.[3]

Signaling Pathway and Logical Relationships

The synthesis of fluoxetine from its key intermediates can be visualized as a direct pathway.

Fluoxetine Synthesis Pathway cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 3-Methylamino-1-phenyl-1-propanol 3-Methylamino-1-phenyl-1-propanol Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 3-Methylamino-1-phenyl-1-propanol->Nucleophilic Aromatic Substitution 4-Halobenzotrifluoride\n(Fluoro or Chloro) 4-Halobenzotrifluoride (Fluoro or Chloro) 4-Halobenzotrifluoride\n(Fluoro or Chloro)->Nucleophilic Aromatic Substitution Fluoxetine Fluoxetine Nucleophilic Aromatic Substitution->Fluoxetine

Caption: Key components in fluoxetine synthesis.

Conclusion

The choice between this compound and 4-chlorobenzotrifluoride in industrial processes is a nuanced one. While 4-chlorobenzotrifluoride presents a lower initial raw material cost, this compound offers the potential for milder reaction conditions, which can lead to savings in energy and potentially higher overall process efficiency. A thorough cost-effectiveness analysis must be conducted on a case-by-case basis, taking into account all aspects of the chemical process, from reaction kinetics to downstream processing. For high-value products like pharmaceuticals, the potential for improved purity and yield with this compound may justify its higher price point.

References

Case studies comparing the use of 4-fluorobenzotrifluoride in academic and industrial research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the landscape of chemical synthesis, the choice of solvents and reagents is a critical decision that balances reactivity, cost, safety, and environmental impact. 4-Fluorobenzotrifluoride (4-FBTF), a colorless liquid with the formula FC₆H₄CF₃, has carved out a significant niche in both academic laboratories and industrial manufacturing. This guide provides a comparative analysis of its application in these two distinct environments, offering insights for researchers, scientists, and drug development professionals. We will explore its use through the lens of two common and vital reaction types: Nucleophilic Aromatic Substitution (SₙAr) and the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties: this compound vs. Toluene (B28343)

A frequent alternative to fluorinated solvents like 4-FBTF is the conventional aromatic solvent, toluene. The choice between them is often dictated by the specific requirements of a reaction.

PropertyThis compound (4-FBTF)TolueneKey Implications for Synthesis
Formula C₇H₄F₄C₇H₈Higher molecular weight for 4-FBTF.
Boiling Point 102-105 °C111 °CSimilar boiling points allow for comparable thermal reaction conditions.
Density 1.293 g/mL at 25 °C0.867 g/mL at 20 °C4-FBTF is significantly denser, which can affect phase separation in biphasic reactions and workups.
Polarity More polar than tolueneLess polarThe increased polarity of 4-FBTF can enhance the solubility of polar reagents and intermediates.
Chemical Stability Generally inert, C-F and C-CF₃ bonds are strongCan be susceptible to oxidation at the methyl group4-FBTF's inertness is advantageous in reactions with strong oxidizing agents or radical intermediates.

Case Study 1: Nucleophilic Aromatic Substitution (SₙAr) in Pharmaceutical Synthesis

The synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875) is a classic example of a nucleophilic aromatic substitution reaction where a fluorinated aromatic compound is a key building block. While many reported syntheses use precursors like 1-chloro-4-(trifluoromethyl)benzene, the underlying principles of solvent choice are directly applicable to 4-FBTF.

Academic Approach

In an academic setting, the focus is often on achieving high yields and purity on a small scale, with a willingness to use more expensive reagents and milder conditions to prove a synthetic route's viability.

ParameterAcademic Laboratory Synthesis
Reaction SₙAr for Fluoxetine Synthesis
Solvent Dimethyl sulfoxide (B87167) (DMSO) or N-Methyl-2-pyrrolidone (NMP)
Temperature 80-100 °C
Base Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Reported Yield ~78-87%
Key Objective High conversion and yield on a small scale.
Industrial Approach

Industrial processes prioritize cost-effectiveness, scalability, safety, and atom economy. This often means using less expensive reagents and solvents, even if it requires more forcing conditions.

ParameterIndustrial Process Synthesis
Reaction SₙAr for Fluoxetine Synthesis
Solvent Higher boiling point, less expensive polar aprotic solvents.
Temperature Often higher than in academic labs to drive the reaction to completion with cheaper reagents.
Base Less expensive inorganic bases like potassium carbonate (K₂CO₃) might be favored.
Reported Yield High, with a focus on process optimization to maximize throughput.
Key Objective Cost-efficiency, scalability, and safety.
Experimental Protocol: Representative Academic SₙAr for Fluoxetine Synthesis

Disclaimer: This is a representative protocol based on literature descriptions and should be adapted and optimized for specific laboratory conditions.

  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) as a mineral oil dispersion.

  • Solvent Addition : Add anhydrous dimethyl sulfoxide (DMSO) via syringe to wash the sodium hydride, and then add the main volume of DMSO.

  • Alcohol Addition : Slowly add a solution of N-methyl-3-phenyl-3-hydroxypropylamine (1.0 equivalent) in DMSO to the stirred suspension at room temperature.

  • Reagent Addition : After gas evolution ceases, add 1-chloro-4-(trifluoromethyl)benzene (a close analog and common industrial precursor to using 4-FBTF, 1.1 equivalents) to the reaction mixture.

  • Reaction : Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup : After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.

Logical Relationship Diagram

sn_ar_logic cluster_academic Academic Approach cluster_industrial Industrial Approach A_Solvent DMSO / NMP (High Polarity) A_Goal High Yield & Purity A_Solvent->A_Goal A_Base NaH / KOtBu (Strong Base) A_Base->A_Goal A_Temp 80-100 °C (Mild Conditions) A_Temp->A_Goal Product Fluoxetine (or analog) A_Goal->Product I_Solvent Cost-Effective Polar Aprotic Solvent I_Goal Scalability, Cost, & Safety I_Solvent->I_Goal I_Base K₂CO₃ / NaOH (Cheaper Base) I_Base->I_Goal I_Temp Potentially >100 °C (Forcing Conditions) I_Temp->I_Goal I_Goal->Product Reactants Alcohol + This compound Reactants->A_Solvent SₙAr Reactants->I_Solvent SₙAr

Caption: Comparison of academic and industrial approaches to SₙAr reactions.

Case Study 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of solvent can significantly impact yield and reaction kinetics.

Academic vs. Industrial Solvent Selection

In academic research, a wide array of solvents may be screened to find the optimal conditions for a novel transformation. In an industrial setting, the solvent choice is often more constrained by cost, safety, and environmental regulations.

ParameterAcademic Solvent ScreeningIndustrial Solvent Selection
Typical Solvents Dioxane, Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF)Toluene, 2-Methyl-THF, Water (as co-solvent)
4-FBTF as a choice Explored for its unique polarity and stability, especially in reactions with sensitive organometallic species.Considered if it offers significant advantages in yield, purity, or safety that justify its higher cost.
Key Objective Reaction optimization and exploration of new methodologies.A robust, scalable, and cost-effective process.

A case study on a Suzuki reaction for an active pharmaceutical ingredient (API) highlighted that typical solvents like toluene can sometimes lead to decomposition of starting materials and reduced yields at scale.[1] A screening of alternative solvents identified more stable conditions, leading to a more than doubling of the yield and a significant reduction in catalyst loading.[1] This demonstrates the value of solvent optimization, a process where 4-FBTF could be a candidate in specific situations.

Experimental Protocol: Representative Academic Suzuki-Miyaura Coupling

Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions.

  • Preparation : To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), the boronic acid or ester (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition : Add the degassed solvent (e.g., a mixture of 4-FBTF and water, 4:1) via syringe.

  • Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Experimental Workflow Diagram

suzuki_workflow start Start: Flame-dried Schlenk Flask reagents Add: Aryl Halide Boronic Acid Pd Catalyst Base start->reagents purge Purge with Inert Gas reagents->purge solvent Add Degassed Solvent (e.g., 4-FBTF/Water) purge->solvent heat Heat to 80-100 °C with Stirring solvent->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Cool, Dilute, & Extract monitor->workup purify Column Chromatography or Recrystallization workup->purify end End: Purified Product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound serves as a valuable, albeit more costly, alternative to traditional solvents like toluene in both academic and industrial research. Its unique properties, including higher polarity and chemical inertness, can offer significant advantages in specific applications. In academia, 4-FBTF may be employed to achieve higher yields or enable novel transformations. In industry, its use is carefully weighed against its cost, with adoption likely in high-value processes where it can lead to substantial improvements in efficiency, purity, and safety, ultimately impacting the overall economic viability of a synthesis. The case studies of SₙAr and Suzuki-Miyaura reactions illustrate the different priorities that guide the choice of reagents and solvents in these two vital domains of chemical science.

References

Safety Operating Guide

Proper Disposal of 4-Fluorobenzotrifluoride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 4-Fluorobenzotrifluoride, a halogenated organic compound. Adherence to these protocols is critical due to its flammable and irritant nature.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a laboratory coat, and nitrile gloves.[1] All handling of this compound and its waste should be conducted within a properly functioning chemical fume hood to avoid inhalation of vapors.[1] The compound is flammable, so all ignition sources must be removed from the vicinity.[1][2] Use only spark-proof tools and explosion-proof equipment when handling this chemical waste.[2][3]

Waste Classification and Segregation

This compound is classified as a hazardous waste and must be disposed of accordingly.[4] As a fluorinated compound, it falls under the category of halogenated organic waste.[5][6] It is crucial to segregate this waste stream from others.

Key Segregation Practices:

  • Designated Container: Collect this compound waste in a designated, clearly labeled "Halogenated Organic Waste" container.[1][6]

  • Avoid Mixing: Do not mix halogenated solvents with non-halogenated organic waste, acidic or alkaline waste streams, heavy metals, pesticides, or cyanides.[5][6]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and kept tightly closed when not in use to prevent the accumulation of flammable vapors.[5][7]

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Carefully transfer the this compound waste into the designated halogenated organic waste container inside a chemical fume hood.[1][5]

    • Ensure the collection container is properly grounded and bonded during transfer to prevent static discharge.[8][9]

  • Labeling:

    • As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[5]

    • Clearly write the full chemical name, "this compound," and the estimated quantity on the tag.[6]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

    • The storage area should be a cool, dry, and well-ventilated space, such as a flammable storage cabinet.[7][8]

    • Ensure the container is stored away from incompatible materials like oxidizing agents.[2][8]

  • Final Disposal:

    • Once the container is full or ready for pickup, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed waste disposal company.[2][10]

    • Never dispose of this compound down the drain.[1]

Spill Management

In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[10][11] Remove all ignition sources.[2] Contain the spill and absorb it with an inert material such as sand, silica (B1680970) gel, or vermiculite.[2] Scoop the absorbed material into a suitable, closed container for disposal as hazardous waste.[2][11]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 402-44-8
Molecular Formula C7H4F4
Density 1.293 g/mL at 25 °C[12]
Boiling Point 102-105 °C[12]
Melting Point -42 to -41.7 °C[12]
Flash Point 11 °C (51.8 °F) - closed cup
UN Number 1993[10]
Hazard Class 3 (Flammable Liquid)[2]
Packing Group II[2][12]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G This compound Disposal Workflow start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Identify Waste as Halogenated Organic fume_hood->segregate container Select Designated Halogenated Waste Container segregate->container transfer Transfer Waste to Container container->transfer label Label Container with Hazardous Waste Tag transfer->label store Store in Satellite Accumulation Area label->store disposal Arrange for Professional Disposal via EH&S store->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound (CAS No. 402-44-8) to ensure the safety of laboratory personnel. Adherence to these protocols is essential for mitigating risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1] A comprehensive approach to personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Rationale
Eye Protection Chemical Splash GogglesMust meet ANSI Z87.1 standards. Essential to protect against splashes and vapors. A face shield is recommended for high-risk procedures.[2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for incidental contact. For prolonged or direct contact, consider heavier-duty gloves like neoprene or butyl rubber.[2] Always inspect gloves for damage before use.
Body Protection Flame-Resistant Laboratory CoatA lab coat made of Nomex® or 100% cotton should be worn and kept fully buttoned to provide a barrier against spills.[2]
Respiratory Protection NIOSH-approved RespiratorRequired when handling outside a certified fume hood, if aerosolization is possible, or if exposure limits are exceeded.[2] An ABEK (EN14387) respirator filter is recommended.[3]
Foot Protection Closed-toe ShoesMandatory in the laboratory to protect against spills.[2]
Safe Handling and Storage Protocols

All handling of this compound should occur within a certified chemical fume hood to minimize inhalation of vapors.[2][4]

Operational Plan:

  • Preparation:

    • Ensure all necessary PPE is in good condition and worn correctly.[2]

    • Verify the proper functioning of the chemical fume hood.[2]

    • Have a spill kit with inert absorbent material (e.g., sand, silica (B1680970) gel) and emergency contact information readily accessible.[2][5]

    • Ensure that eyewash stations and safety showers are close to the workstation.[5]

  • Handling:

    • All manipulations, including weighing and dilutions, must be conducted within a certified chemical fume hood.[2]

    • Use spark-proof tools and explosion-proof equipment.[5]

    • Ground all metal parts of equipment to prevent static electricity discharge.[5]

    • Avoid breathing vapors, mist, or gas.[5][6]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][5]

  • Storage:

    • Store in a designated "Flammables area" away from heat, sparks, open flames, and hot surfaces.[5][7]

    • Keep containers tightly closed in a dry and well-ventilated place.[5][7]

    • Incompatible with oxidizing agents.[5]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Boiling Point 102-105 °C[3]
Melting Point -42 to -41.7 °C[3]
Flash Point 11 °C (51.8 °F) - closed cup[3]
Density 1.293 g/mL at 25 °C[3]
Emergency Procedures

Spill Management:

  • Evacuate all non-essential personnel from the area.[2]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.[2][5]

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2][5]

  • Decontaminate the spill area according to institutional guidelines.[2]

  • Report all spills to the laboratory supervisor immediately.[2]

First-Aid Measures:

  • Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position. If feeling unwell, call a POISON CENTER or doctor.[5]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Call a physician immediately.[5]

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.[2]

Disposal Protocol:

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container. This is a halogenated organic compound.[4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard symbols (e.g., flammable, irritant).[4]

  • Disposal: Dispose of the hazardous waste through an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Do not dispose of it in the sanitary sewer system.

Visual Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal A Don Appropriate PPE B Verify Fume Hood Functionality A->B C Prepare Spill Kit B->C D Conduct all work in fume hood C->D Proceed to handling E Use spark-proof tools D->E F Ground equipment E->F G Store properly in flammables cabinet F->G Complete handling H Decontaminate work area G->H I Wash hands thoroughly H->I J Collect waste in labeled container I->J Prepare for disposal K Dispose as hazardous waste J->K

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorobenzotrifluoride
Reactant of Route 2
4-Fluorobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.